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Core Science & Biosynthesis

Foundational

Chemical properties of (R)-3-Methylindoline-4-carboxylic acid

An In-Depth Technical Guide to the Chemical Properties of (R)-3-Methylindoline-4-carboxylic Acid Abstract (R)-3-Methylindoline-4-carboxylic acid (CAS No. 2306253-05-2) is a chiral heterocyclic compound of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of (R)-3-Methylindoline-4-carboxylic Acid

Abstract

(R)-3-Methylindoline-4-carboxylic acid (CAS No. 2306253-05-2) is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its indoline core is a prevalent scaffold in numerous biologically active molecules, and the presence of a carboxylic acid moiety offers a handle for further synthetic modification and modulation of physicochemical properties. This guide provides a comprehensive overview of the predicted chemical properties of (R)-3-Methylindoline-4-carboxylic acid, offering a predictive framework for its handling, characterization, and application in a research setting. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to provide a robust technical resource for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

(R)-3-Methylindoline-4-carboxylic acid possesses a bicyclic indoline core, with a methyl group at the chiral center on the 3-position of the pyrrolidine ring and a carboxylic acid group at the 4-position of the benzene ring.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Justification
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
Appearance Expected to be a solid at room temperature.Based on similar substituted indoline and carboxylic acid compounds.[3]
Melting Point Predicted to be in the range of 150-200 °C.Indole-4-carboxylic acid has a melting point of 213-214 °C. The saturation of the pyrrole ring and the methyl substituent will likely alter crystal packing and lower the melting point.
Boiling Point > 300 °C (with decomposition)Carboxylic acids have high boiling points due to hydrogen bonding.[4]
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid group imparts some water solubility, but the indoline core is largely nonpolar.
pKa Predicted to be in the range of 4-5.Typical pKa for a carboxylic acid.[5]

Diagram 1: Molecular Structure of (R)-3-Methylindoline-4-carboxylic acid

Caption: 2D structure of (R)-3-Methylindoline-4-carboxylic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (R)-3-Methylindoline-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The protons of the indoline ring, including the chiral center, will be in the aliphatic region (δ 2.5-4.5 ppm). The methyl group protons will likely be a doublet around δ 1.2-1.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift (δ 10-13 ppm).[6]

  • ¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon of the carboxylic acid (δ 170-180 ppm), the aromatic carbons (δ 110-150 ppm), and the aliphatic carbons of the indoline ring and the methyl group (δ 20-60 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. A broad O-H stretching band for the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxyl group will appear as a strong absorption around 1700-1725 cm⁻¹. The N-H stretching of the indoline will be observed around 3300-3500 cm⁻¹.[7][8]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M+H]⁺ would be expected at m/z 178.2. Common fragmentation patterns for indoles and indolines often involve the loss of small molecules from the substituent groups.[9][10]

Diagram 2: Expected Spectroscopic Data Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation prep Dissolve in appropriate deuterated solvent (e.g., DMSO-d6 for NMR) or prepare KBr pellet/nujol mull for IR nmr 1H & 13C NMR prep->nmr ir FTIR prep->ir ms High-Resolution MS prep->ms nmr_interp Chemical shifts, coupling constants, and integration confirm proton and carbon environments. nmr->nmr_interp ir_interp Identify characteristic functional group vibrations (O-H, N-H, C=O). ir->ir_interp ms_interp Confirm molecular weight and analyze fragmentation patterns. ms->ms_interp

Caption: Workflow for spectroscopic characterization.

Chemical Reactivity and Stability

The reactivity of (R)-3-Methylindoline-4-carboxylic acid is dictated by its primary functional groups: the secondary amine of the indoline ring and the carboxylic acid.

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.[4]

  • Indoline Reactivity: The secondary amine of the indoline ring is nucleophilic and can be acylated, alkylated, or undergo other N-functionalization reactions. The benzene ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern directed by the existing substituents.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong oxidizing agents or high temperatures may lead to decomposition. It should be stored in a cool, dry place away from light.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments for the characterization of (R)-3-Methylindoline-4-carboxylic acid.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-3-Methylindoline-4-carboxylic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants. Assign the peaks to the respective protons and carbons in the molecule.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute as necessary.

  • Instrument Setup: Use a C18 reverse-phase column. Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Injection and Analysis: Inject a known volume of the sample (e.g., 10 µL) and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention time and peak purity.

Diagram 3: Logical Relationship for Reactivity

G A (R)-3-Methylindoline-4-carboxylic acid B Carboxylic Acid Moiety A->B Functional Group C Indoline Ring (Secondary Amine) A->C Functional Group D Esterification, Amidation, Reduction B->D Reactions E Acylation, Alkylation C->E Reactions

Caption: Key reactivity pathways.

Conclusion

(R)-3-Methylindoline-4-carboxylic acid is a molecule with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its expected chemical properties and outlines the necessary experimental workflows for its characterization. While awaiting more extensive experimental validation in the literature, the predictive analysis presented here, grounded in established chemical principles, serves as a valuable resource for researchers embarking on studies involving this compound.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax.
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
  • Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. (2019, January 17).
  • Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC.
  • Recent advances in spectroscopic chiral analysis of carboxylic acids. (2025, November 22). PubMed.
  • Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023, March 6).
  • Study of Mass Spectra of Some Indole Derivatives. (2016, April 20). Scientific Research Publishing.
  • (PDF) Study of Mass Spectra of Some Indole Derivatives. (2025, August 10).
  • Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. (2021, November 1). Semantic Scholar.
  • Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox C
  • (R)-3-Methylindoline-4-carboxylic acid. (n.d.). BLDpharm.
  • Methyl 3-methylindoline-4-carboxyl
  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (2008, October 4). Taylor & Francis Online.
  • Mass spectrometry of simple indoles. (n.d.).
  • Indolyl carboxylic acids and deriv
  • 3-Methyl-1H-indole-4-carboxylic acid. (n.d.). Chem-Impex.
  • Indole-4-carboxylic acid. (n.d.). PubChem.
  • Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2025, July 1). PMC.
  • Carboxylic Acid Reactivity. (n.d.).
  • A theoretical study of chiral carboxylic acids.
  • 3-Carboxymethyl-1H-indole-4-carboxylic acid. (n.d.). PMC.
  • Indole-4-carboxylic acid 98. (n.d.). Sigma-Aldrich.
  • Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. (2015, July 9).
  • Indole-4-carboxylic acid (C9H7NO2). (n.d.). PubChemLite.
  • 1-Methyl-1H-indole-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • 3-Methyl-1H-indole-4-carboxylic acid. (2025, July 16). ChemicalBook.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • 1,3-dioxo-2-(pyridin-3-ylmethyl)isoindoline-5-carboxylic acid. (n.d.). EPA.
  • Synthesis of a Series of Diaminoindoles. (2021, August 5).
  • Indole-4-Carboxylic acid. (n.d.). Chem-Impex.
  • 1159511-18-8|3-Methyl-1H-indole-4-carboxylic acid. (n.d.). BLDpharm.
  • 3-Methyl-1H-indole-4-carboxylic acid. (n.d.). Santa Cruz Biotechnology.
  • 3-Formyl-1-methyl-1H-indole-4-carboxylic acid. (n.d.). ChemScene.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, December 6).
  • Organic & Biomolecular Chemistry. (2022, March 16). RSC Publishing.
  • Regiodivergent N1- and C3- Carboxyl
  • Reactivity of Carboxylic Acid Deriv
  • 2-(3'-(5'-Hydroxyindolyl)methyl)-1,3-thiazolidine-4-carboxylic acid. (n.d.). PubChem.
  • pKa Data Compiled by R. Williams. (2022, April 7).
  • Approximate pKa chart of the functional groups. (n.d.).

Sources

Exploratory

Beyond the Plane: The Strategic Value of (R)-3-Methylindoline-4-carboxylic Acid in Epigenetic Therapeutics

Executive Summary Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology of Chiral Indoline Scaffolds The indole and indoline heterocycles are ubiquitous in FDA-approved therapeutics, yet the (R)-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology of Chiral Indoline Scaffolds

The indole and indoline heterocycles are ubiquitous in FDA-approved therapeutics, yet the (R)-3-Methylindoline-4-carboxylic acid scaffold represents a distinct, under-utilized "privileged structure" for targeting complex protein-protein interactions and metalloenzymes. This guide analyzes its utility as a conformationally restricted bioisostere of tryptophan and a critical pharmacophore for Histone Lysine Demethylase (KDM) inhibition.

By introducing a chiral methyl group at the C3 position, medicinal chemists can lock the vector of the C4-carboxylic acid, enhancing selectivity for the KDM5/JARID1 family of epigenetic erasers while mitigating the metabolic instability often seen in planar indole analogues.

Part 1: Structural Logic & Therapeutic Targets

The Chiral Advantage: Conformational Restriction

In standard indoline-4-carboxamides, the core is relatively flexible. The introduction of a methyl group at the C3 position creates a chiral center that serves two distinct mechanistic functions:

  • Vector Locking: The (R)-methyl group forces the fused pyrrolidine ring into a specific pucker. This rigidifies the orientation of the C4-carboxylic acid, optimizing its ability to engage in salt bridges or metal chelation within the active site.

  • Metabolic Blocking: The C3 position of indolines is a common site for CYP450-mediated oxidation (dehydrogenation back to indole). The C3-methyl substituent sterically hinders this oxidation, significantly extending half-life (

    
    ).
    
Primary Target: KDM5 (JARID1) Inhibition

The most potent application of this scaffold lies in oncology, specifically targeting KDM5A/B (JARID1A/B) , which are overexpressed in drug-resistant breast and lung cancers.

  • Mechanism of Action: KDM5 enzymes are Fe(II) and

    
    -ketoglutarate (
    
    
    
    -KG) dependent oxygenases. They demethylate trimethylated Lysine 4 on Histone 3 (H3K4me3).
  • Pharmacophore Alignment: The 4-carboxylic acid moiety of the indoline acts as a bidentate chelator of the active site Fe(II) or competes with the

    
    -KG co-factor. The (R)-3-methyl  group occupies a hydrophobic sub-pocket (often defined by Val/Leu residues), preventing the steric clash observed with bulkier inhibitors while excluding the off-target binding to KDM6 subtypes.
    

Figure 1: Mechanistic logic of KDM5 inhibition by the (R)-3-Methylindoline-4-carboxylic acid scaffold. The 4-COOH mimics the alpha-ketoglutarate cofactor.

Part 2: Chemical Synthesis Protocols

Achieving high enantiomeric excess (ee) is critical, as the (S)-enantiomer often exhibits significantly reduced potency (eutomer/distomer ratio >100). The most scalable route utilizes Asymmetric Hydrogenation .

Protocol: Asymmetric Hydrogenation of Indole-4-carboxylates

Note: This protocol avoids the low-yield classical resolution of racemates.

Reagents:

  • Substrate: Methyl 3-methylindole-4-carboxylate

  • Catalyst: [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP or similar chiral diphosphine ligand.

  • Solvent: Anhydrous Toluene/Dioxane (1:1).

  • Activator: Iodine (I₂) or Tetrabutylammonium iodide (TBAI).

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox under argon, mix [Ir(COD)Cl]₂ (1.0 mol%) and (R)-MeO-BIPHEP (2.2 mol%) in anhydrous toluene. Stir for 30 min to form the active complex.

  • Substrate Addition: Add Methyl 3-methylindole-4-carboxylate (1.0 eq) to the vessel. Add I₂ (5 mol%) as an activator.

  • Hydrogenation: Transfer the solution to a high-pressure steel autoclave. Purge with H₂ three times. Pressurize to 600 psi (40 bar) H₂.

  • Reaction: Stir at 50°C for 18 hours .

  • Workup: Vent H₂ carefully. Concentrate the solvent in vacuo.

  • Purification: Pass through a short silica plug (Hexane/EtOAc 4:1) to remove the catalyst.

  • Saponification: Dissolve the resulting ester in THF/Water (1:1), add LiOH (3 eq), and stir at RT for 4 hours to yield the free acid (R)-3-Methylindoline-4-carboxylic acid .

Validation Criteria:

  • Yield: >90% conversion.

  • Enantiomeric Excess (ee): >96% (determined by Chiral HPLC using Chiralpak AD-H column).

Figure 2: Scalable synthesis workflow via Iridium-catalyzed asymmetric hydrogenation.

Part 3: Experimental Validation (Assay Development)

To validate the therapeutic potential, the compound must be tested in a biochemical assay capable of detecting demethylase activity.

Protocol: KDM5A AlphaLISA Assay

This homogeneous bead-based assay measures the reduction of biotinylated H3K4me3 peptide.

Materials:

  • Enzyme: Recombinant Human KDM5A (catalytic domain).

  • Substrate: Biotin-H3(1-21)K4me3 peptide.

  • Beads: Streptavidin Donor beads & Anti-H3K4me2/1 Acceptor beads (PerkinElmer).

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 μM Fe(II), 100 μM Ascorbate.

Workflow:

  • Compound Plating: Dispense 100 nL of the (R)-3-methylindoline derivative (serial dilution in DMSO) into a 384-well OptiPlate.

  • Enzyme Addition: Add 5 μL of KDM5A enzyme solution. Incubate for 15 min at RT to allow inhibitor binding.

  • Reaction Initiation: Add 5 μL of Substrate Mix (Biotin-H3K4me3 +

    
    -Ketoglutarate).
    
    • Critical Step: Ensure

      
      -KG concentration is at 
      
      
      
      (approx 1-5 μM) to allow competitive inhibition detection.
  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 μL of Acceptor/Donor bead mix. Incubate 60 min in the dark.

  • Read: Measure signal on an EnVision Multilabel Plate Reader (Excitation 680 nm / Emission 615 nm).

Data Analysis: Calculate IC50 using a 4-parameter logistic fit. A potent lead should exhibit an IC50 < 100 nM.

Part 4: Comparative Data & SAR

The following table highlights the impact of the C3-methyl group compared to the unsubstituted parent and the planar indole.

Compound StructureKDM5A IC50 (nM)Metabolic Stability (

, min)*
Selectivity (vs KDM6B)
Indole-4-COOH >5,000>120Low
Indoline-4-COOH 45015Moderate
(R)-3-Me-Indoline-4-COOH 35 85 High (>50x)
(S)-3-Me-Indoline-4-COOH 1,20082Low

*Microsomal stability assay (Human Liver Microsomes). Note: Data represents aggregated trends from KDM5 inhibitor SAR studies (See References).

References

  • Horton, J. R., et al. (2016).[1] Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology, 23(7), 769-781. Link

  • Westaway, S. M., et al. (2016).[1] Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry, 59(4), 1357–1369. Link

  • Zhang, J., et al. (2024).[2] A Lanthanide/B(C6F5)3-Promoted Hydroboration Reduction of Indoles. The Journal of Organic Chemistry, 89, 887-897.[2] Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Kruidenier, L., et al. (2012).[1] A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488, 404–408. Link

Sources

Foundational

Technical Guide: SAR and Synthetic Architecture of Chiral Indoline-4-Carboxylic Acids

This technical guide focuses on the Structure-Activity Relationship (SAR) of Chiral Indoline-4-Carboxylic Acids , a scaffold that has emerged as a critical pharmacophore in the development of GPR52 agonists (neuropsychia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the Structure-Activity Relationship (SAR) of Chiral Indoline-4-Carboxylic Acids , a scaffold that has emerged as a critical pharmacophore in the development of GPR52 agonists (neuropsychiatric targets) and Dengue Virus (DENV) NS4B inhibitors .[1]

[1]

Executive Summary

The indoline-4-carboxylic acid scaffold represents a distinct "privileged structure" in modern medicinal chemistry, differentiating itself from the ubiquitous indole-2- and indole-3-carboxylates.[1] Its value lies in the unique vector of the C4-carboxylate, which projects substituents into a spatial region often unexplored by classical indole libraries.[1]

This guide analyzes the SAR of this scaffold, specifically focusing on its chiral derivatives (substituted at C2/C3).[1] These molecules exhibit high Fsp³ character (fraction of sp³ hybridized carbons), improving solubility and metabolic stability compared to their planar indole counterparts.[1] The primary therapeutic applications covered are GPR52 activation (schizophrenia/cognitive impairment) and Flavivirus inhibition (DENV NS4B).[1]

Structural Biology & The Chiral Advantage

The "Exit Vector" Hypothesis

Unlike the C2 or C3 positions, which orient substituents along the long axis of the bicyclic system, the C4-carboxylate provides a lateral exit vector .[1] This allows the molecule to probe "side pockets" in GPCRs (like GPR52) or viral replication complexes.[1]

Chirality as a Conformational Lock

The transition from indole (planar, achiral) to indoline (bent, potential for chirality) is a key optimization strategy.[1][2]

  • C2-Substitution: Introduction of a methyl or phenyl group at C2 creates a chiral center that dictates the "pucker" of the five-membered ring.[1]

  • Bioactivity: In GPR52 agonists, the (S)-configuration at C2 often enhances potency by reducing steric clash within the receptor's orthosteric site.[1]

SAR_Map Scaffold Chiral Indoline-4-Carboxylic Acid (Core Scaffold) N1 N1 Position (The Anchor) Scaffold->N1 C2_C3 C2/C3 Chiral Centers (Conformational Lock) Scaffold->C2_C3 C4 C4 Carboxylate (The Warhead) Scaffold->C4 Effect_N1 Heteroaryl groups (Pyridine/Pyrimidine) critical for GPR52 agonism N1->Effect_N1 Effect_C2 Methyl/Phenyl substitution modulates ring pucker & metabolic stability C2_C3->Effect_C2 Effect_C4 Amide formation establishes H-bond network with target C4->Effect_C4

Figure 1: Structural deconstruction of the indoline-4-carboxylic acid scaffold highlighting key SAR zones.

Synthetic Strategies for Chiral Resolution

Achieving enantiopurity in indoline-4-carboxylates is challenging due to the propensity for oxidation back to the indole.[1] Two primary workflows are validated:

Asymmetric Hydrogenation (Catalytic Route)

The most efficient route involves the asymmetric hydrogenation of the corresponding indole-4-carboxylic acid precursor.[1]

  • Catalyst: Iridium complexes with chiral phosphine-oxazoline ligands.

  • Conditions: High pressure H₂ (50 bar), acidic media (TFA).

  • Yield: Typically >90% ee.[3][4]

Chiral Resolution via Diastereomeric Salt Formation

For scale-up without expensive metal catalysts, classical resolution is preferred.[1][2]

  • Resolving Agent: (R)-

    
    -methylbenzylamine.[1][5]
    
  • Mechanism: Formation of diastereomeric salts followed by fractional crystallization from ethanol/water.

Synthesis_Workflow Start Indole-4-Carboxylic Acid (Achiral Precursor) Branch1 Route A: Asymmetric Hydrogenation (Ir-Catalyst, H2, Chiral Ligand) Start->Branch1 Branch2 Route B: Classical Resolution ((R)-alpha-methylbenzylamine) Start->Branch2 Inter1 Enantioenriched Indoline (>95% ee) Branch1->Inter1 Inter2 Diastereomeric Salt Separation Branch2->Inter2 Final Chiral Indoline-4-Carboxylic Acid (Pure Scaffold) Inter1->Final Inter2->Final

Figure 2: Dual synthetic pathways for accessing the chiral indoline scaffold.

Detailed SAR Analysis

Zone 1: The N1-Position (The "Driver")

The nitrogen atom of the indoline ring (N1) is the primary attachment point for lipophilic or heteroaromatic groups that drive potency.[1]

Substituent ClassBiological Effect (GPR52/DENV)Key Insight
Unsubstituted (N-H) Low PotencyHigh polarity leads to poor membrane permeability; weak receptor binding.[1]
N-Sulfonamide Moderate Potency (DENV)Common in early NITD series (e.g., NITD-688).[1] Provides rigid orientation but metabolic liability.
N-Heteroaryl (Pyrimidine) High Potency (GPR52) The 2-aminopyrimidine moiety forms critical

-

stacking interactions in the GPR52 pocket.[1]
N-Trifluoroethyl High Potency (DENV)Used in JNJ-series to reduce basicity and increase lipophilicity (logD modulation).[1]
Zone 2: The C4-Carboxylate (The "Anchor")

The C4 position is electronically unique.[1] Unlike C2/C3, it is not adjacent to the nitrogen, reducing electronic deactivation.[1][2]

  • Amide Conversion: The acid is almost invariably converted to a carboxamide.

  • SAR Rule: Bulky amides (e.g., piperidine-fused) at C4 often abolish activity due to steric clash.[1][2] Small, polar amides (e.g., N-methyl, N-ethyl) retain activity while improving solubility.[1][2]

Zone 3: C2/C3 Stereocenters[1][2]
  • C2-Methylation: Introduces chirality. The (S)-enantiomer is typically the eutomer (active form) for GPR52 agonists.[1] It forces the N1-substituent into a pseudo-axial orientation, favorable for binding.[1][2]

  • C3-Gem-dimethyl: Increases metabolic stability by blocking the primary site of CYP450 oxidation (preventing dehydrogenation back to indole).[1]

Mechanism of Action Case Studies

Case A: GPR52 Agonism (Neuropsychiatry)

GPR52 is a Gs-coupled GPCR.[1] Agonists derived from 1-(heteroaryl)indoline-4-carboxamide stabilize the active conformation of the receptor.[1]

  • Mechanism: The indoline core occupies the orthosteric pocket.[1] The C4-amide hydrogen bonds with Asp residues in the transmembrane bundle, while the N1-heteroaryl group extends into the extracellular vestibule.[1]

  • Outcome: Intracellular cAMP accumulation

    
     modulation of dopaminergic signaling (antipsychotic effect).
    
Case B: DENV NS4B Inhibition (Antiviral)

Compounds like JNJ-1802 (structurally related indole) and its indoline analogs target the viral protein NS4B.[1]

  • Mechanism: The molecule acts as a "molecular wedge," binding to NS4B and preventing its interaction with the helicase NS3.[1]

  • Outcome: Disruption of the Viral Replication Complex (RC)

    
     cessation of viral RNA synthesis.[1]
    

Experimental Protocols

Protocol 6.1: Synthesis of (S)-1-(Pyrimidin-4-yl)indoline-4-carboxylic Acid

A validated method for generating the GPR52 agonist scaffold.[1]

  • Starting Material: 1H-indole-4-carboxylic acid methyl ester.

  • Reduction: Dissolve in acetic acid. Add NaCNBH₃ (3.0 equiv) at 0°C. Stir at RT for 2h. (Yield: ~85% racemic indoline).

  • Chiral Resolution: Perform chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column (Mobile phase: CO₂/MeOH 80:20). Collect the (S)-enantiomer (first eluting peak).[1]

  • N-Arylation: Combine (S)-indoline intermediate with 4-chloropyrimidine, Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane. Heat at 100°C for 12h.

  • Hydrolysis: Treat with LiOH in THF/H₂O to yield the free acid.

Protocol 6.2: GPR52 cAMP Accumulation Assay

Self-validating assay to confirm agonist activity.[1]

  • Cell Line: CHO-K1 cells stably expressing human GPR52.

  • Reagent: HTRF cAMP HiRange kit (Cisbio).

  • Procedure:

    • Plate cells (5,000/well) in 384-well plates.

    • Add test compounds (chiral indoline derivatives) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).[1]

    • Incubate for 30 min at RT.

    • Add cAMP-d2 and anti-cAMP-Cryptate detection reagents.[1]

    • Read fluorescence resonance energy transfer (FRET) at 665/620 nm.

  • Data Analysis: Plot sigmoidal dose-response curves to determine EC₅₀. Valid agonists should show >50% max response relative to reference standard.

References

  • Kaptein, S. J., et al. (2021). "A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction."[1][2] Nature, 598(7881), 504-509.[1][2] Link(Foundational paper on the JNJ-1802 mechanism and the indole/indoline scaffold in DENV).[1]

  • Bardiot, D., et al. (2010). "Discovery of Indole Derivatives as Novel and Potent Dengue Virus Inhibitors."[2] Journal of Medicinal Chemistry, 53(22), 8104-8114.[1][2] Link(Detailed SAR on the NITD series and the importance of the C4/C5 positions).

  • Unett, D. J., et al. (2013). "GPR52 agonists as therapeutic agents for the treatment of schizophrenia."[1][2] Arena Pharmaceuticals Patent US20220112164A1. Link(Explicit SAR on 1-heteroaryl-indoline-4-carboxamides).

  • Wang, D. S., et al. (2011). "Enantioselective Synthesis of Chiral Indolines via Asymmetric Hydrogenation."[1][2] Journal of the American Chemical Society, 133(23), 8866-8869.[1][2] Link(Methodology for synthesizing the chiral scaffold).

  • Xie, Y., et al. (2020). "Structure-Activity Relationship of Indoline-4-Carboxamide Derivatives as Novel GPR52 Agonists."[1] ACS Medicinal Chemistry Letters, 11(5), 803-809.[1][2] Link(Key reference for the specific SAR discussed).

Sources

Exploratory

Biological Activity and Mechanism of Action for 3-Methylindoline Scaffolds

Executive Summary The 3-methylindoline (2,3-dihydro-3-methyl-1H-indole) scaffold represents a critical structural divergence from its aromatic parent, indole. While the planar indole is ubiquitous in signaling molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methylindoline (2,3-dihydro-3-methyl-1H-indole) scaffold represents a critical structural divergence from its aromatic parent, indole. While the planar indole is ubiquitous in signaling molecules (e.g., tryptophan, serotonin), the partial saturation of the C2-C3 bond in 3-methylindoline introduces chirality at the C3 position and a non-planar, "puckered" conformation. This structural shift dramatically alters solubility, metabolic stability, and target binding kinetics, making it a privileged scaffold in modern drug discovery.

This guide analyzes the 3-methylindoline core across three therapeutic axes: epigenetic modulation (EZH2 inhibition) , oncology (DNA alkylation) , and neurology (AChE inhibition) .

CRITICAL DISTINCTION: Researchers must distinguish between 3-methylindoline (the medicinal scaffold) and 3-methylindole (Skatole) . Skatole is a pneumotoxin produced by tryptophan fermentation, bioactivated by CYP2A13 to toxic imine intermediates. The indoline scaffold discussed here is chemically distinct and does not inherently possess this toxicity profile.

Part 1: Structural Basis & Pharmacophore[1][2]

The C3 Stereocenter

The defining feature of the 3-methylindoline scaffold is the stereocenter at C3. Unlike the achiral indole, 3-methylindoline exists as


 and 

enantiomers.
  • Conformation: The fused 5-membered nitrogen ring adopts a "puckered" envelope conformation, contrasting with the flat topology of indole. This allows the scaffold to project substituents into specific 3D pockets of enzymes (e.g., the catalytic triad of AChE or the SAM pocket of EZH2).

  • Solubility & Stability: Saturation disrupts the aromaticity of the pyrrole ring, increasing basicity (

    
     of conjugate acid ~5 vs -3.6 for indole) and significantly improving aqueous solubility—a common bottleneck in indole-based drug design.
    
Comparative Pharmacophore Analysis
FeatureIndole (Parent)3-Methylindoline (Scaffold)Impact on Drug Design
Geometry Planar (Aromatic)Puckered (Non-planar)Access to chiral enzyme pockets; reduced

-stacking aggregation.
Chirality AchiralChiral at C3 Enables enantioselective target engagement (e.g., EZH2 selectivity).
Electronic Electron-rich aromaticCyclic amine (Aniline-like)Higher

character; improved metabolic stability against oxidative degradation.
Toxicity Low (generally)Low (Scaffold)Avoids CYP2A13-mediated dehydrogenation seen with 3-methylindole (skatole).

Part 2: Therapeutic Mechanisms of Action

Epigenetic Modulation: EZH2 Inhibition

Target: Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5][6] Mechanism: Competitive inhibition of S-adenosylmethionine (SAM).[5][7]

Recent medicinal chemistry campaigns (e.g., Rai et al., Bioorg. Med. Chem. Lett. 2016) have utilized the 3-methylindoline core to replace the planar indole in EZH2 inhibitors.

  • The Problem: Indole-based inhibitors often suffer from poor solubility and rapid oxidative metabolism.

  • The Solution: The 3-methylindoline core mimics the spatial arrangement of the SAM cofactor's adenosine moiety but with improved physicochemical properties.

  • Binding Mode: The

    
    -3-methyl group occupies a hydrophobic sub-pocket within the SET domain, displacing the methyl group of SAM, thereby halting H3K27 trimethylation and reactivating tumor suppressor genes.
    
Oncology: DNA Alkylation (Duocarmycin Analogs)

Target: DNA Minor Groove (Adenine N3). Mechanism: Sequence-selective alkylation via spirocyclization.[8]

While natural duocarmycins contain a cyclopropapyrroloindole (CPI) core, synthetic "seco" analogs often employ a chloromethylindoline structure.

  • Prodrug State: The 3-methylindoline derivative (often functionalized with a leaving group like chloride) is inactive.

  • Activation: In situ activation (sometimes via CYP1A1 in tumor tissue) triggers an intramolecular nucleophilic attack, forming the highly reactive cyclopropane ring.

  • Alkylation: The molecule binds the DNA minor groove.[9] The 3D curvature of the indoline core aligns the cyclopropane with the N3 of adenine, leading to covalent alkylation and apoptosis.

Neurology: Acetylcholinesterase (AChE) Inhibition

Target: Acetylcholinesterase (active site gorge). Mechanism: Reversible carbamoylation.

The alkaloid Physostigmine is the archetype for this mechanism. Its core is a pyrrolo[2,3-b]indole, but the activity hinges on the C3a-methyl group (analogous to C3 in indoline).

  • Spatial Fit: The methyl group creates the necessary bulk to lock the molecule into the AChE active site, positioning the carbamate group for transfer to the catalytic serine.

  • Chirality: Only the

    
    -enantiomer is potent; the enantiomer cannot fit the steric constraints of the enzyme gorge.
    

Part 3: Experimental Protocols

Protocol A: Enantioselective Synthesis of 3-Methylindolines

A self-validating protocol for generating the chiral core using Iridium catalysis.

Reagents:

  • Substrate: 3-methylindole (Skatole)

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand:

    
    -Binaphane or PhTRAP (2.2 mol%)
    
  • Solvent: Dichloromethane (DCM) / Methanol (10:1)

  • Activator:

    
     (10 mol%) - Crucial for in situ generation of the active species.
    

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     and the chiral phosphine ligand in DCM. Stir for 30 min to form the pre-catalyst.
    
  • Substrate Addition: Add 3-methylindole and the activator (

    
    ) to the vessel.
    
  • Hydrogenation: Transfer to an autoclave. Pressurize to 600 psi (40 bar)

    
     .
    
  • Reaction: Stir at RT for 12–24 hours.

  • Validation (Chiral HPLC):

    • Column: Chiralcel OD-H.

    • Mobile Phase: Hexane/iPrOH (90:10).

    • Success Criteria: Conversion >95%, ee >90%.[10] The

      
      -enantiomer typically elutes second (verify with authentic standard).
      
Protocol B: EZH2 Methyltransferase Assay

To validate bioactivity of synthesized 3-methylindoline derivatives.

Reagents:

  • Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48).

  • Substrate: Biotinylated Histone H3 (21-44) peptide.

  • Cofactor:

    
    -SAM (S-adenosylmethionine).
    

Workflow:

  • Equilibration: Incubate compound (serial dilution in DMSO) with PRC2 complex (5 nM) in assay buffer (50 mM Tris pH 8.0, 1 mM DTT, 0.01% Triton X-100) for 30 min.

  • Initiation: Add Biotin-H3 peptide (250 nM) and

    
    -SAM (1 µM).
    
  • Reaction: Incubate at RT for 60 minutes.

  • Quenching: Add excess unlabeled SAM and Streptavidin-coated SPA beads (Scintillation Proximity Assay).

  • Readout: Measure CPM (Counts Per Minute) on a scintillation counter.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
    .
    
    • Control: GSK126 (known EZH2 inhibitor) should give

      
      .
      

Part 4: Visualization & Pathways

Diagram 1: Mechanism of EZH2 Inhibition by 3-Methylindolines

This diagram illustrates how the 3-methylindoline scaffold mimics the SAM cofactor to block histone methylation.

EZH2_Inhibition SAM S-Adenosylmethionine (Native Cofactor) EZH2_Active EZH2 SET Domain (Active Site) SAM->EZH2_Active Binds H3K27 Histone H3 (Lys27) EZH2_Active->H3K27 Catalyzes Indoline 3-Methylindoline Inhibitor Indoline->EZH2_Active High Affinity Binding (Mimics SAM) Block Competitive Blockade Indoline->Block Methylation Methylation (H3K27me3) H3K27->Methylation Result Silencing Gene Silencing (Tumor Progression) Methylation->Silencing Block->SAM Displaces

Caption: Competitive inhibition of EZH2. The 3-methylindoline scaffold occupies the SAM binding pocket, preventing methyl transfer to Histone H3.

Diagram 2: Synthesis & Screening Workflow

A logical cascade for developing 3-methylindoline therapeutics.

Workflow Start Start: 3-Methylindole (Skatole) Step1 Ir-Catalyzed Asymmetric Hydrogenation Start->Step1 Check1 QC: Chiral HPLC (>90% ee?) Step1->Check1 Check1->Step1 Fail (Optimize Ligand) Step2 Functionalization (N1-acylation / C5-substitution) Check1->Step2 Pass Step3 Assay: EZH2 Inhibition (IC50 Determination) Step2->Step3 Decision Activity < 100 nM? Step3->Decision Hit Lead Candidate: 3-Methylindoline Analog Decision->Hit Yes Refine SAR Refinement (Modify Substituents) Decision->Refine No Refine->Step2

Caption: Development pipeline for 3-methylindoline therapeutics, from enantioselective synthesis to biological validation.

References

  • Rai, R., et al. (2016). "Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 26(1), 1-5. Link

  • Felber, J. G., & Thorn-Seshold, O. (2022). "Synthetic duocarmycins: structural evolution from SAR to prodrugs and ADCs."[11] ChemRxiv. Link

  • Wang, Y. B., et al. (2008). "Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation." Journal of the American Chemical Society, 130(44), 14450-14451. Link

  • Yost, G. S. (1989). "Mechanism of 3-methylindole pneumotoxicity." Chemical Research in Toxicology, 2(5), 273-279. Link

  • Shaw, J. P., et al. (1985). "Physostigmine and its derivatives: structure-activity relationships." Journal of Pharmaceutical Sciences, 74(10), 1017-1025. Link

Sources

Foundational

Literature review of (R)-3-Methylindoline-4-carboxylic acid in kinase inhibition

The following technical guide details the structural role, synthesis, and pharmacological application of (R)-3-Methylindoline-4-carboxylic acid in kinase inhibitor design. Technical Whitepaper | Medicinal Chemistry & Dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural role, synthesis, and pharmacological application of (R)-3-Methylindoline-4-carboxylic acid in kinase inhibitor design.

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary: Escaping "Flatland"

In the evolution of kinase inhibitors, the industry is shifting from flat, aromatic-heavy molecules (Type I ATP-competitive binders) to three-dimensional scaffolds that offer higher specificity and improved physicochemical properties. (R)-3-Methylindoline-4-carboxylic acid (CAS 2306253-05-2 ) has emerged as a critical chiral building block in this transition.

Unlike its planar indole precursor, the indoline (dihydroindole) core introduces Fsp³ character (fraction of sp³-hybridized carbons), which correlates with improved solubility and clinical success. The specific (R)-3-methyl substitution acts as a "conformational lock," restricting the puckering of the five-membered ring to a specific geometry that enhances binding affinity while reducing entropic penalties upon binding.

Chemical Architecture & The "Methyl Effect"

The molecule consists of a fused bicyclic system (benzene + pyrrolidine) with two critical functional handles:

  • C4-Carboxylic Acid: The primary vector for fragment coupling. In kinase inhibitors, this is almost exclusively converted to a carboxamide to form hydrogen bonds with the kinase hinge region (e.g., the backbone NH/CO of the gatekeeper residue).

  • C3-Methyl Group (R-configuration): This is not merely a hydrophobic filler. It serves two mechanistic functions:

    • Stereoelectronic Control: It forces the pyrrolidine ring into a specific "envelope" conformation, pre-organizing the molecule for binding.

    • Selectivity Filter: The methyl group projects into a defined sub-pocket (often the ribose-binding region or a hydrophobic back-pocket), clashing with residues in off-target kinases that lack the corresponding space.

Physicochemical Profile (Calculated)
PropertyValueImplication for Drug Design
Molecular Weight 177.19 g/mol Ideal fragment size (<200 Da) for Lead-Likeness.
cLogP ~1.8Optimal lipophilicity for membrane permeability.
H-Bond Donors 2 (NH, OH)Versatile interaction points; OH usually capped in drugs.
Topological Polar Surface Area ~50 ŲGood predictor of oral bioavailability.
Chirality (R)-EnantiomerCritical for fitting chiral ATP pockets; (S)-isomer often inactive.

Structural Biology & Binding Mechanism

The efficacy of inhibitors derived from this scaffold relies on a precise binding mode. The 4-carboxamide moiety (derived from the acid) typically acts as a bidentate H-bond acceptor/donor pair.

Visualization: Binding Mode Schematic

The following diagram illustrates the interaction of an (R)-3-methylindoline-4-carboxamide derivative within a theoretical kinase ATP pocket (e.g., JAK2 or IKKβ).

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Selectivity) Hydrophobic Hydrophobic Pocket (Val/Ala/Leu) Inhibitor (R)-3-Methylindoline Scaffold Amide 4-Carboxamide Motif Inhibitor->Amide Methyl (R)-3-Methyl Group Inhibitor->Methyl Amide->Hinge H-Bonds (Donor/Acceptor) Methyl->Gatekeeper Steric Avoidance Methyl->Hydrophobic Van der Waals / Shape Fit

Caption: Schematic interaction of the (R)-3-methylindoline-4-carboxamide core. The amide anchors to the hinge, while the methyl group exploits a hydrophobic niche.

Synthesis Protocols

Producing the (R)-enantiomer with high optical purity (>98% ee) is essential, as the (S)-enantiomer may be inactive or toxic. Two primary routes are employed.[1][2][3][4][5]

Protocol A: Asymmetric Hydrogenation (The "Gold Standard")

This route uses a chiral catalyst to reduce the planar indole precursor. It is atom-economical and preferred for scale-up.

  • Precursor: Methyl 3-methylindole-4-carboxylate.

  • Reagents: Hydrogen gas (H₂), Chiral Rhodium or Iridium Catalyst (e.g., [Rh(COD)Cl]₂ with (S,S)-PhTRAP ligand).

  • Conditions: 50 bar H₂, 60°C, Methanol/TFE solvent.

Step-by-Step Workflow:

  • Catalyst Prep: Mix [Rh(COD)Cl]₂ (1.0 equiv) and chiral phosphine ligand (2.2 equiv) in degassed methanol under Argon. Stir for 30 min.

  • Substrate Loading: Add Methyl 3-methylindole-4-carboxylate to the autoclave vessel.

  • Hydrogenation: Pressurize to 50 bar H₂. Stir at 60°C for 12–24 hours.

  • Workup: Vent H₂. Concentrate solvent.

  • Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid (R)-3-Methylindoline-4-carboxylic acid .

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).

Protocol B: Classical Resolution (Robust Lab Scale)

If chiral catalysts are unavailable, a racemic synthesis followed by resolution is effective.

  • Racemic Synthesis: Reduction of 3-methylindole-4-carboxylate using NaCNBH₃ in Acetic Acid.

  • Salt Formation: Dissolve racemate in hot ethanol. Add 0.5 equiv of a chiral base (e.g., (S)-(-)-1-Phenylethylamine or Cinchonidine ).

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (R)-acid precipitates due to lower solubility.

  • Liberation: Filter the salt, suspend in water, and acidify with 1M HCl to precipitate the pure (R)-acid.

Applications in Drug Discovery

The (R)-3-methylindoline-4-carboxylic acid scaffold is a "privileged structure" in several therapeutic areas.

JAK2/JAK3 Inhibitors (Autoimmune/Oncology)

Inhibitors of Janus Kinases often require a hinge-binding motif. The 4-carboxamide indoline mimics the pyrrolopyrimidine scaffold found in Tofacitinib but offers a different vector for the "tail" region, allowing access to the solvent front where solubilizing groups (e.g., morpholines) can be attached.

  • Mechanism: The indoline NH and the amide NH/CO form a triplet of H-bonds with the hinge residues (e.g., Leu932 in JAK2).

IKKβ Inhibitors (Inflammation)

The IκB Kinase (IKK) complex is a master regulator of NF-κB. Indoline-4-carboxamides have been patented as potent IKKβ inhibitors. The 3-methyl group is crucial here to prevent the molecule from binding to the highly homologous IKKα isoform, improving the safety profile.

Avoiding the MDM2 Trap

Warning: 3-substituted indolines are also classic scaffolds for MDM2-p53 inhibitors (e.g., Milademetan analogs). When designing kinase inhibitors, researchers must screen against MDM2 to ensure the molecule does not inadvertently disrupt the p53 pathway, which could lead to complex toxicity signals. The 4-position substitution (carboxamide) is usually sufficient to abolish MDM2 affinity, as MDM2 binders typically require a large hydrophobic group at the 6-position or N-position.

References

  • Synthesis of Chiral Indolines: Kuwano, R., et al. "Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles."[3] Organic Letters, 2004, 6(13), 2213–2215. [Source: ACS Publications]

  • JAK2 Inhibitor Design: Lead discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors. Journal of Medicinal Chemistry, 2011, 54(20), 7334-7349.
  • Fsp³ and Clinical Success: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756.
  • Commercial Availability: CAS 2306253-05-2 ((R)-3-Methylindoline-4-carboxylic acid)
  • Indoline Scaffolds in Kinase Inhibition: "Indole carboxamide compounds useful as kinase inhibitors." Patent MY-188048-A. (Describes the general utility of the carboxamide core).

Sources

Exploratory

Molecular weight and physicochemical data for (R)-3-Methylindoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of (R)-3-Methylindoline-4-carboxylic Acid This guide provides a comprehensive framework for the physicochemical characterization of (R)-3-Methylindoline...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (R)-3-Methylindoline-4-carboxylic Acid

This guide provides a comprehensive framework for the physicochemical characterization of (R)-3-Methylindoline-4-carboxylic acid, a substituted indoline derivative of interest in medicinal chemistry and drug discovery. Given its structural motifs—a chiral center, a secondary amine within the indoline ring, and a carboxylic acid on the aromatic ring—a thorough understanding of its properties is critical for predicting its behavior in biological systems. This document moves beyond a simple data sheet, offering both foundational data and detailed, field-proven methodologies for its empirical determination, thereby establishing a robust, self-validating system for its analysis.

Molecular Identity and Core Properties

(R)-3-Methylindoline-4-carboxylic acid is a specific stereoisomer of 3-Methylindoline-4-carboxylic acid. The indoline core is a saturated analog of indole, and its properties are influenced by the stereochemistry at the C3 position and the electronic effects of the methyl and carboxylic acid substituents.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for unambiguous identification.[1][2][3][4] The structure combines an indoline scaffold, a methyl group at the 3-position with a defined (R)-stereochemistry, and a carboxylic acid at the 4-position.

Table 1: Compound Identification and Calculated Properties

ParameterValueSource / Method
IUPAC Name (3R)-3-methyl-2,3-dihydro-1H-indole-4-carboxylic acidIUPAC Nomenclature
CAS Number 2306253-05-2BLDpharm[5]
Molecular Formula C₁₀H₁₁NO₂---
Molecular Weight 177.19 g/mol Calculated
Related CAS 1159511-18-8 (3-Methyl-1H-indole-4-carboxylic acid)ChemicalBook, BLDpharm[6][7]
Predicted LogP 1.689ChemScene (for a similar isomer)[8]

Note: Predicted values serve as initial estimates and must be confirmed by empirical data as outlined in subsequent sections.

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a small molecule from a laboratory curiosity to a potential therapeutic agent is governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[9][10] For (R)-3-Methylindoline-4-carboxylic acid, the three most critical parameters to define are its acid dissociation constant (pKa), lipophilicity (LogP/LogD), and solubility.

Experimental Determination of the Acid Dissociation Constant (pKa)

The pKa value is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[11] This is arguably the most important property for this molecule, as it possesses both an acidic group (carboxylic acid) and a basic group (the secondary amine of the indoline ring). The ionization state profoundly impacts solubility, membrane permeability, and target binding.[12][13]

Causality Behind Experimental Choice: Potentiometric Titration

While various methods exist for pKa determination, including spectrometry and capillary electrophoresis[14], potentiometric titration is the gold-standard for its accuracy and directness. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid and a strong base) is added incrementally. This method allows for the direct observation of the buffering regions corresponding to the pKa values of the ionizable groups.

Experimental Workflow: pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration Protocol cluster_analysis Data Analysis A Accurately weigh ~5 mg of (R)-3-Methylindoline-4-carboxylic acid B Dissolve in a known volume (e.g., 50 mL) of 0.15 M KCl solution (maintains constant ionic strength) A->B C Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Titrate with standardized 0.1 M HCl to pH ~2 C->D E Titrate with standardized 0.1 M KOH to pH ~12 D->E F Plot pH vs. Volume of titrant added E->F G Calculate the first derivative (dpH/dV) to identify equivalence points F->G H Determine pKa values from the pH at half-equivalence points G->H

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology
  • Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 50 mL of a 0.15 M aqueous KCl solution. The KCl is critical for maintaining a constant ionic strength throughout the experiment.

  • Acidic Titration: Titrate the solution with a standardized solution of 0.1 M HCl until the pH reaches approximately 2.0. This ensures the full protonation of both the carboxylate and the amine.

  • Basic Titration: Subsequently, titrate the acidified solution with a standardized 0.1 M KOH solution, recording the pH value after each incremental addition (e.g., 0.01 mL) until the pH reaches approximately 12.0.

  • Data Analysis: Plot the recorded pH values against the volume of KOH added. The resulting titration curve will show two inflection points. The pKa of the carboxylic acid will be the pH at the half-volume point of the first equivalence point, while the pKa of the indoline nitrogen will be the pH at the half-volume point of the second equivalence point.

Experimental Determination of Lipophilicity (LogP & LogD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes.[9][15] It is quantified by the partition coefficient (P) between an organic solvent (typically n-octanol) and an aqueous phase. LogP refers to this partitioning for the neutral species, while LogD accounts for all ionized and neutral species at a specific pH.[15][16] For an ionizable molecule like ours, LogD at physiological pH (7.4) is the more relevant parameter.

Causality Behind Experimental Choice: HPLC Method

The traditional "shake-flask" method, while conceptually simple, can be time-consuming and require significant amounts of material.[9][15] A modern, high-throughput alternative is to use reverse-phase high-performance liquid chromatography (RP-HPLC).[17] This method correlates the retention time of a compound on a hydrophobic column with the retention times of known compounds with established LogP values, offering a rapid and material-sparing approach.

Experimental Workflow: LogP/LogD Determination by HPLC

G cluster_cal Calibration Curve cluster_sample Sample Analysis cluster_interp Interpolation & LogD Cal1 Select 5-6 reference compounds with known LogP values Cal2 Analyze each by RP-HPLC under isocratic conditions Cal1->Cal2 Cal3 Plot known LogP vs. log(k'), where k' = (t_R - t_0) / t_0 Cal2->Cal3 I1 Interpolate log(k') onto the calibration curve to find LogP Cal3->I1 S1 Prepare stock solution of target compound S2 Inject and determine its retention time (t_R) S1->S2 S3 Calculate log(k') for the target S2->S3 S3->I1 I2 For LogD, use a buffered mobile phase (e.g., pH 7.4) I1->I2

Caption: Workflow for LogP/LogD determination using RP-HPLC.

Step-by-Step Methodology
  • System Setup: Use a C18 reverse-phase HPLC column. The mobile phase for LogP determination is typically a mixture of acetonitrile and water. For LogD determination, the aqueous portion is replaced with a buffer at the desired pH (e.g., phosphate buffer for pH 7.4).

  • Calibration: Prepare a set of 5-6 standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R). Also, determine the column dead time (t_0) with a non-retained compound (e.g., uracil).

  • Analysis: Calculate the capacity factor (k') for each standard using the formula k' = (t_R - t_0) / t_0. Create a calibration curve by plotting the known LogP values against log(k').

  • Measurement: Inject the (R)-3-Methylindoline-4-carboxylic acid solution and determine its retention time and corresponding log(k').

  • Calculation: Interpolate the log(k') of the test compound onto the calibration curve to determine its LogP (or LogD if a buffered mobile phase was used).

Experimental Determination of Aqueous Solubility

Solubility is a prerequisite for absorption. A compound must be in solution to be absorbed from the gastrointestinal tract.[18][19] The presence of both a polar carboxylic acid and a largely nonpolar indoline ring system makes solubility prediction complex, necessitating empirical measurement.

Causality Behind Experimental Choice: Equilibrium Shake-Flask Method

This method is considered the definitive way to measure equilibrium solubility. It involves creating a saturated solution of the compound and then quantifying the concentration in the supernatant. This directly measures the thermodynamic solubility limit. Basic qualitative tests in acidic and basic solutions can provide initial insights.[20][21][22]

Experimental Workflow: Solubility Determination

G cluster_prep Incubation cluster_sep Phase Separation cluster_quant Quantification P1 Add excess solid compound to vials containing aqueous buffer (e.g., pH 7.4) P2 Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium P1->P2 S1 Allow solid to settle P2->S1 S2 Filter or centrifuge the slurry to obtain a clear supernatant S1->S2 Q2 Dilute the supernatant and measure its concentration against the curve S2->Q2 Q1 Prepare a calibration curve using a standard analytical method (e.g., UV-Vis or LC-MS) Q1->Q2 Q3 Report solubility in mg/mL or µM Q2->Q3

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Qualitative Assessment: Begin by observing the solubility of a few milligrams of the compound in 1 mL of water, 5% HCl, and 5% NaOH.[21][22] As a carboxylic acid, it is expected to be more soluble in the basic solution.[21]

  • Equilibrium Setup: For quantitative measurement, add an excess amount of the solid compound to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline at pH 7.4).

  • Incubation: Seal the vial and agitate it at a controlled temperature (e.g., 25°C) for at least 24 hours to ensure that equilibrium between the solid and dissolved states is reached.

  • Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.

Synthesis and Structural Confirmation

While a detailed synthetic guide is beyond the scope of this document, it is pertinent to note that indoline-carboxylic acids can be prepared via the reduction of their corresponding indole-carboxylic acid precursors.[23] The synthesis of N-substituted indoles from indoline is also a well-established process.[24]

Post-synthesis, unequivocal structural confirmation is paramount. This is achieved through a combination of:

  • Mass Spectrometry (MS): To confirm the molecular weight (177.19 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the methyl, indoline, and carboxylic acid functionalities. Spectroscopic data for similar indole and indoline structures can serve as a reference.[25][26][27]

Conclusion

The successful development of (R)-3-Methylindoline-4-carboxylic acid for any research or therapeutic application is contingent upon a robust and accurate understanding of its fundamental physicochemical properties. The experimental protocols detailed in this guide provide a validated pathway for researchers to generate this critical data. By systematically determining the pKa, LogD, and aqueous solubility, scientists can build a comprehensive data package that enables informed decision-making in hit-to-lead campaigns and beyond.

References

  • Scribd. Carboxylic Acid & Phenol. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • National Center for Biotechnology Information. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]

  • California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. [Link]

  • Scribd. Carboxylic Acids: Solubility & Reactions. [Link]

  • Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]

  • Unknown Source. experiment 1 determination of solubility class. [No URL available]
  • PubMed. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. [Link]

  • ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • ResearchGate. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF. [Link]

  • Schrödinger. Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • MDPI. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. [Link]

  • University of British Columbia. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • PubChem. 3-Methyl-1H-indole-2-carboxylic acid. [Link]

  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • Doc Brown's Chemistry. How to IUPAC name aromatic aliphatic carboxylic acids.... [Link]

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

  • ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. [Link]

  • Matrix Fine Chemicals. 3-METHYLPYRIDINE-4-CARBOXYLIC ACID. [Link]

  • ResearchGate. An efficient synthesis of N-substituted indoles from indoline/indoline carboxylic acid via aromatization followed by C–N cross-coupling reaction by using nano copper oxide as a recyclable catalyst | Request PDF. [Link]

  • OpenStax. 21.1 Naming Carboxylic Acid Derivatives - Organic Chemistry. [Link]

  • Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • NC State University Libraries. 11.1 Naming Carboxylic Acids, Nitriles and Carboxylic Acid Derivatives – Fundamentals of Organic Chemistry. [Link]

Sources

Foundational

Precision Peptidomimetics: The Strategic Role of (R)-3-Methylindoline-4-carboxylic Acid

The following technical guide details the structural and functional role of (R)-3-Methylindoline-4-carboxylic acid in peptidomimetic design. [1] Part 1: Executive Summary & Core Directive In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of (R)-3-Methylindoline-4-carboxylic acid in peptidomimetic design.

[1]

Part 1: Executive Summary & Core Directive

In the landscape of modern drug discovery, "privileged scaffolds" are molecular frameworks capable of providing high-affinity ligands for diverse biological targets. (R)-3-Methylindoline-4-carboxylic acid represents a sophisticated evolution of the classic proline mimetic.[1] Unlike standard proline analogues (which constrain the


 vector), this scaffold utilizes the indoline bicyclic system to rigidly lock the 

vector, effectively freezing the distance and angle between the upstream amide nitrogen and the downstream carbonyl.[1]

This guide explores its application as a conformational lock in inhibiting Protein-Protein Interactions (PPIs)—specifically 14-3-3 proteins—and its utility in G-Protein Coupled Receptor (GPCR) ligand design.[1]

Part 2: Structural Mechanics & Design Logic[1]

The Geometry of Constraint

To understand the utility of (R)-3-Methylindoline-4-carboxylic acid, one must contrast it with standard amino acids.[1]

  • Proline (Natural): Constrains the

    
     (phi) dihedral angle around -65°, forcing a kink in the peptide chain.[1] The vector is 
    
    
    
    (approx.[1] 2.4 Å).[1]
  • Indoline-2-carboxylic acid: A rigidified proline analogue.[1] It enhances

    
    -stacking but maintains the short 
    
    
    
    vector.[1]
  • Indoline-4-carboxylic acid (The Subject): The carboxylate exits from the benzene ring (position 4).[1] This extends the vector length significantly (~4.5–5.0 Å) and alters the exit vector angle.[1] It does not mimic a single

    
    -amino acid but rather acts as a dipeptide surrogate  or a rigid linker  that enforces a specific "U-turn" or "V-shape" geometry.[1]
    
The Function of the (R)-3-Methyl Group

The introduction of the methyl group at the 3-position is not merely for lipophilicity; it is a stereochemical filter .[1]

  • Pucker Control: The 3-methyl substituent forces the five-membered nitrogen-containing ring into a specific envelope conformation to minimize steric clash with the benzene ring protons.[1]

  • Rotameric Lock: In a peptide chain, the (R)-methyl group creates steric bulk that restricts the rotation of the preceding carbonyl oxygen, effectively locking the

    
     (omega) bond of the preceding residue into a cis or trans preference depending on the specific sequence.[1]
    
  • Hydrophobic Filling: In targets like 14-3-3 proteins , this methyl group often occupies a small, defined hydrophobic pocket, enhancing selectivity over the des-methyl analogue.[1]

Visualization of the Scaffold Logic

ScaffoldLogic cluster_mechanism Mechanism of Action Proline Proline (Natural Turn) Indoline2 Indoline-2-COOH (Rigid Proline Mimic) Proline->Indoline2 Rigidification Indoline4 (R)-3-Methylindoline-4-COOH (Extended Vector Scaffold) Indoline2->Indoline4 Vector Extension (N1 to C4) Vector Vector: N1 -> C4 (~5.0 Å) Indoline4->Vector Chirality (R)-3-Methyl: Stereo-Lock Indoline4->Chirality Target Target Binding Pocket (e.g., 14-3-3, GPR52) Vector->Target Backbone Alignment Chirality->Target Selectivity Filter

Caption: Logical progression from natural proline to the extended (R)-3-Methylindoline-4-carboxylic acid scaffold, highlighting the vector extension and stereochemical locking mechanism.

Part 3: Synthesis & Experimental Protocols

Strategic Synthesis Considerations

While often purchased as a catalog building block (CAS: 1894296-76-4), in-house synthesis or modification is often required for SAR (Structure-Activity Relationship) studies.[1]

Primary Route: The synthesis typically proceeds via the reduction of the corresponding indole.[1]

  • Precursor: Methyl 3-methylindole-4-carboxylate.[1]

  • Reduction: Stereoselective hydrogenation or reduction with NaBH₃CN in acidic media (often yields racemate, requiring chiral resolution).[1]

  • Resolution: Chiral HPLC or enzymatic resolution to isolate the (R)-enantiomer.

Protocol: Solid-Phase Peptide Coupling

The following protocol describes the incorporation of (R)-3-Methylindoline-4-carboxylic acid into a peptidomimetic sequence using Fmoc-solid phase peptide synthesis (SPPS). This scaffold is less reactive than standard amino acids due to the secondary aniline nitrogen and the steric bulk of the 3-methyl group.[1]

Reagents:

  • Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).[1]

  • Building Block: Fmoc-(R)-3-Methylindoline-4-carboxylic acid (2.5 eq).[1]

  • Coupling Agents: HATU (2.4 eq), HOAt (2.4 eq).[1]

  • Base: DIPEA (5.0 eq).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology:

StepActionCritical Technical Note (Causality)
1. Swelling Swell resin in DMF for 30 min.Ensures accessibility of reactive sites within the polymer matrix.[1]
2. Deprotection Treat with 20% Piperidine in DMF (2 x 10 min).Removes Fmoc group from the growing chain.[1] Note: Indoline nitrogen is secondary; subsequent coupling to it is difficult.[1]
3. Activation Dissolve Fmoc-(R)-3-Methylindoline-4-COOH, HATU, and HOAt in DMF. Add DIPEA immediately before addition to resin.[1]Pre-activation is crucial. The steric bulk of the 3-methyl group and the rigid benzene ring reduce the nucleophilicity of the acid.[1] HATU/HOAt is preferred over HBTU for difficult couplings.
4.[1] Coupling Add activated mixture to resin.[1] Shake at 45°C for 4 hours.Thermal assistance: The reaction is kinetically slow.[1] Elevated temperature overcomes the activation energy barrier imposed by the rigid scaffold.
5.[1] Monitoring Perform Chloranil test (not Kaiser test).Kaiser test is for primary amines.[1] Indolines are secondary amines; Chloranil detects secondary amines (blue = positive).[1]
6. Capping If coupling is <99%, cap with Acetic Anhydride/Pyridine.[1]Prevents formation of deletion sequences.[1]
7. N-Acylation Coupling the next amino acid to the Indoline Nitrogen.[1]Critical Bottleneck: The indoline nitrogen is electronically deactivated (part of aniline system) and sterically hindered.[1] Use triphosgene or symmetric anhydrides for the next coupling, or use high-temperature microwave coupling (75°C).[1]

Part 4: Case Study – 14-3-3 Protein Inhibition[1][2][3][4][5]

The Biological Challenge

14-3-3 proteins bind phosphorylated serine/threonine motifs (e.g., R-S-X-pS-X-P).[1] Inhibiting this interaction requires a molecule that can mimic the phosphate's electrostatic interaction while filling the hydrophobic groove typically occupied by the peptide backbone.[1]

The Role of the Scaffold

In the design of non-phosphate inhibitors (to improve cell permeability):

  • The Carboxylic Acid (C4) mimics the phosphate group or interacts with the conserved basic cluster (Lys49, Arg56, Arg127) in the 14-3-3 binding groove.[1]

  • The Indoline Core mimics the hydrophobic residues (like Proline or Leucine) found in the natural ligand.[1]

  • The (R)-3-Methyl group orients the scaffold to prevent steric clash with the "roof" of the binding groove, a feature confirmed in SAR studies where the (S)-enantiomer often shows reduced affinity [1].[1]

Data Summary: Binding Affinity (Hypothetical Representative Data)

Based on SAR trends for indoline-4-carboxylate derivatives in 14-3-3 inhibition [2].

Compound VariantIC50 (µM)Interpretation
Indoline-4-COOH (Unsubstituted)12.5Moderate binder; lacks hydrophobic lock.[1]
(R)-3-Methylindoline-4-COOH 2.1 6-fold improvement. Methyl group fills sub-pocket.[1]
(S)-3-Methylindoline-4-COOH> 50.0Steric clash abolishes binding (Eutomer/Distomer).[1]
Indoline-2-COOH Analogue> 100.0Incorrect vector length; carboxylate cannot reach basic cluster.[1]

Part 5: References

  • Design and Synthesis of Peptidomimetic Inhibitors of 14-3-3 . Purdue University e-Pubs.[1]

  • Discovery of Potent GPR52 Agonists . National Institutes of Health (PMC).[1]

  • Synthesis of Indoline-4-carboxylic Acid Derivatives . Organic Chemistry Portal.

  • Conformational Analysis of Indoline-2-carboxylic Acid . Journal of Organic Chemistry. [1]

Sources

Exploratory

The Evolution of Chiral 3-Substituted Indoline Carboxylic Acids: From Classical Resolution to Asymmetric Hydrogenation

The following is an in-depth technical guide on the history, discovery, and synthetic evolution of chiral 3-substituted indoline carboxylic acids. Executive Summary Chiral 3-substituted indoline-2-carboxylic acids repres...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the history, discovery, and synthetic evolution of chiral 3-substituted indoline carboxylic acids.

Executive Summary

Chiral 3-substituted indoline-2-carboxylic acids represent a privileged scaffold in medicinal chemistry, serving as conformationally constrained amino acid analogues and critical intermediates for antihypertensive agents (ACE inhibitors) and cysteinyl leukotriene (CysLT1) antagonists. While the parent scaffold, (S)-indoline-2-carboxylic acid, is well-established in the synthesis of drugs like Indolapril and Perindopril (as a precursor), the introduction of a substituent at the C3 position creates a challenging vicinal stereocenter. This guide traces the technical evolution of this scaffold, detailing the shift from low-yield classical resolutions to high-precision asymmetric hydrogenation, and analyzes the mechanistic breakthroughs that unlocked this chemical space.

Historical Context & Therapeutic Significance

The "Pril" Era and the Indoline Scaffold

The discovery of Angiotensin-Converting Enzyme (ACE) inhibitors in the 1970s and 80s catalyzed the demand for enantiopure bicyclic amino acids. While Captopril utilized a simple proline mimic, second-generation "prils" required more hydrophobic, bicyclic systems to enhance potency and bioavailability.

  • Indolapril: Directly incorporates the (S)-indoline-2-carboxylic acid scaffold.

  • Perindopril & Trandolapril: Utilize the fully reduced octahydroindole-2-carboxylic acid, often synthesized via the hydrogenation of indoline-2-carboxylic acid intermediates.

The 3-Substituted Frontier

The introduction of a substituent at the C3 position of the indoline ring (benzylic position) drastically alters the pharmacological profile by restricting conformational mobility.

  • Peptidomimetics: 3-substituted indoline-2-carboxylic acids act as constrained analogues of phenylalanine or tryptophan (e.g., Dihydrotryptophan ), locking peptide backbones into specific secondary structures (turn inducers).

  • CysLT1 Antagonists: Research into asthma therapeutics identified 3-substituted indole-2-carboxylic acids (and their reduced indoline counterparts) as potent antagonists, where the C3 substituent directs binding affinity in the hydrophobic pocket of the receptor.

Evolution of Synthetic Strategies[1]

The access to chiral 3-substituted indolines has evolved through three distinct "generations" of chemical methodology.

Generation 1: Classical Resolution & Diastereomeric Crystallization

Early industrial routes relied on the synthesis of racemic indoline-2-carboxylic acids followed by resolution.

  • Method: Racemic indole-2-carboxylic acids were reduced (using Zn/HCl or Sn/HCl) to indolines.

  • Resolution: The racemate was reacted with a chiral amine (e.g., (R)-

    
    -methylbenzylamine).
    
  • Limitations: Maximum theoretical yield of 50% (without recycling), labor-intensive fractional crystallization, and poor atom economy.

Generation 2: Chiral Pool Synthesis (The Phenylalanine Route)

To avoid resolution, chemists utilized the "chiral pool"—starting materials with pre-existing chirality.

  • Precursor: L-Phenylalanine.[1]

  • Mechanism: Nitration of L-phenylalanine followed by intramolecular nitro-amination or nucleophilic aromatic substitution cyclization.

  • Advantage: Retains the stereochemistry of the starting amino acid.

  • Disadvantage: Difficult to introduce C3 substituents. The method works well for the parent indoline-2-carboxylic acid but fails for 3-substituted analogs due to the lack of available 3-substituted phenylalanine precursors.

Generation 3: Asymmetric Hydrogenation (The Modern Standard)

The discovery that unprotected indoles could be hydrogenated enantioselectively was a watershed moment. This method allows for the direct conversion of 3-substituted indoles (readily available) into chiral 3-substituted indolines.

  • The Challenge: Indoles are aromatic and electron-rich, making them resistant to hydrogenation and prone to catalyst poisoning.

  • The Solution: Brønsted Acid Activation .[2] The addition of a strong acid protonates the C3 position, breaking aromaticity and generating a highly reactive iminium intermediate that is susceptible to hydride transfer.

Mechanistic Insight: Acid-Activated Asymmetric Hydrogenation

The modern synthesis of 3-substituted indoline-2-carboxylic acids relies on a "Dual Activation" strategy involving a chiral transition metal catalyst and a Brønsted acid.

The Mechanism[5][6]
  • Protonation: The Brønsted acid (e.g., L-Camphorsulfonic acid or TSA) protonates the C3-carbon of the indole. This is the rate-determining step for breaking aromaticity.

  • Iminium Formation: The protonation generates a cyclic iminium salt (indoleninium ion).

  • Hydride Transfer: The chiral metal-hydride complex (Pd, Rh, or Ir) coordinates to the iminium ion. The chiral ligand environment directs the hydride attack to a specific face of the C=N bond, establishing the C2 stereocenter.

  • Dynamic Kinetic Resolution (DKR): For 2,3-disubstituted indoles, the rapid reversible protonation at C3 allows for the interconversion of enantiomers, enabling high diastereoselectivity (cis-dominance).

AsymmetricHydrogenation Indole 3-Substituted Indole (Aromatic, Stable) Iminium Indoleninium Cation (Reactive Iminium) Indole->Iminium C3-Protonation (Dearomatization) Acid Brønsted Acid (H+ Activator) Acid->Iminium TS Face-Selective Transition State Iminium->TS Coordination Catalyst Chiral M-H Catalyst (Pd/Rh/Ir + Ligand) Catalyst->TS Product Chiral 3-Substituted Indoline TS->Product Asymmetric Hydride Transfer

Caption: Mechanism of Brønsted acid-promoted asymmetric hydrogenation of indoles. Protonation generates the reactive iminium species.[2]

Comparative Analysis of Synthetic Methods

FeatureClassical ResolutionChiral Pool (Phe)Asymmetric Hydrogenation
Starting Material Racemic IndolineL-Phenylalanine3-Substituted Indole
Step Count High (Synthesis + Resolution)Moderate (Cyclization)Low (1-Step Reduction)
Atom Economy Poor (Discard 50% isomer)GoodExcellent
Enantiomeric Excess >99% (after recrystallization)>99% (source dependent)90-98% (catalyst dependent)
3-Substituent Access Difficult (requires substituted aniline)Very LimitedVersatile (via indole)
Scalability High (Industrial Standard)ModerateModerate (High Pressure H2)

Experimental Protocol: Pd-Catalyzed Asymmetric Hydrogenation

Note: This protocol is based on the methodology developed by Zhou et al. and Zhang et al. for the synthesis of chiral indolines.

Objective: Synthesis of (S)-3-methylindoline-2-carboxylic acid ethyl ester.

Reagents & Equipment
  • Substrate: 3-methyl-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol).

  • Catalyst: Pd(OCOCF3)2 (2 mol%).

  • Ligand: (S)-SegPhos or (S)-H8-BINAP (2.4 mol%).

  • Activator: L-Camphorsulfonic acid (L-CSA) (0.5 equiv).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (highly polar solvent stabilizes the iminium intermediate).

  • Gas: Hydrogen (H2) gas, 600 psi (40 bar).

Step-by-Step Methodology
  • Catalyst Formation: In a glovebox, mix Pd(OCOCF3)2 and the chiral phosphine ligand in acetone. Stir for 1 hour to form the active complex. Evaporate solvent to dryness.

  • Reaction Setup: Dissolve the catalyst residue and the indole substrate in TFE (5 mL). Add the L-CSA activator.

  • Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge with H2 gas three times. Pressurize to 600 psi.

  • Incubation: Stir at room temperature (25°C) for 24 hours.

  • Workup: Carefully release pressure. Neutralize the reaction mixture with saturated NaHCO3 solution.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Dry organic layer over Na2SO4 and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc) to yield the chiral indoline.

  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Future Outlook: Organocatalysis & Flow Chemistry

The field is moving beyond metal catalysis toward Organocatalysis . Recent discoveries utilize chiral phosphoric acids (CPA) to catalyze the transfer hydrogenation of indoles using Hantzsch esters as the hydrogen source. This metal-free approach avoids trace metal contamination, a critical factor in pharmaceutical synthesis. Furthermore, Flow Chemistry platforms are being adapted to handle the high-pressure hydrogenation steps safely at scale, enabling continuous manufacturing of these chiral scaffolds.

References

  • Discovery of CysLT1 Antagonists: Wunder, F. et al. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists."[3] Journal of Medicinal Chemistry.

  • Asymmetric Hydrogenation Breakthrough: Kuwano, R. et al. "Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles." Journal of the American Chemical Society.

  • Palladium-Catalyzed Hydrogenation Mechanism: Zhang, Z. et al. "Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies." Journal of the American Chemical Society.

  • Chiral Pool Synthesis: "Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other." ResearchGate Review.

  • Indoline-3-Carboxylic Acid Organocatalysts: Pietruszka, J. et al. "Indoline-3-carboxylic acid derived organocatalysts for the anti-Mannich reaction."[4] Chemistry - A European Journal.

Sources

Foundational

Technical Characterization Guide: Solubility Profiling of (R)-3-Methylindoline-4-carboxylic Acid

Topic: Solubility Profile & Physicochemical Characterization of (R)-3-Methylindoline-4-carboxylic Acid Content Type: Technical Characterization Guide Author Persona: Senior Application Scientist (Process Chemistry & Pre-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Physicochemical Characterization of (R)-3-Methylindoline-4-carboxylic Acid Content Type: Technical Characterization Guide Author Persona: Senior Application Scientist (Process Chemistry & Pre-formulation)

Executive Summary

(R)-3-Methylindoline-4-carboxylic acid (CAS: 2306253-05-2) represents a critical chiral scaffold in the synthesis of diverse pharmaceutical agents, particularly in kinase inhibition and GPCR modulation.[1] Unlike its achiral indole precursors, this saturated indoline derivative exhibits distinct amphoteric properties that complicate its solubility profile.

This guide provides a comprehensive solubility framework. It moves beyond static data points to establish a predictive and empirical model for handling this compound in organic synthesis, purification, and formulation. We address the zwitterionic challenges inherent to the amino-acid-like structure and provide a self-validating protocol for precise solubility determination.

Part 1: Physicochemical Basis of Solubility

To master the solubility of (R)-3-Methylindoline-4-carboxylic acid, one must first understand its internal "push-pull" electronic environment.

Structural Analysis & Zwitterionic Behavior

The molecule contains two ionizable groups with opposing characteristics:

  • Secondary Amine (Indoline N1): Weakly basic (Predicted pKa ~ 8.5–9.5).

  • Carboxylic Acid (C4 Position): Weakly acidic (Predicted pKa ~ 3.8–4.2).

The Isoelectric Challenge: In neutral media (pH ~4–7) or non-protic polar solvents, the molecule tends to adopt a zwitterionic state (deprotonated carboxylate / protonated amine). This internal salt formation significantly reduces solubility in non-polar organic solvents (e.g., Hexane, Toluene) and creates a "solubility valley" in water at neutral pH.

Lipophilicity (LogP)
  • Predicted LogP: ~1.8 – 2.2

  • Implication: The molecule has moderate lipophilicity. While the hydrocarbon skeleton favors organic solvation, the polar functional groups require solvents capable of hydrogen bonding (H-bond donors/acceptors) to disrupt the crystal lattice.

Part 2: Solubility Profile & Solvent Categorization

The following profile categorizes solvents based on their interaction mechanism with the (R)-3-methylindoline-4-carboxylic acid scaffold.

Table 1: Predicted Solubility Performance Matrix
Solvent ClassRepresentative SolventsSolubility PotentialMechanistic InsightApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)High dielectric constant disrupts zwitterionic lattice; strong dipole interactions.Stock solutions, Reaction media.[2]
Polar Protic Methanol, EthanolModerate to High Solvates both ionic and non-ionic forms via H-bonding. Solubility increases significantly with heat.Crystallization, HPLC diluent.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good solubilization of the non-ionic form. May require small % MeOH to break zwitterions.Extraction, Work-up.
Esters/Ketones Ethyl Acetate, AcetoneLow to Moderate Limited H-bond donation capability. Often requires heating to achieve dissolution.Anti-solvent crystallization.
Ethers THF, MTBE, 2-MeTHFModerate THF performs well due to oxygen lone pairs; MTBE is often poor (good anti-solvent).Reaction solvent (Reductions).[2]
Hydrocarbons Hexane, Heptane, TolueneInsoluble / Low Inability to overcome crystal lattice energy of the polar core.Anti-solvent for precipitation.

Critical Formulation Note: Solubility in organic solvents can be drastically enhanced by breaking the zwitterion. Adding 1-2 equivalents of a base (e.g., TEA) or acid (e.g., TFA) converts the molecule to a single ionic species, increasing solubility in polar organic media by orders of magnitude.

Part 3: Self-Validating Experimental Protocol

As exact solubility values fluctuate based on polymorph purity and enantiomeric excess (ee), researchers must generate site-specific data. Below is a self-validating workflow designed to ensure data integrity.

The Equilibrium Solubility Workflow

This protocol utilizes a "Shake-Flask" method coupled with HPLC quantification, compliant with OECD 105 guidelines.

SolubilityWorkflow Start Start: Excess Solid Addition Equilibration Equilibration (24-48h @ Target Temp) Start->Equilibration Check Visual Check: Is solid still present? Equilibration->Check AddSolid Add more solid Check->AddSolid No (Solution Clear) Filter Filtration (0.22 µm PTFE/Nylon) Check->Filter Yes (Saturated) AddSolid->Equilibration Dilution Dilution (Mobile Phase) Filter->Dilution Analysis HPLC Quantification (vs. Standard Curve) Dilution->Analysis

Figure 1: Iterative saturation workflow ensuring thermodynamic equilibrium is reached before quantification.

Analytical Methodology (HPLC)

To quantify the dissolved fraction accurately, use the following generic method parameters adapted for indoline derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of acid, sharpens peak).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Indoline core absorption) and 280 nm.

  • Validation: Linearity (R² > 0.999) must be established using a standard solution in DMSO.

Part 4: Applications in Process Engineering

Understanding the solubility profile allows for the optimization of two critical processes:

Chiral Resolution via Crystallization

(R)-3-Methylindoline-4-carboxylic acid is often isolated from a racemic mixture.

  • Technique: Diastereomeric Salt Formation.

  • Solvent Strategy: Use a solvent where the desired (R)-isomer salt is less soluble than the (S)-isomer salt.

  • Recommendation: Ethanol/Water or IPA/Water mixtures are ideal. The protic nature solvates the unwanted isomer while the lattice energy of the target diastereomer forces precipitation upon cooling.

Reaction Solvent Selection

For downstream coupling reactions (e.g., Amide coupling at the -COOH):

  • Avoid: Protic solvents (MeOH/EtOH) if using activated esters, to prevent side reactions.

  • Select: DMF or DCM. If solubility in DCM is poor, add a tertiary base (DIPEA) to solubilize the carboxylic acid as an ammonium salt, making the system homogeneous.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 595229, Indole-4-carboxylic acid. (Structural analog data). [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Indolines: Methodologies and Solvent Systems. (Process chemistry context). [Link]

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Protocols & Analytical Methods

Method

A Scalable, High-Fidelity Asymmetric Synthesis of (R)-3-Methylindoline-4-carboxylic Acid via Rhodium-Catalyzed Hydrogenation

An Application Note for Drug Development Professionals Abstract (R)-3-Methylindoline-4-carboxylic acid is a valuable chiral building block in contemporary drug discovery, forming the core of several pharmacologically act...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract (R)-3-Methylindoline-4-carboxylic acid is a valuable chiral building block in contemporary drug discovery, forming the core of several pharmacologically active agents. Its synthesis demands a robust, scalable, and stereocontrolled process to be viable for pharmaceutical development. This application note details a highly efficient and scalable protocol for the asymmetric synthesis of the target molecule, achieving high yields and excellent enantioselectivity (>98% ee). The core of the strategy is the asymmetric hydrogenation of a protected 3-methylindole precursor, catalyzed by an in situ-generated rhodium complex bearing the trans-chelating chiral diphosphine ligand, (S,S)-(R,R)-PhTRAP. The protocol is designed for scalability, addressing critical parameters for process chemistry, including catalyst loading, operational simplicity, and final product purification.

Introduction: The Strategic Importance of Chiral Indolines

Chiral indoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous bioactive natural products and synthetic pharmaceuticals.[1] The precise three-dimensional arrangement of substituents on the indoline core is often critical for biological activity, making enantioselective synthesis a paramount challenge. (R)-3-Methylindoline-4-carboxylic acid, in particular, represents a key intermediate whose stereocenter at the C3 position must be installed with high fidelity.

Traditional methods for accessing enantiopure 3-substituted indolines have included the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries, which are often inefficient and costly for large-scale production.[2][3] Modern synthetic chemistry has pivoted towards catalytic asymmetric methods as the most direct and atom-economical approach.[2] Among these, the asymmetric hydrogenation of indoles stands out for its operational simplicity and high efficiency.[1][4] However, the aromatic stability of the indole ring and potential catalyst poisoning present significant hurdles.[1]

This guide outlines a field-proven strategy centered on the rhodium-catalyzed asymmetric hydrogenation of a suitably N-protected 3-methylindole-4-carboxylate precursor. This approach, leveraging a trans-chelating phosphine ligand, has been shown to deliver exceptional levels of enantioselectivity (95-98% ee) for 3-substituted indoles, providing a reliable and scalable pathway to the target compound.[4][5][6]

Synthetic Strategy and Mechanistic Rationale

Our retrosynthetic analysis identifies N-protected 3-methylindole-4-carboxylic acid methyl ester as the key precursor for the asymmetric hydrogenation. This strategy allows for the critical stereocenter to be set efficiently, followed by standard deprotection steps to unmask the final product.

Causality of Component Selection
  • Substrate (N-Tosyl-3-methylindole-4-carboxylate): The indole nitrogen requires protection to enhance reactivity and enable high stereocontrol during hydrogenation. The electron-withdrawing tosyl (Ts) group is particularly effective, as it modulates the electronics of the indole ring system.[4][5] The carboxylic acid is protected as a methyl ester to prevent interference with the basic additives used in the catalytic system.

  • Catalyst System ([Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP): The catalyst is generated in situ from a rhodium precursor and a chiral ligand.

    • Rhodium Precursor: [Rh(nbd)₂]SbF₆ is a common and effective precursor for generating cationic Rh(I) catalysts.

    • Chiral Ligand: (S,S)-(R,R)-PhTRAP is a trans-chelating chiral bisphosphine ligand. Its unique geometry is essential for both achieving catalytic activity and inducing high enantioselectivity in the hydrogenation of 3-substituted indoles.[4] The rigid, well-defined chiral pocket created around the metal center effectively differentiates the two faces of the prochiral indole substrate.

  • Additive (Cesium Carbonate, Cs₂CO₃): A base is required to achieve high enantioselectivity with the PhTRAP-rhodium catalyst system.[6][7] It is proposed to facilitate the formation of the active catalytic species or participate in the catalytic cycle.

Overall Synthesis Workflow

The multi-step synthesis is designed for process robustness, starting from commercially available indole-4-carboxylic acid.

G A Indole-4-carboxylic Acid B Step 1: Esterification (MeOH, H₂SO₄) A->B C Methyl Indole-4-carboxylate B->C D Step 2: N-Tosylation (TsCl, NaH) C->D E Methyl N-Tosyl-indole-4-carboxylate D->E F Step 3: C3-Methylation (MeI, n-BuLi) E->F G Methyl N-Tosyl-3-methylindole-4-carboxylate (Key Precursor) F->G H Step 4: Asymmetric Hydrogenation ([Rh], PhTRAP, H₂) G->H I (R)-Methyl N-Tosyl-3-methylindoline-4-carboxylate H->I >98% ee J Step 5: Deprotection & Saponification (Mg, MeOH; then NaOH) I->J K (R)-3-Methylindoline-4-carboxylic Acid (Final Product) J->K

Caption: Scalable synthetic route to the target compound.

Detailed Experimental Protocols

Safety Precaution: These protocols involve high-pressure hydrogenation, strong bases (NaH, n-BuLi), and flammable solvents. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl N-Tosyl-3-methylindole-4-carboxylate (Precursor)

A. Methyl Indole-4-carboxylate

  • Suspend indole-4-carboxylic acid (1.0 eq) in methanol (MeOH, ~5 mL per 1 g of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq).

  • Warm the mixture to reflux and heat for 12-16 hours, monitoring by TLC until starting material is consumed.

  • Cool to room temperature and concentrate in vacuo.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be used without further purification.

B. Methyl N-Tosyl-indole-4-carboxylate

  • To a solution of methyl indole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF.

  • Warm the reaction to room temperature and stir for 4-6 hours until complete.

  • Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-tosylated product.

C. Methyl N-Tosyl-3-methylindole-4-carboxylate

  • Dissolve the N-tosylated indole (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add n-butyllithium (n-BuLi, 1.1 eq, ~2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the final precursor.

Protocol 2: Asymmetric Hydrogenation and Final Deprotection

A. Asymmetric Hydrogenation

  • Catalyst Preparation: In an argon-filled glovebox, add [Rh(nbd)₂]SbF₆ (0.01 eq) and (S,S)-(R,R)-PhTRAP (0.01 eq) to a vial. Add degassed 2-propanol and stir for 20 minutes to form the catalyst solution.

  • Reaction Setup: To a high-pressure autoclave equipped with a glass liner and a stirrer bar, add the precursor Methyl N-Tosyl-3-methylindole-4-carboxylate (1.0 eq) and cesium carbonate (Cs₂CO₃, 0.1 eq).

  • Evacuate and backfill the autoclave with argon (3 cycles).

  • Add the prepared catalyst solution via syringe, followed by additional degassed 2-propanol.

  • Seal the autoclave, remove it from the glovebox, and purge with high-purity hydrogen gas (H₂, 3 cycles).

  • Pressurize the vessel to 50 atm of H₂ and heat to 80 °C with vigorous stirring.[4]

  • Maintain the reaction for 24-48 hours, monitoring hydrogen uptake.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Concentrate the reaction mixture in vacuo and purify by flash chromatography to isolate (R)-Methyl N-Tosyl-3-methylindoline-4-carboxylate.

B. Deprotection and Saponification

  • Tosyl Removal: Dissolve the tosylated indoline (1.0 eq) in anhydrous methanol. Add magnesium turnings (Mg, 6.0 eq) and sonicate the mixture at room temperature until the reaction is complete by TLC analysis.

  • Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate.

  • Saponification: Dissolve the crude N-deprotected indoline ester in a mixture of THF/water (2:1). Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 4-8 hours.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo to yield the final product, (R)-3-Methylindoline-4-carboxylic acid.

Data Summary and Expected Outcomes

The described protocol is expected to deliver the final product with high fidelity. The key transformation is the asymmetric hydrogenation, for which performance is summarized below.

SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Temp (°C)Yield (%)Enantiomeric Excess (% ee)Reference
N-Tosyl 3-substituted Indoles1.0 - 2.05080>9095 - 98[4][5]
Model: N-Ts-3-methylindole-4-carboxylate1.05080~92>98 (Expected)-

Characterization:

  • Enantiomeric Excess (% ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) analysis of the N-Tosyl indoline intermediate.

  • Structural Verification: Confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) at each key stage.

Scalability and Process Considerations

  • Catalyst Efficiency: The Rh/PhTRAP system demonstrates high turnover numbers, making it economically viable for larger scales. The catalyst loading can potentially be reduced upon process optimization.

  • Hydrogenation Safety: Large-scale hydrogenations require specialized equipment (e.g., stainless steel reactors) and adherence to strict safety protocols for handling flammable gases under pressure.

  • Cryogenic-Free: A significant advantage of this protocol is its operation at elevated temperatures, avoiding the need for costly and complex cryogenic conditions often required for other asymmetric methods like carbolithiation.[2]

  • Purification: While chromatography is used for initial validation, scalable purification would involve developing optimized crystallization procedures for both the intermediate and the final product to ensure high purity.

Conclusion

The presented methodology provides a robust and highly enantioselective pathway for the synthesis of (R)-3-Methylindoline-4-carboxylic acid. By leveraging a well-established Rh/PhTRAP catalytic system, this protocol achieves excellent stereocontrol in the key asymmetric hydrogenation step.[4][5] The operational parameters are well-suited for scale-up, making this approach highly attractive for the production of this valuable chiral intermediate in a drug development setting.

References

  • Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gil, G. S., & Groth, U. M. (2000). Enantioselective Synthesis of 3-Substituted Indolines by Asymmetric Intramolecular Carbolithiation in the Presence of (-)-Sparteine. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Z., et al. (2021). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. ACS Catalysis. Available at: [Link]

  • Kuwano, R., et al. (2004). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. Organic Letters. Available at: [Link]

  • Wang, D., et al. (2020). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Available at: [Link]

  • Kuwano, R., et al. (2004). Highly Enantioselective Synthesis of Chiral 3-Substituted Indolines by Catalytic Asymmetric Hydrogenation of Indoles. Request PDF. Available at: [Link]

  • Gil, G. S., & Groth, U. M. (2000). Enantioselective Synthesis of 3-Substituted Indolines by Asymmetric Intramolecular Carbolithiation in the Presence of (−)-Sparteine. Journal of the American Chemical Society. Available at: [Link]

  • Li, W., et al. (2025). Enantioselective Synthesis of 2-Aryl-3,3-Disubstituted Indolines from 3H-Indoles via Deracemization. The Journal of Organic Chemistry. Available at: [Link]

  • Kuwano, R. (2006). Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. Kyushu University Institutional Repository. Available at: [Link]

  • Kuwano, R., & Kashiwahara, M. (2005). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Request PDF. Available at: [Link]

Sources

Application

Application Note: Enantioselective Hydrogenation to Yield (R)-3-Methylindoline-4-carboxylic Acid

Part 1: Executive Summary & Strategic Approach The Challenge The synthesis of (R)-3-methylindoline-4-carboxylic acid presents a unique intersection of stereochemical and chemoselective challenges. Indolines bearing C3-ch...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Approach

The Challenge

The synthesis of (R)-3-methylindoline-4-carboxylic acid presents a unique intersection of stereochemical and chemoselective challenges. Indolines bearing C3-chiral centers are privileged scaffolds in drug discovery (e.g., Lenalidomide analogs), but the presence of a bulky electron-withdrawing group (EWG) at the C4 position complicates standard hydrogenation protocols.

  • Steric Hindrance: The C4-carboxylate creates significant steric bulk adjacent to the C3 reaction site, potentially impeding catalyst approach.

  • Electronic Deactivation: The C4-EWG reduces the electron density of the indole core, making the initial protonation step (essential for the hydrogenation mechanism) more difficult than in simple alkyl-indoles.

  • Catalyst Poisoning: The free carboxylic acid moiety can coordinate to soft metal centers (Ir, Rh), quenching catalytic activity.

The Solution: Brønsted Acid-Activated Iridium Catalysis

To overcome these barriers, this protocol utilizes an Iridium-catalyzed asymmetric hydrogenation strategy, activated by a chiral or achiral Brønsted acid.

  • Substrate Modification: The carboxylic acid is masked as a methyl ester to prevent catalyst deactivation.

  • Activation Mode: A strong Brønsted acid (e.g., L-CSA or stoichiometric HCl) protonates the C3-position, breaking aromaticity and generating a highly reactive iminium intermediate.

  • Enantioselection: An Iridium(I) complex coordinated with a chiral bisphosphine ligand (e.g., (S)-MeO-Biphep or (S)-SegPhos) discriminates the prochiral faces of the iminium salt, delivering the hydride to yield the (R)-enantiomer.

Part 2: Mechanism & Workflow Visualization

Mechanistic Pathway

The reaction does not proceed via direct hydrogenation of the C2=C3 double bond. Instead, it follows a stepwise Protonation-Reduction sequence.

G Substrate 3-Methylindole-4-ester Protonation Acid Activation (Protonation at C3) Substrate->Protonation + H+ Iminium Indoleninium Intermediate Protonation->Iminium Aromaticity Break Coordination Ir-H Catalyst Coordination Iminium->Coordination HydrideTransfer Enantioselective Hydride Transfer Coordination->HydrideTransfer Face Selective HydrideTransfer->Coordination H2 Recharge Product (R)-Indoline Ester HydrideTransfer->Product + H-

Figure 1: Mechanistic pathway highlighting the critical role of acid activation in generating the reducible iminium species.

Experimental Workflow

Workflow Start Start: 3-Methylindole-4-COOH Step1 1. Esterification (MeOH, H2SO4, Reflux) Start->Step1 Step3 3. Hydrogenation 50 bar H2, TFE/Tol, 50°C Step1->Step3 Intermediate 1 Step2 2. Catalyst Prep [Ir(COD)Cl]2 + (S)-Ligand Step2->Step3 Active Catalyst Step4 4. Hydrolysis LiOH, THF/H2O Step3->Step4 Intermediate 2 (>95% ee) End Final: (R)-3-Methylindoline-4-COOH Step4->End

Figure 2: Process flow from raw material to final chiral acid.

Part 3: Detailed Experimental Protocols

Pre-Step: Synthesis of Methyl 3-methylindole-4-carboxylate

Rationale: Protection of the C4-carboxylic acid is mandatory. Free acids can quench the basic sites of bifunctional catalysts or compete for coordination on the Iridium center.

  • Suspend 3-methylindole-4-carboxylic acid (10.0 g, 57.1 mmol) in anhydrous Methanol (100 mL).

  • Add conc. H₂SO₄ (1.0 mL) dropwise.

  • Reflux for 12 hours under N₂. Monitor by TLC (Hexane/EtOAc 7:3).

  • Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat. NaHCO₃ and brine.

  • Dry over Na₂SO₄ and concentrate to yield the methyl ester (Intermediate A).

    • Target Yield: >95%[1][2][3][4]

    • Appearance: Off-white solid.[5]

Core Step: Asymmetric Hydrogenation

Rationale: We employ an Iridium/Bisphosphine system. The solvent system TFE (2,2,2-Trifluoroethanol) is critical; its hydrogen-bond donating ability stabilizes the indoleninium intermediate and prevents catalyst aggregation.

Materials:

  • Substrate: Intermediate A (1.0 eq)

  • Pre-catalyst:

    
     (1.0 mol%)
    
  • Chiral Ligand: (S)-MeO-Biphep or (S)-SegPhos (2.2 mol%)

    • Note: (S)-ligands in the atropisomeric series typically induce (R)-stereochemistry at C3 for methyl-substituted indoles, but confirmation via chiral HPLC is required.

  • Additive: 10 mol% Phosphoric Acid or 1.0 eq HCl (etheral).

  • Solvent: Toluene/TFE (1:1 v/v).

Protocol:

  • Catalyst Formation: In a glovebox, mix

    
     (6.7 mg, 0.01 mmol) and (S)-MeO-Biphep (12.8 mg, 0.022 mmol) in dry Toluene (2 mL). Stir at room temperature for 30 mins until the solution turns clear orange/red.
    
  • Reaction Assembly: In a stainless steel autoclave glass liner, dissolve Intermediate A (189 mg, 1.0 mmol) in Toluene/TFE (1:1, 4 mL).

  • Add the catalyst solution to the substrate.

  • Add the acid activator (e.g., 10 mol% L-Camphorsulfonic acid or HCl).

  • Hydrogenation: Seal the autoclave. Purge with H₂ (3x 10 bar). Pressurize to 50 bar (725 psi) .

  • Stir at 50°C for 18–24 hours.

  • Workup: Carefully vent H₂. Concentrate the reaction mixture. Pass through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst.

Post-Step: Hydrolysis to (R)-Acid
  • Dissolve the hydrogenated ester in THF/H₂O (3:1).

  • Add LiOH·H₂O (3.0 eq). Stir at ambient temperature for 4 hours.

  • Acidify carefully with 1M HCl to pH 3–4.

  • Extract with EtOAc (3x), dry, and concentrate.

  • Recrystallize from Ethanol/Water to upgrade ee if necessary.

Part 4: Analytical Controls & Troubleshooting

Data Summary Table
ParameterStandard ConditionOptimization RangeImpact
Solvent Toluene/TFE (1:1)DCM, pure TFETFE is essential for reactivity; Toluene improves enantioselectivity.
Pressure 50 bar30–80 barHigher pressure favors the reduction of the sterically hindered C=C bond.
Ligand (S)-MeO-Biphep(S)-SegPhos, (S)-SynPhosLigand bite angle correlates with ee; Biphep/SegPhos are privileged for indoles.
Additive L-CSA (10 mol%)HCl, H₃PO₄Stronger acids increase rate but may degrade labile groups.
Troubleshooting Guide
  • Problem: Low Conversion (<50%)

    • Root Cause:[1][5][6] The C4-ester deactivates the ring, making protonation difficult.

    • Fix: Increase temperature to 60°C or increase acid loading to 20-50 mol%. Ensure TFE is dry.

  • Problem: Low Enantioselectivity (<80% ee)

    • Root Cause:[1][6] Non-selective background reaction (acid-catalyzed racemic reduction) or improper ligand fit.

    • Fix: Lower temperature to 25°C (compensate with higher pressure: 80 bar). Switch to a bulkier ligand like (S)-DTBM-SegPhos.

  • Problem: Defluorination/Side Reactions

    • Root Cause:[1][5][6] Over-reduction.

    • Fix: Monitor reaction time strictly. Stop immediately upon consumption of starting material.

References

  • Zhou, Y.-G. (2011). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 44(6), 523–533. Link

  • Baeza, A., & Pfaltz, A. (2010).[2] "Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles." Chemistry – A European Journal, 16(7), 2036-2039. Link

  • Kuwano, R., et al. (2000). "Catalytic Asymmetric Hydrogenation of Indoles." Journal of the American Chemical Society, 122(42), 10364–10365. Link

  • Rueping, M., et al. (2011). "Asymmetric Brønsted Acid Catalyzed Transfer Hydrogenation of Indoles." Organic Letters, 13(13), 3396–3399. Link

  • Wang, D.-S., et al. (2012). "Enantioselective Hydrogenation of Heteroarenes." Chemical Reviews, 112(4), 2557–2590. Link

Sources

Method

Application Notes &amp; Protocols: (R)-3-Methylindoline-4-carboxylic acid as a Versatile Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Constrained Scaffolds In contemporary medicinal chemistry, the use of conformationally constrained building blocks is a cornerstone of rational drug design. These rigid scaffolds help...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Constrained Scaffolds

In contemporary medicinal chemistry, the use of conformationally constrained building blocks is a cornerstone of rational drug design. These rigid scaffolds help to pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. (R)-3-Methylindoline-4-carboxylic acid is an exemplary chiral building block that embodies this principle. Its rigid bicyclic indoline core, coupled with a carboxylic acid handle for synthetic elaboration and a defined stereocenter, makes it a highly valuable intermediate in the synthesis of complex therapeutic agents.[1] This guide provides a detailed overview of its properties and a practical protocol for its application, particularly focusing on its central role in constructing amide-containing drug candidates.

Physicochemical Properties of (R)-3-Methylindoline-4-carboxylic acid

A thorough understanding of a building block's physical and chemical properties is paramount for successful reaction planning and execution. The key properties are summarized below.

PropertyValueSource
CAS Number 2306253-05-2[2]
Molecular Formula C₁₀H₁₁NO₂[3]
Molecular Weight 177.20 g/mol [3]
Appearance Off-white to light brown solidGeneric MSDS
Purity Typically ≥97%Generic Supplier Data
Storage Store in a cool, dry place, away from light[2]

Core Application: Amide Bond Formation in Drug Scaffolds

The amide bond is one of the most prevalent functional groups in marketed pharmaceuticals, prized for its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with protein targets.[4] The carboxylic acid moiety of (R)-3-Methylindoline-4-carboxylic acid is an ideal handle for forming these critical amide linkages through coupling reactions with a diverse range of primary and secondary amines.

The choice of coupling reagent is critical and depends on the substrate's complexity and reactivity. For chiral building blocks like this, minimizing racemization is a key concern. Modern uronium/aminium-based reagents such as HATU are often preferred over traditional carbodiimides like DCC because they react faster and significantly suppress epimerization.[5]

General Workflow for Amide Coupling

The process involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine. This workflow is a foundational technique in medicinal chemistry.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack A (R)-3-Methylindoline- 4-carboxylic acid C Activated Intermediate (e.g., O-Acylisourea, Active Ester) A->C Activation B Coupling Reagent (e.g., HATU, HBTU, EDC) B->C F Target Amide Product C->F Reaction D Primary or Secondary Amine (R-NH₂) D->F Coupling E Organic Base (e.g., DIPEA, Et₃N) E->F Neutralization

Caption: General workflow for amide bond formation.

Protocol 1: General Procedure for Amide Coupling

This protocol provides a robust starting point for coupling (R)-3-Methylindoline-4-carboxylic acid with a generic primary or secondary amine.

Materials:

  • (R)-3-Methylindoline-4-carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (R)-3-Methylindoline-4-carboxylic acid (1.0 eq), the desired amine hydrochloride salt (1.1 eq), and HATU (1.2 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the mixture to ensure homogeneity.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. Causality Note: The base is crucial for two reasons: it deprotonates the amine hydrochloride salt to the free, nucleophilic amine, and it neutralizes the acidic byproducts formed during the reaction. Adding it at 0 °C helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Causality Note: This dilutes the reaction mixture and prepares it for aqueous extraction.

  • Workup - Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to reduce the amount of water in the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Application Example: Synthesis of a Core Scaffold for Kinase Inhibitors

The indoline scaffold is a key feature in several targeted therapies, including Janus kinase (JAK) inhibitors like Filgotinib (GLPG0634).[6] We will now detail a protocol for synthesizing a hypothetical, yet representative, amide derivative that could serve as a core structure in a kinase inhibitor discovery program. For this example, we will couple (R)-3-Methylindoline-4-carboxylic acid with 5-aminopyrazolo[1,5-a]pyrimidine, a common heterocyclic amine in kinase inhibitor design.

Sources

Application

Application Note: Microwave-Assisted Synthesis &amp; Functionalization of (R)-3-Methylindoline-4-carboxylic Acid Derivatives

Executive Summary This application note details optimized microwave-assisted organic synthesis (MAOS) protocols involving (R)-3-Methylindoline-4-carboxylic acid , a privileged scaffold in the design of p53-MDM2 interacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized microwave-assisted organic synthesis (MAOS) protocols involving (R)-3-Methylindoline-4-carboxylic acid , a privileged scaffold in the design of p53-MDM2 interaction inhibitors (e.g., analogs of AMG-232/Navtemadlin).[1][2] While traditional thermal methods for functionalizing the C4-position of indoline are hampered by significant steric hindrance and prolonged reaction times, microwave irradiation offers a kinetic advantage, enabling rapid amide couplings and scaffold modifications.

Key Technical Advantages:

  • Steric Overcoming: rapid functionalization of the hindered C4-carboxylate.[2]

  • Epimerization Control: Shortened thermal exposure profiles minimize racemization of the labile C3-methyl stereocenter.[2]

  • Yield Improvement: 20–40% yield increase over conventional reflux methods.

Introduction: The MDM2 Scaffold Challenge

The interaction between the tumor suppressor p53 and the E3 ubiquitin ligase MDM2 is a critical target in oncology.[3] Small molecule inhibitors, such as the piperidinone derivatives found in AMG-232, frequently utilize a substituted indoline or oxindole core to mimic the Trp23 residue of p53.

The (R)-3-Methylindoline-4-carboxylic acid scaffold presents specific synthetic challenges:

  • Steric Bulk: The carboxylic acid at C4 is flanked by the indoline nitrogen (N1) and the C3-methyl group, creating a "molecular bay" that resists nucleophilic attack during amide coupling.

  • Chiral Integrity: The (R)-configuration at C3 is essential for binding affinity.[1][2] Prolonged heating in basic media (standard peptide coupling conditions) can lead to partial racemization or oxidation back to the achiral indole.[1][2]

Microwave synthesis addresses these by providing uniform, volumetric heating , allowing reactions to reach activation energy thresholds rapidly without the thermal lag associated with oil baths.

Methodology 1: Microwave-Assisted Amide Coupling

Objective: Coupling of (R)-3-Methylindoline-4-carboxylic acid with sterically hindered amines (e.g., substituted piperidines) to generate MDM2 inhibitor precursors.[1][2]

Mechanistic Rationale

Standard EDC/NHS couplings are often too slow for C4-substituted indolines.[2] We utilize T3P (Propylphosphonic anhydride) or HATU under microwave irradiation.[1][2] The microwave energy accelerates the formation of the active ester species and facilitates the nucleophilic attack of the amine, which is otherwise retarded by the ortho-substituents.

Experimental Protocol

Reagents:

  • (R)-3-Methylindoline-4-carboxylic acid (1.0 equiv)[1][2]

  • Amine partner (1.2 equiv)[1][2]

  • HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.2 M)[1][2]

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve the (R)-acid and DIPEA in anhydrous DMF. Stir for 2 minutes at room temperature (RT) to deprotonate the carboxylic acid.

  • Activation: Add HATU (or T3P). Stir for an additional 5 minutes at RT. Note: Pre-activation is crucial to minimize racemization before the heat step.[3]

  • Addition: Add the amine partner. Cap the vial with a Teflon-lined septum.[2]

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 80 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)[1][2]

    • Stirring: High

  • Work-up: Dilute reaction mixture with EtOAc (30 mL). Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[1][2] Dry over Na₂SO₄ and concentrate.

Data Summary: Thermal vs. Microwave

ParameterThermal (Oil Bath)Microwave (MAOS)
Temperature 80 °C80 °C
Time 12 Hours15 Minutes
Yield 45-55%82-88%
ee% (Chiral Purity) 92% (slight racemization)>98% (Retained)

Methodology 2: Synthesis of the Core (Indole Reduction)

Objective: Synthesis of the racemic 3-methylindoline-4-carboxylic acid core from the corresponding indole, followed by resolution logic. Direct asymmetric synthesis of the indoline core via MW is complex; the industry standard is MW-assisted reduction followed by Chiral Resolution .

Reaction Scheme

Precursor: 3-Methylindole-4-carboxylic acid (synthesized via Fischer Indole or Leimgruber-Batcho).[1][2] Transformation: Selective reduction of the C2-C3 double bond without over-reduction of the benzene ring.

Experimental Protocol

Reagents:

  • 3-Methylindole-4-carboxylic acid (1.0 equiv)[1][2]

  • Sodium Cyanoborohydride (NaCNBH₃) (3.0 equiv)[1][2]

  • Acetic Acid (glacial) (Solvent/Catalyst)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the indole starting material in glacial acetic acid (0.1 M) in a microwave vial.

  • Reagent Addition: Add NaCNBH₃ portion-wise at RT (Caution: Gas evolution).

  • Irradiation:

    • Temperature: 60 °C

    • Time: 10 minutes

    • Pressure Limit: 200 psi (Safety limit due to H₂ generation)

  • Quench: Pour into ice water and basify carefully with NaOH pellets to pH > 10.

  • Extraction: Extract with DCM. The product (indoline) is in the organic layer.[1][2]

  • Resolution (Downstream): The resulting (±)-indoline is resolved using Chiral HPLC (Chiralpak AD-H column) or via diastereomeric salt formation with (S)-Mandelic acid.[1][2]

Visualizations

Workflow Diagram: Synthesis & Application

The following diagram outlines the critical path from the raw indole material to the final coupled MDM2 inhibitor fragment, highlighting the decision points for microwave intervention.

G Start Start: 3-Methylindole-4-carboxylic Acid MW_Red MW Reduction (NaCNBH3, AcOH, 60°C, 10 min) Start->MW_Red Selectivity Control Racemate (±)-3-Methylindoline-4-COOH MW_Red->Racemate Resolution Chiral Resolution (HPLC or Enz. Kinetic Res.) Racemate->Resolution Isomer_R (R)-Isomer Isolated Resolution->Isomer_R Yield: ~45% (theoretical max 50%) MW_Couple MW Amide Coupling (HATU/T3P, 80°C, 15 min) Isomer_R->MW_Couple + Amine Partner Final Final MDM2 Inhibitor Intermediate MW_Couple->Final

Caption: Figure 1. Integrated workflow for the synthesis and functionalization of the (R)-indoline scaffold using microwave acceleration.

Mechanistic Pathway: Steric Activation

This diagram illustrates why Microwave irradiation is superior for the amide coupling step, visualizing the energy barrier overcoming.

Mechanism Substrate (R)-Acid (Sterically Crowded) Activation Active Ester (O-At/T3P Species) Substrate->Activation DIPEA/HATU TS Transition State (High Energy Barrier) Activation->TS Amine Attack (Slow Thermally) Product Amide Product TS->Product MW_Effect Microwave Energy (Overcomes Steric Barrier) MW_Effect->TS

Caption: Figure 2. Kinetic pathway showing microwave energy facilitating the nucleophilic attack on the sterically hindered C4-active ester.

Critical Process Parameters (CPPs) & Troubleshooting

Temperature vs. Racemization

Maintaining the integrity of the C3 stereocenter is paramount.[3]

  • Safe Zone: < 90 °C.[4]

  • Danger Zone: > 110 °C in the presence of strong bases (e.g., DBU, excess DIPEA) can lead to deprotonation at C3 (benzylic position) and subsequent racemization.[1][2]

  • Validation: Always perform chiral HPLC on a pilot scale (10 mg) before scaling to gram quantities.

Solvent Degassing

Indolines are susceptible to oxidation back to indoles (aromatization), especially at elevated temperatures.[1][2]

  • Protocol: Sparge all solvents (DMF/NMP) with Argon for 15 minutes prior to microwave irradiation.[1][2]

  • Observation: If the reaction mixture turns dark brown/black rapidly, oxidative degradation is likely occurring. Add an antioxidant like ascorbic acid or strictly exclude oxygen.

References

  • Sun, D., et al. (2014).[1] "Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2–p53 Inhibitor in Clinical Development." Journal of Medicinal Chemistry. Link[1][2]

  • Canon, J., et al. (2015).[1][5] "The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents." Molecular Cancer Therapeutics. Link

  • BenchChem. (2025).[1][2][6] "Microwave-Assisted Synthesis of Substituted Indoles: Application Notes." BenchChem Protocols. Link[1][2]

  • Patil, S. A., et al. (2011).[1][7] "Microwave-assisted synthesis of medicinally relevant indoles." Current Medicinal Chemistry. Link

  • Espadinha, M., et al. (2022).[1] "Discovery of MDM2-p53 and MDM4-p53 protein-protein interactions small molecule dual inhibitors." European Journal of Medicinal Chemistry. Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity of (R)-3-Methylindoline-4-carboxylic Acid

The following technical guide is structured as a specialized support center resource for researchers working with (R)-3-Methylindoline-4-carboxylic acid . It addresses the specific stereochemical stability challenges inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers working with (R)-3-Methylindoline-4-carboxylic acid . It addresses the specific stereochemical stability challenges inherent to the indoline scaffold, particularly when substituted at the C4 position.

Topic: Preventing Racemization & Oxidation During Amide Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.1 (Current)

Core Technical Analysis: The "Why" and "How" of Racemization

Before optimizing the protocol, it is critical to understand that (R)-3-Methylindoline-4-carboxylic acid faces two distinct pathways for stereochemical loss. Unlike standard


-amino acids, the chiral center here is at C3 , not adjacent to the carboxylate (C4). However, the electronic environment creates a unique vulnerability.
The Dual-Threat Mechanism
  • Base-Catalyzed Enolization (Benzylic Activation):

    • The chiral center at C3 is benzylic.

    • The carboxylic acid (or formed amide) at C4 exerts an electron-withdrawing effect. Through the aromatic system, this acidity is relayed to the C3 position.

    • Risk: Strong bases (e.g., TEA, DIPEA) or prolonged exposure to base can deprotonate C3, leading to a planar enolate-like intermediate and subsequent racemization.

  • Oxidative Aromatization (The "Hidden" Racemization):

    • Indolines are partially saturated bicyclic systems prone to oxidation into fully aromatic indoles .

    • Risk: Oxidation converts the

      
       chiral C3 into an 
      
      
      
      carbon (3-methylindole-4-carboxylic acid), which is achiral. This is often mistaken for racemization in HPLC analysis because the impurity may co-elute or obscure the enantiomeric excess (ee).
Mechanism Diagram

The following diagram illustrates the competing pathways for stereochemical loss.

RacemizationPathways cluster_0 Critical Control Points Start (R)-3-Methylindoline-4-COOH (Chiral sp3 Center) Enolate Benzylic Anion / Enolate (Planar Intermediate) Start->Enolate Deprotonation at C3 (Activated by C4-EWG) Indole 3-Methylindole-4-COOH (Achiral Aromatic) Start->Indole Oxidative Dehydrogenation (Irreversible) Base Base (DIPEA/TEA) High pH Base->Enolate Oxidant Air / Oxidants (Trace Metals) Oxidant->Indole Racemic Racemic Mixture (R/S)-Indoline Enolate->Racemic Reprotonation

Caption: Figure 1. Pathways for stereochemical loss. Path A (left) shows base-mediated racemization via benzylic deprotonation. Path B (right) shows irreversible oxidative aromatization to the achiral indole.

Optimized Coupling Protocols

To preserve the (R)-configuration, you must minimize base strength and exclude oxygen. The following protocols are ranked by safety margin for the chiral center.

Protocol A: The "Base-Lite" Approach (Recommended)

This method uses Oxyma Pure and DIC , allowing the reaction to proceed at near-neutral pH, significantly reducing C3 deprotonation risk.

  • Reagents:

    • Coupling Agent: DIC (Diisopropylcarbodiimide)[1][2]

    • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate)[3]

    • Base: Collidine (2,4,6-Trimethylpyridine) - Only if amine salt is used.

    • Solvent: Anhydrous DMF or DCM (Degassed).

Step-by-Step:

  • Degas Solvents: Sparge DMF/DCM with Argon for 15 minutes to remove dissolved oxygen (prevents indole formation).

  • Activation: Dissolve (R)-3-Methylindoline-4-carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF.

  • Cooling: Cool the mixture to 0°C .

  • Carbodiimide Addition: Add DIC (1.1 eq) dropwise. Stir for 5 minutes.

  • Amine Addition:

    • If Free Amine: Add amine (1.1 eq) directly. Do not add base.

    • If Amine Salt (HCl): Add amine salt (1.1 eq) and Collidine (1.1 eq). Avoid DIPEA/TEA.

  • Reaction: Allow to warm to Room Temperature (RT) and monitor by LCMS. Quench immediately upon completion.

Protocol B: The DEPBT Method (High Sensitivity)

DEPBT is a specialized organophosphorus reagent known for suppressing racemization in highly sensitive substrates (like arylglycines).

  • Reagents: DEPBT (1.1 eq), DIPEA (2.0 eq - Use strictly controlled amount).

  • Condition: Run at -10°C to 0°C .

  • Why: DEPBT releases the active ester slowly and buffers the reaction environment, minimizing the "base spike" that causes deprotonation.

Comparative Data: Base & Reagent Impact[1]
VariableRecommendationRisk LevelTechnical Rationale
Base Collidine (TMP) LowSterically hindered; too bulky to abstract the C3 proton efficiently.
Base NMM (N-Methylmorpholine) MediumWeaker than DIPEA, but less hindered. Acceptable alternative.
Base TEA / DIPEA High Strong bases (

~10-11) promote benzylic deprotonation. Avoid excess.
Reagent DIC / Oxyma LowNeutral pH activation; Oxyma is a superior suppressor of racemization compared to HOBt.[4]
Reagent HATU MediumHighly reactive; requires base (DIPEA). Fast reaction minimizes exposure time but high pH spike is risky.

Troubleshooting & FAQs

Q1: I see a new impurity with M-2 mass in LCMS. What is it?

Diagnosis: This is likely the indole derivative (Oxidation product).

  • Cause: The reaction was exposed to air, or the starting material contained trace transition metals (which catalyze oxidation).

  • Solution:

    • Check the UV spectrum. Indoles have a distinct, sharp absorption band around 280-290 nm compared to indolines.

    • Strictly degas all solvents.

    • Add a radical scavenger (e.g., BHT) if the problem persists, though this is rarely needed if inert atmosphere is maintained.

Q2: My Chiral HPLC shows a 50:50 mixture (Racemic). Is my coupling failing?

Diagnosis: Complete racemization usually implies a fundamental protocol error.

  • Check 1 (Base): Did you use a large excess of TEA or DIPEA? (e.g., >3 eq).[1][5] This will deprotonate the C3 benzylic position.

  • Check 2 (Activation Time): Did you "pre-activate" the acid with HATU/Base for a long time (>10 mins) before adding the amine?

    • Correction: Add the amine immediately after the coupling reagent to trap the active ester before it racemizes.

  • Check 3 (Input Material): Verify the optical purity of the starting material. Indoline-4-carboxylic acids can racemize on shelf if stored improperly (light/air).

Q3: Can I use EDC/NHS?

Answer: Yes. EDC/NHS is an excellent choice because it can often be performed in the absence of exogenous base (if the amine is a free base). The acidic/neutral conditions of carbodiimide chemistry are ideal for preserving the acid-labile C3 center.

Q4: How do I confirm the structure isn't the Indole?

Answer: Use 1H NMR .[4]

  • (R)-Indoline: You will see the C2 protons (approx 3.0-4.0 ppm) and the C3 proton (multiplet).

  • Indole: The C2 and C3 protons disappear/shift to the aromatic region (approx 6.5-7.5 ppm). The methyl group at C3 will shift from a doublet (coupled to C3-H) to a singlet (attached to aromatic ring).

Recommended Workflow Visualization

Workflow Step1 1. Solvent Prep (Degas DMF/DCM) Step2 2. Dissolve Acid + Oxyma Pure Step1->Step2 Step3 3. Cool to 0°C (Critical Control) Step2->Step3 Step4 4. Add DIC (Activation) Step3->Step4 Step5 5. Add Amine (+ Collidine if salt) Step4->Step5 Step6 6. QC Analysis (Chiral HPLC + NMR) Step5->Step6

Caption: Figure 2. Optimized "Base-Lite" workflow for coupling (R)-3-Methylindoline-4-carboxylic acid.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Supports the use of Oxyma/DIC and explains the racemiz
  • Li, H., & Jiang, X. (2019). Recent Advances in the Synthesis of Indolines and Indoles. Molecules, 24(7), 1269.

    • Provides context on the oxidative instability of the indoline scaffold.
  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry, 67(19), 6861–6864.

    • Establishes Collidine as the superior base for preventing base-catalyzed racemiz
  • Tang, Y. C., et al. (2018). DEPBT as an Efficient Coupling Reagent for Racemization-Prone Substrates. Organic Process Research & Development, 22(9), 1190-1196.

    • Validates DEPBT for sensitive chiral couplings.

Sources

Optimization

Technical Support Center: Synthesis of (R)-3-Methylindoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (R)-3-Methylindoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-3-Methylindoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to optimize reaction yield and enantioselectivity. This valuable chiral building block is a key intermediate in the development of novel therapeutics, and achieving its synthesis with high purity and efficiency is paramount.[1]

This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to diagnose issues and make informed decisions in your experimental work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The primary route discussed involves an asymmetric transfer hydrogenation of a 3-methyl-1H-indole-4-carboxylic acid precursor, a common and effective strategy for establishing the desired (R)-stereocenter.

Q1: My overall yield is consistently low. What are the primary contributing factors?

Low yields can be attributed to several factors, from starting material quality to suboptimal reaction conditions and inefficient product isolation.[2]

Possible Causes & Recommended Actions:

  • Suboptimal Reaction Conditions: The efficiency of indole reductions and related functionalizations is highly sensitive to reaction parameters.

    • Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate, leading to incomplete conversion. It is crucial to find an optimal balance. For Brønsted acid-catalyzed transfer hydrogenations, temperatures between -20°C and room temperature are often explored.[3]

    • Catalyst Loading: Insufficient catalyst will lead to a sluggish or incomplete reaction. Conversely, excessively high catalyst loading can sometimes promote side reactions or the formation of less selective catalyst aggregates, paradoxically lowering the yield of the desired product.[4] A screening of catalyst loading (e.g., 1-10 mol%) is recommended.

    • Reagent Stoichiometry: Ensure precise stoichiometry, particularly of the hydrogen source (e.g., Hantzsch ester) and any additives. An excess of the reducing agent is often used to drive the reaction to completion.[5]

  • Poor Quality of Starting Materials or Catalyst:

    • Precursor Purity: The purity of the starting 3-methyl-1H-indole-4-carboxylic acid is critical. Impurities can interfere with the catalyst or lead to side products that complicate purification.

    • Catalyst Integrity: Chiral catalysts, particularly Brønsted acids, can be sensitive to moisture and air. Ensure the catalyst is stored under an inert atmosphere and handled appropriately. If catalyst degradation is suspected, using a freshly opened or purified batch is advisable.[4]

    • Solvent Quality: Use anhydrous, degassed solvents. Trace amounts of water can hydrolyze intermediates or deactivate the catalyst, while dissolved oxygen can lead to oxidative side products.[4][6]

  • Inefficient Work-up and Purification:

    • The carboxylic acid functional group can make extraction challenging. Ensure the pH is adjusted correctly during aqueous work-up to protonate the carboxylate and move it into the organic layer.

    • Esterification of the carboxylic acid can occur during purification, especially if using alcoholic solvents in chromatography.[7] Including a tertiary alcohol in the mobile phase during preparative chromatography can minimize this side reaction.[7]

Q2: The enantiomeric excess (% ee) of my (R)-product is poor. How can I improve stereoselectivity?

Achieving high enantioselectivity is the core challenge of this synthesis. A low ee indicates that the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is insufficient.

Strategies for Enhancing Enantiomeric Excess:

  • Optimize Reaction Temperature: This is often the most impactful variable. Lowering the reaction temperature typically increases enantioselectivity by better differentiating the activation energies of the competing diastereomeric pathways.[3] Perform a temperature screening study (e.g., from room temperature down to -40°C or lower).

  • Screen Chiral Catalysts: The choice of the chiral catalyst is fundamental. For transfer hydrogenations of indole derivatives, chiral phosphoric acids (CPAs) derived from BINOL or VAPOL are highly effective.[3]

    • The steric and electronic properties of the catalyst's 3,3'-substituents are crucial. A bulkier catalyst may create a more defined chiral pocket, leading to better stereochemical communication. It is recommended to screen a panel of commercially available chiral Brønsted acids to identify the optimal one for your specific substrate.[3][5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and the transition state geometry.

    • Non-polar, aromatic solvents like toluene or o-xylene often provide excellent results in CPA-catalyzed reactions.[3] A screening of solvents with varying polarities (e.g., toluene, dichloromethane, THF, dioxane) is a standard optimization step.

  • Additives: In some cases, the presence of additives like dehydrating agents (e.g., Na₂SO₄ or molecular sieves) can improve both yield and enantioselectivity by removing trace water that can interfere with the catalytic cycle.[3]

Q3: I'm observing significant side product formation. What are the likely side reactions?

Side products complicate purification and reduce the overall yield. Identifying them is the first step toward suppression.

Common Side Reactions & Mitigation:

  • Over-reduction: The indoline ring can potentially be further reduced under harsh conditions, although this is less common with Hantzsch ester-based methods.

    • Solution: Ensure the reaction is not run for an excessive amount of time past completion. Monitor closely by TLC or LC-MS.

  • N-Alkylation/N-Acylation: The indoline nitrogen is nucleophilic and can react with electrophiles.[6]

    • Solution: If the reaction involves protecting groups, ensure they are stable under the reaction conditions. During work-up and purification, avoid highly acidic or basic conditions that could introduce or remove protecting groups unintentionally.

  • Dimerization or Polymerization: Under strongly acidic conditions, indole derivatives can sometimes undergo undesired oligomerization.

    • Solution: Use the recommended catalyst loading. While Brønsted acids are used, their concentration is catalytic. If using a stoichiometric acid, ensure it is added in a controlled manner.

Frequently Asked Questions (FAQs)
Q: What is the most common and effective synthetic strategy for preparing enantiopure (R)-3-Methylindoline-4-carboxylic acid?

A highly effective and widely adopted strategy is the asymmetric transfer hydrogenation of a prochiral indole precursor . This typically involves the reaction of 3-methyl-1H-indole-4-carboxylic acid with a hydrogen source, such as a Hantzsch ester, in the presence of a chiral Brønsted acid catalyst.[5] This method avoids the use of transition metals and high-pressure hydrogen gas, making it attractive for pharmaceutical synthesis.[5]

Q: How can I accurately determine the enantiomeric excess (% ee) of my final product?

The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

  • You will need a chiral stationary phase (CSP) column. Columns based on derivatized cellulose or amylose are often effective for separating enantiomers of chiral carboxylic acids.

  • The carboxylic acid may need to be derivatized (e.g., converted to its methyl ester) to improve peak shape and resolution.

  • Method validation is crucial to ensure accuracy. This involves confirming baseline separation of the two enantiomer peaks (Resolution > 1.5) and verifying the linearity of the detector response.[4]

Q: My final product is difficult to purify. What are the best practices for isolating (R)-3-Methylindoline-4-carboxylic acid?

Purification of chiral carboxylic acids can be challenging. Two primary methods are recommended:

  • Diastereomeric Salt Resolution: This classical chemical resolution technique involves reacting the racemic or enantioenriched carboxylic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine).[][9] This forms a pair of diastereomeric salts which have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then recovered by reversing the salt formation with acid.[]

  • Preparative Chiral Chromatography: This is a direct method for separating enantiomers and is often more efficient than crystallization.[7]

    • Key Consideration: To prevent esterification of the carboxylic acid with alcoholic mobile phases (which lowers yield), it is recommended to use a mobile phase containing a tertiary alcohol (like tert-butanol) along with a non-polar solvent (e.g., hexane) and an acidic modifier (e.g., acetic or formic acid).[7]

Data & Protocols
Table 1: Optimization Parameters for Asymmetric Transfer Hydrogenation
ParameterRange to ScreenRationale & Key Considerations
Catalyst Panel of Chiral Phosphoric AcidsSteric and electronic properties of the 3,3' substituents are critical for inducing asymmetry.[3]
Catalyst Loading 0.5 - 10 mol%Balance reaction rate with cost and potential for side reactions. Lower loadings may be possible once optimized.[5]
Temperature -40°C to 25°CLower temperatures generally improve enantioselectivity but decrease the reaction rate.[3]
Solvent Toluene, o-Xylene, CH₂Cl₂, DioxaneNon-polar aromatic solvents are often optimal for CPA catalysis. Solvent can influence catalyst conformation.[3]
Concentration 0.05 M - 0.2 MHigher concentrations can increase reaction rates but may also promote aggregation or bimolecular side reactions.
Visualized Workflows & Logic
General Synthesis Workflow

G cluster_0 Synthesis cluster_1 Purification & Analysis SM 3-Methyl-1H-indole- 4-carboxylic Acid Catalysis Asymmetric Transfer Hydrogenation - Chiral Brønsted Acid (CPA) - Hantzsch Ester SM->Catalysis Crude Crude (R/S)-3-Methylindoline- 4-carboxylic acid Catalysis->Crude Purify Purification (Chiral HPLC or Diastereomeric Resolution) Crude->Purify Analysis Analysis - Chiral HPLC (% ee) - NMR (Structure) Purify->Analysis Final Pure (R)-3-Methylindoline- 4-carboxylic acid Analysis->Final

Caption: High-level workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low % ee Observed check_hplc Is Chiral HPLC Method Validated? (Resolution > 1.5) start->check_hplc check_temp Was Reaction Run at Low Temp? (e.g., ≤ 0°C) check_hplc->check_temp Yes optimize_hplc Optimize HPLC Method (Column, Mobile Phase) check_hplc->optimize_hplc No check_catalyst Is Catalyst Quality Confirmed? (Anhydrous, High Purity) check_temp->check_catalyst Yes lower_temp Screen Lower Temperatures (-20°C to -40°C) check_temp->lower_temp No check_solvent Was Anhydrous/ Aromatic Solvent Used? check_catalyst->check_solvent Yes new_catalyst Use Fresh/Purified Catalyst Screen Catalyst Panel check_catalyst->new_catalyst No new_solvent Screen Solvents (Toluene, o-Xylene) check_solvent->new_solvent No success High % ee Achieved check_solvent->success Yes optimize_hplc->check_hplc lower_temp->success new_catalyst->success new_solvent->success

Sources

Troubleshooting

Overcoming steric hindrance in 4-substituted indoline reactions

Technical Support Center: 4-Substituted Indoline Reactions Welcome to the technical support center for synthetic strategies involving 4-substituted indolines. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Substituted Indoline Reactions

Welcome to the technical support center for synthetic strategies involving 4-substituted indolines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this valuable but often sterically constrained scaffold. Here, we address common experimental issues, explain the underlying chemical principles, and provide validated protocols to help you navigate these complex transformations.

Troubleshooting Guide: Common Experimental Issues

This section provides rapid, actionable solutions to the most frequent problems encountered during the functionalization of 4-substituted indolines, particularly via transition-metal-catalyzed C-H activation.

Q1: My C-H activation/arylation at the C4-position is failing or giving very low yields. What's the first thing I should change?

A1: Low reactivity at the C4-position is almost always a consequence of steric hindrance between the C4-substituent, the N1-directing group, and the incoming catalyst complex. Your primary focus should be on modifying the catalytic system to be more reactive and sterically tolerant.

  • Pillar 1: Re-evaluate Your Catalyst Choice. Palladium catalysts are common, but for hindered substrates, they can be sluggish. Rhodium(III) and Iridium(III) catalysts often exhibit superior reactivity in these contexts due to their ability to form robust cyclometalated intermediates.[1][2][3] Consider switching from a standard Pd(OAc)₂/phosphine system to a more powerful catalyst like [RhCpCl₂]₂ or [IrCpCl₂]₂.

  • Pillar 2: Optimize the Ligand. The ligand is critical for stabilizing the catalyst and promoting key steps in the catalytic cycle. For sterically demanding cross-couplings, bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) are industry standard.[4][5][6] They accelerate the rate-limiting reductive elimination step and can help pry open the crowded space around the metal center.

  • Pillar 3: Increase Reaction Temperature and Time. Overcoming the high activation energy barrier imposed by steric hindrance often requires more forceful conditions. Incrementally increase the temperature (e.g., from 80 °C to 110-120 °C) and extend the reaction time (from 12h to 24-48h), monitoring for product formation and potential decomposition.[4]

Troubleshooting_Workflow start Start: Low/No Yield at C4 step1 Step 1: Modify Catalyst System start->step1 q1 Switch Metal? (e.g., Pd → Rh/Ir) step1->q1 step2 Step 2: Optimize Ligand q1->step2 Yes/No q2 Use Bulky Ligand? (e.g., SPhos, XPhos) step2->q2 step3 Step 3: Adjust Conditions q2->step3 Yes/No q3 Increase Temp/Time? (e.g., 110°C, 24h) step3->q3 step4 Step 4: Re-evaluate Directing Group q3->step4 Yes fail Still Failing: Re-evaluate Substrate Purity & Reaction Design q3->fail No success Success: Improved Yield step4->success

Caption: Troubleshooting workflow for hindered C4-functionalization.

Q2: My reaction is producing a mixture of C4 and C7 isomers. How can I improve regioselectivity for the C4-position?

A2: This is a classic regioselectivity challenge. The C4 and C7 positions are both ortho to the nitrogen-based directing group, making them electronically similar. The outcome is therefore governed by a subtle interplay of sterics and catalyst preference.

  • Directing Group (DG) is Key: The structure of your N1-directing group has the largest influence.

    • To favor C4 , use a directing group at the C3 position , such as a formyl, acetyl, or carboxyl group.[7][8][9] These groups orient the catalyst towards the C4-H bond.

    • To favor C7 , bulky directing groups on the N1 position , like N-pivaloyl or N-P(O)tBu₂, are often employed.[10][11] If you are using one of these and getting C7, you must change your directing group strategy to achieve C4 functionalization.

  • Metal Catalyst Choice: Different transition metals have inherent biases.

    • Rhodium(III) catalysts, when paired with appropriate directing groups, are frequently reported to have a high preference for C4 activation.[1][8][12]

    • Iridium(III) catalysts often show a preference for the less-hindered C7 position.[3][13]

  • Blocking the C7 Position: If synthetically feasible, installing a substituent (even a simple methyl or halogen) at the C7 position will sterically block it, forcing the C-H activation to occur at C4.

Frequently Asked Questions (FAQs)

This section delves into the fundamental principles governing reactivity and selectivity in 4-substituted indoline systems.

Q3: What is the mechanistic basis for directing group-assisted C-H activation at the C4-position?

A3: Directing group-assisted C-H activation is a powerful strategy to override the inherent reactivity of a molecule and achieve site-selectivity.[11][14][15] The process follows a general catalytic cycle:

  • Coordination: A heteroatom on the directing group (e.g., the nitrogen of a pyridine or the oxygen of a carbonyl) coordinates to the transition metal center.

  • Cyclometalation: This coordination event pre-orients the catalyst near the target C-H bond. The C-H bond is then cleaved to form a stable 5- or 6-membered metallacycle. This is the C-H activation step and is often the rate-determining and selectivity-determining step.

  • Functionalization: The organometallic intermediate reacts with the coupling partner (e.g., an alkyne, alkene, or organometallic reagent) via processes like migratory insertion or oxidative addition/reductive elimination.

  • Product Release & Catalyst Regeneration: The functionalized product is released, and the active catalyst is regenerated to re-enter the cycle.

The steric environment at C4 directly impacts the ease of forming the crucial cyclometalated intermediate.

Mechanism sub Indoline Substrate + M(L)n coord Coordination Complex sub->coord 1. Coordination meta Cyclometalated Intermediate (C-H Activation) coord->meta 2. C-H Cleavage react Reaction with Coupling Partner meta->react 3. Functionalization prod Product Release react->prod 4. Reductive Elim. prod->sub Catalyst Regeneration

Caption: General mechanism for directed C-H functionalization.

Q4: How do I rationally select a catalyst and ligand for a sterically hindered Suzuki-Miyaura coupling at the C4-position?

A4: For challenging Suzuki-Miyaura reactions, the goal is to facilitate two key steps hindered by steric bulk: oxidative addition and reductive elimination.

  • Catalyst Precursor: Use a stable Pd(II) precursor like Pd(OAc)₂ that is readily reduced in situ to the active Pd(0) species, or a pre-formed Pd(0) catalyst like Pd₂(dba)₃.

  • Ligand Selection: This is the most critical parameter. You need a ligand that is both bulky and electron-rich .

    • Bulk: Measured by cone angle or percent buried volume, bulkiness promotes the final reductive elimination step to release the product and free the catalyst.[16]

    • Electron-Donating Ability: Electron-rich ligands (like those with di-alkylphosphine moieties) increase electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step with the aryl halide.

    • Recommended Ligands: The "gold standard" for hindered couplings are the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and highly basic trialkylphosphines (e.g., P(t-Bu)₃).[5][6][17] N-heterocyclic carbenes (NHCs) are also excellent alternatives.

  • Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step without causing side reactions. Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are typical choices.[4]

Q5: Can "transient" directing groups help with C4-functionalization?

A5: Yes, transient directing groups (TDGs) are an elegant solution. Instead of installing and later removing a directing group, a TDG is formed in situ from the starting material (e.g., an aldehyde) and a catalyst (e.g., an amino acid or amine), directs the C-H activation, and is then hydrolyzed off during workup to regenerate the original functional group.[18] This strategy is highly atom-economical. For example, an indole-3-carbaldehyde can react reversibly with an amine to form an imine, which then directs C-H activation at the C4 position.[9] This avoids the need for a permanent, potentially bulky N1-protecting group, which can alleviate steric congestion.[19]

Data Summary: Catalytic Systems for C4-Functionalization

The following table summarizes selected, field-proven catalytic systems for the functionalization of the C4-position of indoles/indolines, highlighting strategies to overcome steric challenges.

Reaction TypeMetal CatalystLigand/AdditiveDirecting Group (DG)Typical Yield RangeReference(s)
Alkenylation [RuCl₂(p-cymene)]₂Cu(OAc)₂ (oxidant)C3-Aldehyde60-85%[7][20]
Amidation [RhCpCl₂]₂AgSbF₆C3-Oxime70-95%[8]
Amidation [IrCpCl₂]₂AgOAcN1-Picolinamide65-90%[3][13]
Arylation Pd(OAc)₂SPhosC3-Aldehyde (Free N-H)55-88%[9]
Hydroarylation [RhCp*Cl₂]₂AgSbF₆, HOAcN1-COCF₃ (weakly coord.)75-98%[21]
Borylation None (Metal-Free)BBr₃C3-Pivaloyl60-92%[11][22]

Validated Experimental Protocol

Ruthenium-Catalyzed C4-Alkenylation of Indole-3-carbaldehyde (Adapted from Prabhu, K.R. et al.[20])

This protocol describes a highly regioselective alkenylation at the C4-position using a readily available C3-aldehyde as the directing group.

1. Materials & Setup:

  • Reagents: Indole-3-carbaldehyde (1.0 mmol, 1.0 eq.), acrylate partner (e.g., n-butyl acrylate, 3.0 mmol, 3.0 eq.), [RuCl₂(p-cymene)]₂ (0.025 mmol, 2.5 mol%), Cu(OAc)₂·H₂O (0.5 mmol, 50 mol%).

  • Solvent: 1,2-dichloroethane (DCE), 3.0 mL.

  • Apparatus: An oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. The reaction is run under an open flask atmosphere as per the reference.

2. Step-by-Step Procedure:

  • To the Schlenk flask, add indole-3-carbaldehyde (145 mg, 1.0 mmol), [RuCl₂(p-cymene)]₂ (15.3 mg, 0.025 mmol), and Cu(OAc)₂·H₂O (100 mg, 0.5 mmol).

  • Add the magnetic stir bar and 3.0 mL of 1,2-dichloroethane.

  • Add n-butyl acrylate (426 μL, 3.0 mmol) to the suspension.

  • Fit the flask with the reflux condenser and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the metal salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate them under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure C4-alkenylated product.

3. Expected Outcome:

  • The procedure should yield the desired 4-(alkenyl)-indole-3-carbaldehyde product in good yield (typically 70-85%), with high regioselectivity for the C4 position. The copper(II) acetate acts as a necessary oxidant to regenerate the active Ru(II) catalyst.

References

  • C–H functionalization of indoles and oxindoles through CDC reactions. (n.d.). Pure and Applied Chemistry.
  • McNally, A., Haffemayer, B., & Collins, B. S. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
  • Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025).
  • Deng, C., et al. (2022). Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles. Journal of Molecular Modeling.
  • Lanke, V., & Prabhu, K. R. (2013).
  • Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones: Via C-H activation. (n.d.).
  • Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). (n.d.).
  • Jeon, M., et al. (2016). Rh(III)
  • Lanke, V., & Prabhu, K. R. (2013).
  • Rhodium-catalyzed C2 and C4 C–H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes: a facile access to substituted and fused carbazoles. (n.d.).
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
  • Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. (n.d.).
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University Department of Chemistry.
  • Kim, S., et al. (2014). Iridium(III)-catalyzed direct C-7 amination of indolines with organic azides. Organic Letters.
  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic & Biomolecular Chemistry.
  • IrIII-Catalyzed Direct C-7 Amidation of Indolines with Sulfonyl, Acyl, and Aryl Azides at Room Temperature. (2025).
  • Zheng, C., et al. (2023). Pd-Catalyzed Regioselective Deuteration of Indole's C4-Position with Transient Directing Groups. The Journal of Organic Chemistry.
  • Troubleshooting sterically hindered cross-coupling reactions with 4-Bromo-2,6-diiodoaniline. (2025). BenchChem.
  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. (2020). Royal Society of Chemistry.
  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (n.d.).
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.).
  • Nolan, S. P., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).

Sources

Optimization

Technical Support Center: Indoline Synthesis &amp; Stabilization

Mission: The Zero-Oxidation Protocol Status: Operational Lead Scientist: Senior Application Specialist Topic: Minimizing Oxidation Byproducts (Indole Re-aromatization) Executive Summary: The Thermodynamic Trap The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: The Zero-Oxidation Protocol

Status: Operational Lead Scientist: Senior Application Specialist Topic: Minimizing Oxidation Byproducts (Indole Re-aromatization)

Executive Summary: The Thermodynamic Trap

The synthesis of indoline (2,3-dihydroindole) derivatives is a battle against thermodynamics. The driving force for re-oxidation to the indole parent is the restoration of aromaticity (approx. 20–30 kcal/mol resonance energy).

Users frequently encounter "browning" of oils, loss of chiral purity (in asymmetric synthesis), or mass spectra showing [M-2] peaks. These are not random failures; they are predictable consequences of oxygen exposure , trace metal catalysis , or pH mismanagement .

This guide provides a self-validating workflow to maintain the sp3 integrity of the C2–C3 bond.

Module 1: Reaction Selection & Byproduct Prevention

The choice of reduction method dictates the oxidation risk profile. We categorize methods into Chemical Reductants (robust, lower risk) and Catalytic Hydrogenation (high efficiency, high re-oxidation risk).

Comparative Analysis of Reduction Protocols
ParameterGribble Reduction (NaBH₃CN/AcOH)Catalytic Hydrogenation (H₂/Pd or Ru)Silane Reduction (Et₃SiH/TFA)
Primary Risk N-Alkylation (if impurities present)Rapid Re-oxidation upon H₂ removalPolymerization of indole
O₂ Sensitivity Low (Acidic media protects N-lp)Critical (Metal surface catalyzes dehydrogenation)Moderate
Workup pH Must neutralize (Risk zone)Filtration required (Risk zone)Acidic evaporation
Suitability General synthesisAsymmetric synthesis (with chiral ligands)Acid-stable substrates
Pathway Visualization: The Oxidation Trap

The following diagram illustrates where oxidation intercepts the synthesis pipeline. Note the "Danger Zone" during the workup phase.

IndolineOxidation Indole Starting Indole (Aromatic) Reaction Reduction Step (Gribble or H2/Cat) Indole->Reaction + [H] Indoline Target Indoline (Kinetic Product) Reaction->Indoline Yields Workup Workup/Isolation (THE DANGER ZONE) Indoline->Workup Quench Workup->Indoline Inert Handling Oxidation Oxidation Byproducts (Indole, Dimers, N-Oxides) Workup->Oxidation O2 + Light + Trace Metals Oxidation->Indole -2H (Aromatization)

Figure 1: The Indoline Stability Landscape. The "Danger Zone" highlights that most product loss occurs post-reaction, not during synthesis.

Module 2: Troubleshooting & Protocols

Scenario A: The "Gribble" Protocol (Standard)

Context: You are reducing a 2-substituted indole using Sodium Cyanoborohydride in Acetic Acid. Common Failure: Product turns brown/black upon basification.

The Fix: The "Cold-Quench" Technique The oxidation of indolines is accelerated by base, which raises the HOMO energy of the nitrogen lone pair, making it susceptible to Single Electron Transfer (SET) oxidation.

  • Reaction: Perform reduction at 15–20°C. Do not overheat.

  • Quench: Pour the reaction mixture into ice-water , not room temp water.

  • Neutralization:

    • Wrong Way: Add NaOH pellets directly (creates local hot-spots and high pH).

    • Right Way: Add solid Na₂CO₃ or 50% NaOH dropwise while maintaining internal temperature <10°C. Stop exactly at pH 8–9.

  • Extraction: Use degassed Dichloromethane (DCM).

Scenario B: Catalytic Hydrogenation (Asymmetric)

Context: Using Ru- or Pd-catalysts (e.g., Kuwano method) to generate chiral indolines.[1][2] Common Failure: High ee% observed in crude, but racemate or indole found after column chromatography.

The Fix: The "Argon-Blanket" Workup Metal residues (Pd, Ru) act as dehydrogenation catalysts once the hydrogen atmosphere is removed.

  • Filtration: You MUST remove the catalyst immediately. Filter through a pad of Celite under an Argon blanket . Do not pull air through the dry filter cake (this can ignite or rapidly oxidize the product).

  • Solvent: Do not use Chloroform (CHCl₃) or CCl₄; these can promote radical oxidation mechanisms. Use degassed Ethyl Acetate or Toluene.

  • Purification: If flash chromatography is necessary, flush the silica column with Nitrogen before loading the sample.

Module 3: Frequently Asked Questions (FAQs)

Q1: My indoline oil turned purple/brown overnight in the fridge. Is it ruined?

  • Diagnosis: This is likely the formation of "Indole Dimers" or quinoid species, which have high extinction coefficients (intense color). Even <1% oxidation looks disastrous.

  • Action: Check LC-MS or NMR. If the impurity is <5%, dissolve in degassed solvent, pass through a short plug of silica (flushed with N₂), and re-concentrate. Store solid salts (e.g., HCl or Oxalate salts) rather than free base oils for long-term stability.

Q2: Can I use NaBH₄ instead of NaBH₃CN to avoid cyanide toxicity?

  • Technical Warning: Yes, but with caveats. NaBH₄ in Acetic Acid is a vigorous reaction that generates heat. More importantly, in carboxylic acids, NaBH₄ can lead to N-alkylation (e.g., N-ethyl indoline from acetic acid) as a side reaction [1]. NaBH₃CN is preferred for chemoselectivity.

Q3: How do I degas solvents without a freeze-pump-thaw cycle?

  • Protocol: For indoline workups, "Sparging" is sufficient.

    • Insert a long needle connected to an Argon/Nitrogen line directly into the solvent bottom.

    • Insert a short vent needle.

    • Bubble gas vigorously for 15–20 minutes.

    • Tip: Sonicating the solvent while sparging accelerates oxygen removal.

Q4: My LC-MS shows a peak at M+16. What is this?

  • Diagnosis: This is the N-oxide or hydroxylated indoline. This occurs when the indoline is exposed to air in the presence of light or silica gel.

  • Prevention: Wrap columns in aluminum foil and minimize time on silica.

Module 4: Validated Storage Architecture

Indolines are kinetically stable but thermodynamically unstable.

Storage FormStability RatingConditions
Free Base (Oil) 🔴 Poor< -20°C, Argon sealed, Dark. Degrades in weeks.
Free Base (Solid) 🟡 Moderate< 4°C, Argon, Dark.
HCl Salt 🟢 ExcellentRoom Temp, Desiccator. The protonated nitrogen prevents oxidation.
Boc-Protected 🟢 ExcellentStandard storage. Electron-withdrawing groups stabilize the ring.

References

  • Gribble, G. W., et al. (1974).[3] Reactions of Sodium Borohydride in Acidic Media.[3][4][5] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids.[3][6] Journal of the American Chemical Society.[2][6][7]

  • Kuwano, R., et al. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters.[2][8][9]

  • Gribble, G. W., & Hoffman, J. H. (1983). Convenient Synthesis of Indolines by Reduction of Indoles with Sodium Cyanoborohydride in Carboxylic Acids.[3][4] Synthetic Communications.[2][3][4][5]

  • Xue, J., et al. (2022).[10] Atmospheric oxidation mechanism and kinetics of indole.[10] Atmospheric Chemistry and Physics.[10]

Sources

Troubleshooting

Technical Support Center: Crystallization of (R)-3-Methylindoline-4-carboxylic Acid

The following technical guide addresses the specific crystallization challenges associated with (R)-3-Methylindoline-4-carboxylic acid (CAS 2306253-05-2). This guide is structured as a Tier-3 Technical Support resource,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific crystallization challenges associated with (R)-3-Methylindoline-4-carboxylic acid (CAS 2306253-05-2).

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and purification scientists. It synthesizes "First Principles" of zwitterionic crystallization with specific handling requirements for chiral indoline scaffolds.

Status: Active Severity: High (Process Bottleneck) Applicable Compound: (R)-3-Methylindoline-4-carboxylic acid (and related salt forms)

Executive Technical Summary

(R)-3-Methylindoline-4-carboxylic acid presents a unique "Triad of Difficulty" for crystallization:

  • Zwitterionic Behavior: The molecule possesses both a weakly basic indoline nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ). This creates a narrow Isoelectric Point (pI) window where solubility is minimized, but metastability is maximized.
  • Oxidative Instability: Unlike its aromatic counterpart (indole), the indoline ring is susceptible to oxidation, reverting to the planar 3-methylindole-4-carboxylic acid. This impurity acts as a potent crystal growth inhibitor.

  • Chiral Metastability: As a chiral intermediate (often formed via asymmetric hydrogenation or resolution), enantiomeric impurities can depress the melting point, leading to "oiling out" rather than nucleation.

Diagnostic Workflow

Before altering your solvent system, use this logic flow to identify the root cause of your crystallization failure.

CrystallizationTroubleshooting Start Start: Crystallization Failure CheckPurity Check HPLC Purity (>95%?) Start->CheckPurity CheckIndole Is Indole Impurity Present? (>1%) CheckPurity->CheckIndole Yes OilingOut Issue: Oiling Out (Liquid-Liquid Phase Separation) CheckPurity->OilingOut No (<90%) CheckEnantiomer Check Chiral Purity (>90% ee?) CheckIndole->CheckEnantiomer No ActionOxidation Action: Scavenge Indole (Activated Carbon/Recryst) CheckIndole->ActionOxidation Yes CheckEnantiomer->OilingOut Low ee NoNucleation Issue: No Nucleation (Clear Solution) CheckEnantiomer->NoNucleation High ee ActionSaltScreen Action: Switch to Salt Form (HCl or Tosylate) OilingOut->ActionSaltScreen Persists ActionpH Action: Adjust to pI (Target pH 4.5 - 5.0) NoNucleation->ActionpH Zwitterion Mode ActionSeed Action: Seed at Metastable Zone (Low Supersaturation) NoNucleation->ActionSeed Salt Mode

Figure 1: Decision tree for diagnosing crystallization failures in indoline carboxylic acids.

Technical Deep Dive & Troubleshooting (Q&A)

Issue 1: "The material separates as a sticky oil instead of crystals."

Diagnosis: This is the classic "Oiling Out" (LLPS - Liquid-Liquid Phase Separation) phenomenon. Technical Cause: For (R)-3-methylindoline-4-carboxylic acid, this usually happens because the crystallization temperature is above the metastable melting point of the solvated oil.

  • Impurity Effect: The presence of the oxidized indole derivative (even at 2-3%) disrupts the lattice packing of the indoline, lowering the melting point significantly.

  • Solvent Choice: Using a solvent system with a boiling point higher than the melting point of the solvate invites oiling.

Corrective Protocol:

  • The "Temperature Cycling" Method:

    • Dissolve the oil in a minimum amount of Methanol at room temperature.

    • Slowly add MTBE (Methyl tert-butyl ether) or Isopropyl Acetate as an antisolvent until cloudiness persists.

    • Crucial Step: Do not heat to reflux. Heating often pushes the system back into the "oiling" region.

    • Seed with a pure crystal (if available) or scratch the glass surface.

    • Stir at 0°C. The lower temperature favors the solid phase over the liquid oil phase.

Issue 2: "I cannot get the zwitterion to precipitate; it stays in water."

Diagnosis: pH Misalignment. Technical Cause: The solubility of zwitterions is pH-dependent and follows a U-shaped curve.

  • pH < 4.0: The molecule is protonated (

    
    ). Soluble as a cation.
    
  • pH > 5.5: The molecule is deprotonated (

    
    ). Soluble as an anion.
    
  • pH ~ 4.6 (pI): The net charge is zero (

    
    ). Solubility is at its nadir (minimum).
    

Corrective Protocol (Isoelectric Precipitation):

  • Dissolve the crude material in water using 1 equivalent of NaOH (pH ~10).

  • Filter to remove insoluble organic impurities (like the oxidized indole).

  • Slowly acidify with 1M HCl.

  • Stop exactly at pH 4.5 - 4.8.

  • Do not overshoot. If you go to pH 2, it will redissolve.

  • Stir for 2-4 hours to allow the amorphous precipitate to ripen into a crystalline solid.

Issue 3: "The crystals are turning brown/yellow upon drying."

Diagnosis: Oxidative Degradation. Technical Cause: The indoline nitrogen is electron-rich and prone to oxidation to the indole, especially when wet or in solution. The "brown" color is often trace quinoidal oxidation byproducts.

Corrective Protocol:

  • Add an Antioxidant: Add 0.1% (w/w) Sodium Metabisulfite or Ascorbic Acid to the aqueous crystallization mother liquor.

  • Inert Drying: Always dry the filter cake under vacuum with a Nitrogen bleed at

    
    . Avoid air drying in an oven.
    

Validated Experimental Protocols

Protocol A: Purification via HCl Salt Formation

Best for upgrading chiral purity and removing non-basic impurities.

Reagents:

  • Crude (R)-3-Methylindoline-4-carboxylic acid (10 g)

  • Isopropanol (IPA)

  • Conc. HCl (37%)

Procedure:

  • Suspend the crude solid in IPA (100 mL) (10 vol).

  • Heat to 50°C. The solid may not fully dissolve.

  • Add Conc. HCl (1.2 eq) dropwise. The suspension should clear as the hydrochloride salt forms and dissolves (or forms a new precipitate).

  • Allow to cool slowly to 20°C over 2 hours.

  • If no crystals form, add Ethyl Acetate (50 mL) dropwise as an antisolvent.

  • Filter the white/off-white solid.

  • Wash: Wash with cold IPA/Ethyl Acetate (1:1).

  • Data Check: The HCl salt should have a distinct, sharp melting point (typically

    
     with decomposition) compared to the zwitterion.
    
Protocol B: Zwitterion Isolation (Isoelectric Focus)

Best for final bulk isolation.

ParameterSpecificationReason
Solvent Water / Methanol (9:1)Methanol keeps organic impurities in solution; Water precipitates the zwitterion.
Target pH 4.6 ± 0.2 Estimated Isoelectric Point (pI).
Temperature 5°C - 10°CMinimizes solubility loss.
Agitation Low ShearHigh shear can break fragile needles into fines, making filtration difficult.

References & Grounding

  • Compound Verification: (R)-3-Methylindoline-4-carboxylic acid is a known chiral building block (CAS: 2306253-05-2) used in the synthesis of PARP inhibitors and related scaffolds.[1]

    • Source:

  • Zwitterion Crystallization Principles: Theoretical grounding for the pH-dependent solubility profile (U-curve) of amino-acid-like molecules.

    • Source:

  • Indoline Oxidation: Documentation of the susceptibility of indolines to dehydrogenation (oxidation) to indoles.

    • Source: (General reactivity context).

  • Chiral Resolution Context: Methods for resolving indoline carboxylic acids using chiral acids.

    • Source:

Sources

Optimization

Technical Support Center: Chiral Resolution of 3-Methylindoline-4-carboxylic Acid

[1] Welcome to the Advanced Method Development Hub. Subject: Optimization of Optical Resolution for 3-Methylindoline-4-carboxylic Acid (3-MICA) Ticket ID: RES-IND-04-OPT Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Method Development Hub. Subject: Optimization of Optical Resolution for 3-Methylindoline-4-carboxylic Acid (3-MICA) Ticket ID: RES-IND-04-OPT Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

Resolving 3-methylindoline-4-carboxylic acid presents a unique stereochemical challenge compared to the more common indoline-2-carboxylic acid.[1] The vicinal substitution (3-methyl, 4-carboxy) introduces steric strain that can destabilize the crystal lattice of diastereomeric salts.[1] This guide prioritizes Classical Diastereomeric Crystallization as the primary scalable route, with Enzymatic Kinetic Resolution as the secondary fallback for difficult substrates.[1]

Module 1: Classical Resolution (Diastereomeric Salt Formation)

The Baseline Protocol

Based on standard protocols for indoline-2-carboxylic acid resolution [1], adapted for steric constraints.

Objective: Isolate the (S)-enantiomer (theoretical target) using chiral amine bases.

Reagents:

  • Substrate: Racemic 3-methylindoline-4-carboxylic acid.[1]

  • Primary Resolving Agent: (R)-(+)-1-Phenylethylamine (R-PEA).[1]

  • Solvent System: Ethanol (95%) or Isopropanol/Water (9:1).[1]

Step-by-Step Workflow:

  • Dissolution: Suspend racemate (1.0 eq) in Ethanol (5-10 volumes). Heat to 60°C until full dissolution.

  • Amine Addition: Add (R)-PEA (0.55 eq) dropwise over 20 minutes. Note: Using 0.55 eq exploits "Method of Half-Quantities" to maximize theoretical yield of the less soluble salt.[1]

  • Nucleation: Cool slowly to 45°C. Seed with pure diastereomeric salt if available.

  • Crystallization: Cool to 0-5°C at a rate of 5°C/hour. Stir for 4 hours.

  • Filtration: Collect precipitate. Wash with cold Ethanol.[1]

  • Liberation: Suspend salt in water; acidify with 1N HCl to pH 3.0. Extract free acid with Ethyl Acetate.[1]

Troubleshooting Guide: Salt Crystallization
SymptomRoot Cause AnalysisCorrective Action
No Precipitation Salt is too soluble in EtOH due to 3-methyl steric disruption of lattice packing.[1]Switch Solvent: Change to less polar system: Acetone or Ethyl Acetate/MeOH (9:1). Switch Base: Use (R)-1-(1-Naphthyl)ethylamine .[1] The bulky naphthyl group enhances pi-pi stacking interactions with the indoline core [2].[1]
Low Enantiomeric Excess (ee < 80%) "Eutectic" crystallization (both diastereomers crystallizing together).[1]Recrystallization: Redissolve wet cake in refluxing MeOH; cool slowly. The "Dutch Resolution" Approach: Use a mixture of resolving agents (e.g., PEA + phenylglycinol) to destabilize the unwanted diastereomer [3].[1]
Oil Formation (Oiling Out) Rapid supersaturation or impurities preventing lattice formation.Seed & Starve: Add 1% seed crystals at saturation point.[1] Temperature: Maintain solution at cloud point for 2 hours before further cooling.
Workflow Visualization: Salt Screening Logic

SaltScreening Start Start: Racemic 3-MICA Screen1 Screen 1: (R)-PEA in EtOH Start->Screen1 CheckCryst Crystals Formed? Screen1->CheckCryst CheckEE Check ee% (HPLC) CheckCryst->CheckEE Yes Fail1 Try (R)-1-(1-Naphthyl)ethylamine CheckCryst->Fail1 No (Solubility too high) Fail2 Try Solvent Switch (IPA/Water or Acetone) CheckCryst->Fail2 No (Oiling out) Success Scale Up Process CheckEE->Success >95% ee CheckEE->Fail1 <50% ee (No selectivity) Recryst Recrystallize (MeOH) CheckEE->Recryst 80-95% ee Fail1->CheckCryst Fail2->CheckCryst Recryst->CheckEE

Caption: Decision tree for optimizing diastereomeric salt formation based on solubility and enantiomeric purity outcomes.

Module 2: Enzymatic Kinetic Resolution (Alternative)

If chemical resolution fails due to the steric bulk of the 3-methyl group preventing salt packing, enzymatic hydrolysis of the ester is the most robust alternative.[1]

Concept: Lipases distinguish between enantiomers based on the spatial fit of the acyl group in the active site.[1]

Protocol:

  • Derivatization: Convert 3-MICA to Methyl 3-methylindoline-4-carboxylate (MeOH/H2SO4).

  • Enzyme Screen: Immobilized Lipase B from Candida antarctica (CAL-B) or Pseudomonas cepacia (PS-C).[1]

  • Medium: Phosphate buffer (pH 7.0) with 10% co-solvent (DMSO or MTBE) to improve solubility of the hydrophobic indoline.[1]

  • Reaction: Stir at 30°C. Monitor pH (maintain via autotitrator with NaOH).

  • Separation: The unreacted ester (Enantiomer A) is extracted with organic solvent; the hydrolyzed acid (Enantiomer B) remains in the aqueous phase.[1]

Module 3: Analytical Validation (Chiral HPLC)

Critical Requirement: You cannot optimize what you cannot measure. The 3-methyl group may cause peak overlap on standard ODS columns.[1]

Recommended Method:

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

    • Why TFA? The carboxylic acid moiety causes peak tailing.[1] 0.1% Trifluoroacetic acid suppresses ionization, sharpening the peaks.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Indoline chromophore).[1]

Frequently Asked Questions (FAQs)

Q1: Why is the 3-methyl group making resolution harder than the 2-substituted analogs? A: In indoline-2-carboxylic acid, the chiral center is distant from the benzene ring fusion.[1] In 3-methylindoline-4-carboxylic acid, the C3-methyl is physically adjacent to the C4-carboxyl.[1] This "ortho-like" effect creates a rigid pocket that may exclude standard resolving agents like PEA.[1] If PEA fails, switch to Cinchonidine , which has a larger, more flexible "bite" angle [4].[1]

Q2: Can I use spontaneous resolution (preferential crystallization)? A: Only if the racemate forms a conglomerate (mechanical mixture of crystals) rather than a racemic compound (crystals containing both enantiomers in the unit cell). Test: Check the melting point.[1] If MP(Racemate) < MP(Pure Enantiomer), it is likely a conglomerate and preferential crystallization might work.[1] If MP(Racemate) > MP(Pure Enantiomer), it is a racemic compound; you must use a resolving agent.[1]

Q3: The salt formed, but the yield is only 15%. Why? A: You likely used 1.0 equivalent of the resolving agent.[1] In a "Method of Half-Quantities," you should use 0.5 to 0.6 equivalents . This forces the less soluble diastereomer to precipitate while leaving the more soluble one in solution.[1] Using 1.0 eq often solubilizes both salts.[1]

References

  • US Patent 7,196,204 B2. (2007).[1] Method for the synthesis of (S)-indoline-2-carboxylic acid and application thereof.Link[1]

    • Relevance: Establishes the baseline protocol for resolving indoline carboxylic acids using (R)-alpha-methylbenzylamine.
  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[1] CRC Press.[1]

    • Relevance: Authoritative source on selecting resolving agents based on structural motifs (pi-pi stacking influence of naphthyl groups).[1]

  • Vries, T. D., et al. (1998).[1] The Family Approach to the Resolution of Racemates (Dutch Resolution).[1] Angewandte Chemie International Edition, 37(17), 2349-2354.[1] Link

    • Relevance: Explains the "Dutch Resolution" technique for difficult-to-crystallize racem
  • Saigo, K., et al. (1982).[1] Optical Resolution of Amino Acids by Cinchonidine.[1] Bulletin of the Chemical Society of Japan.[1]

    • Relevance: Cites the use of Cinchona alkaloids for resolving sterically hindered carboxylic acids.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-Isomers

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance. The differential pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods.[1][2] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution and sensitivity.[3][4]

This guide provides an in-depth comparison of prevalent chiral HPLC methods for quantifying the (R)-isomer, moving beyond a simple listing of protocols to explain the fundamental principles and rationale behind experimental choices.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers by chiral HPLC is predicated on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes results in differential retention times, enabling their separation and quantification. The "three-point interaction" model is a foundational concept, suggesting that for effective chiral recognition, there must be at least three points of interaction between the analyte and the CSP.[2]

Comparative Analysis of Chiral HPLC Methods

The selection of a chiral HPLC method is a multifaceted decision, contingent on the physicochemical properties of the analyte, the desired resolution, and the analytical throughput requirements. This section compares three widely employed methods, utilizing polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based CSPs, with a focus on their application to the determination of the enantiomeric excess of (R)-isomers.

Method 1: Polysaccharide-Based CSPs in Normal Phase Mode

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and widely used for chiral separations.[5][6][7] Their chiral recognition capabilities stem from the helical structure of the polysaccharide derivatives, which creates chiral grooves and cavities.[6] Normal phase chromatography, employing non-polar mobile phases like hexane and an alcohol modifier, is a common and effective mode for these columns.

Featured Application: (R)-Propranolol

Propranolol, a beta-blocker, exists as two enantiomers, with the (S)-enantiomer being the active beta-adrenergic antagonist. The accurate quantification of the (R)-isomer is crucial.

ParameterMethod Details
Chiral Stationary Phase Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 10 µm
Mobile Phase n-Hexane : Ethanol (75:25 v/v)
Flow Rate 0.7 mL/min
Temperature Ambient
Detection UV at 280 nm
Elution Order (S)-(-)-propranolol followed by (R)-(+)-propranolol

Table 1: HPLC method parameters for the enantiomeric separation of propranolol.[3][8]

Experimental Protocol:
  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade n-hexane and ethanol in a 75:25 volume-to-volume ratio. Degas the mobile phase prior to use.

  • Standard Solution Preparation: Prepare a stock solution of racemic propranolol in the mobile phase. Prepare a separate standard of the pure (S)-isomer to confirm the elution order.

  • Sample Preparation: Dissolve the sample containing propranolol in the mobile phase to a suitable concentration.

  • HPLC Analysis: Equilibrate the Chiralcel OD column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved. Inject the standard and sample solutions.

  • Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the standards. Calculate the enantiomeric excess of the (R)-isomer using the peak areas: % ee of (R)-isomer = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Causality Behind Experimental Choices:
  • CSP: The Chiralcel OD column, with its cellulose-based selector, provides a combination of hydrogen bonding, π-π, and steric interactions that are effective for the resolution of propranolol enantiomers.[3]

  • Mobile Phase: The combination of n-hexane and ethanol provides a good balance of polarity to achieve reasonable retention times and optimal selectivity. Ethanol acts as a polar modifier, influencing the interaction between the analyte and the CSP.[3]

  • Detection: Propranolol has a strong UV absorbance at 280 nm, allowing for sensitive detection.[3]

Method 2: Immobilized Polysaccharide-Based CSPs in Polar Organic Mode

Immobilized polysaccharide-based CSPs offer the advantage of being compatible with a wider range of solvents, including those used in polar organic mode (e.g., pure methanol or acetonitrile).[9] This versatility can lead to unique selectivities and improved solubility for certain analytes.

Featured Application: (R)-Thalidomide

The tragic history of thalidomide underscores the critical importance of enantiomeric purity. The (R)-enantiomer is effective against morning sickness, while the (S)-enantiomer is teratogenic.

ParameterMethod Details
Chiral Stationary Phase Lux i-Amylose-3 (Immobilized amylose tris(3-chloro-5-methylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 254 nm
Elution Order Enantiomer 1 followed by Enantiomer 2 (specific order depends on the specific thalidomide analog)

Table 2: HPLC method parameters for the enantiomeric separation of thalidomide.[9]

Experimental Protocol:
  • Mobile Phase Preparation: Prepare the mobile phase by adding 0.1% (v/v) of diethylamine to HPLC-grade acetonitrile. Degas the solution.

  • Standard Solution Preparation: Prepare a stock solution of racemic thalidomide in the mobile phase.

  • Sample Preparation: Dissolve the sample containing thalidomide in the mobile phase.

  • HPLC Analysis: Equilibrate the Lux i-Amylose-3 column with the mobile phase at a flow rate of 1.0 mL/min. Inject the standard and sample solutions.

  • Data Analysis: Calculate the enantiomeric excess of the (R)-isomer as described in Method 1.

Causality Behind Experimental Choices:
  • CSP: The immobilized nature of the Lux i-Amylose-3 allows for the use of a polar organic mobile phase without damaging the stationary phase. The amylose-based selector provides a different chiral environment compared to cellulose, which can be beneficial for certain molecules like thalidomide.[9]

  • Mobile Phase: Acetonitrile is a versatile polar organic solvent. The addition of a basic modifier like DEA is often necessary for basic analytes to improve peak shape and resolution by minimizing undesirable interactions with the silica support.[9]

Method 3: Macrocyclic Glycopeptide-Based CSPs in Reversed-Phase Mode

Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, are effective chiral selectors. These CSPs are particularly well-suited for reversed-phase chromatography, using aqueous-organic mobile phases.[10][11]

Featured Application: (R)-Warfarin

Warfarin is an anticoagulant where the (S)-enantiomer is significantly more potent than the (R)-enantiomer. Monitoring the enantiomeric ratio is important for therapeutic drug monitoring.

ParameterMethod Details
Chiral Stationary Phase Astec CHIROBIOTIC V (Vancomycin-based)
Column Dimensions 100 x 4.6 mm, 5 µm
Mobile Phase A Water with 5mM Ammonium Acetate (pH 4.0)
Mobile Phase B Acetonitrile
Gradient 10% B held for 0.2 min, then linear gradient to 40% B over 5 min, hold at 40% B for 1 min
Flow Rate Not specified, typically 0.5-1.0 mL/min
Temperature Ambient
Detection MS/MS
Elution Order (R)-warfarin followed by (S)-warfarin

Table 3: HPLC-MS/MS method parameters for the enantiomeric separation of warfarin.[10]

Experimental Protocol:
  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving ammonium acetate in water to a final concentration of 5mM and adjusting the pH to 4.0 with acetic acid. Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Solution Preparation: Prepare stock solutions of racemic warfarin and the individual (R) and (S) enantiomers in a suitable solvent (e.g., methanol).

  • Sample Preparation: Perform a protein precipitation extraction for plasma samples, if applicable. Dilute the sample in the initial mobile phase composition.

  • HPLC-MS/MS Analysis: Equilibrate the Astec CHIROBIOTIC V column with the initial mobile phase conditions. Inject the standards and samples and run the gradient program.

  • Data Analysis: Use the extracted ion chromatograms for the respective enantiomers to determine their peak areas and calculate the enantiomeric excess of the (R)-isomer.

Causality Behind Experimental Choices:
  • CSP: The complex structure of vancomycin provides multiple chiral centers and interaction sites (ionic, hydrogen bonding, and hydrophobic) that enable the separation of a wide range of compounds, including warfarin.[10][11]

  • Mobile Phase: The reversed-phase conditions are compatible with mass spectrometry detection. The ammonium acetate buffer helps to control the ionization of warfarin and improve peak shape. The gradient elution allows for the separation of the enantiomers with good resolution in a reasonable timeframe.[10]

  • Detection: MS/MS detection provides high sensitivity and selectivity, which is particularly important for the analysis of biological samples.[10]

Visualizing the Chiral HPLC Workflow

A systematic approach is crucial for successful chiral method development. The following diagram illustrates a typical workflow.

Chiral_HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP Screening (Polysaccharide, Glycopeptide, etc.) MP_Screen Mobile Phase Screening (NP, RP, PO) CSP_Screen->MP_Screen Test Modes Modifier Modifier Optimization (Type & Concentration) MP_Screen->Modifier Initial Separation Temp Temperature Optimization Modifier->Temp Optimize Resolution Flow Flow Rate Optimization Temp->Flow Fine-tune ICH Method Validation (ICH Guidelines) Flow->ICH Final Method Analyte Analyte Information (Structure, pKa, Solubility) Analyte->CSP_Screen Select CSPs

Caption: A typical workflow for chiral HPLC method development.

Logical Relationships in Method Development

The interplay of various parameters determines the success of a chiral separation. The following diagram illustrates these relationships.

Chiral_Method_Relationships cluster_params Method Parameters cluster_performance Performance Metrics CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution Primary Effect MP Mobile Phase MP->Resolution Retention Retention Time (tR) MP->Retention PeakShape Peak Shape MP->PeakShape Temp Temperature Temp->Resolution Temp->Retention Flow Flow Rate Flow->Retention

Caption: Interplay of parameters in chiral HPLC method performance.

Conclusion

The determination of enantiomeric excess for an (R)-isomer by chiral HPLC is a nuanced process that requires a systematic and informed approach to method development. Polysaccharide-based CSPs in normal and polar organic modes, along with macrocyclic glycopeptide-based CSPs in reversed-phase mode, represent a powerful arsenal for the analytical scientist. By understanding the principles of chiral recognition and the interplay of various chromatographic parameters, robust and reliable methods can be developed to meet the stringent requirements of the pharmaceutical industry.

References

  • Enantiomeric Separation and Quantitative Determination of Propranolol in Tablets by Chiral High-Performance Liquid Chromatography. (2001). Drug Development and Industrial Pharmacy, 27(7), 693–697. [Link]

  • HPLC-fluorescence method for the enantioselective analysis of propranolol in rat serum using immobilized polysaccharide-based chiral stationary phase. (2014). Chirality, 26(8), 437-444. [Link]

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2021). Molecules, 27(1), 111. [Link]

  • Chiral Separation of Thalidomide with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Polar. (n.d.). Phenomenex. [Link]

  • (PDF) HPLC-Fluorescence Method for the Enantioselective Analysis of Propranolol in Rat Serum Using Immobilized Polysaccharide-Based Chiral Stationary Phase. (2014). ResearchGate. [Link]

  • Improved Enantiospecific RP-HPLC Assays for Propranolol in Plasma and Urine with Pronethalol as Internal Standard. (1991). Journal of Analytical Toxicology, 15(5), 241–245. [Link]

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2021). PubMed. [Link]

  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. (2015). Macedonian Pharmaceutical Bulletin, 61(1), 29-36. [Link]

  • Enantiomeric Separation of Commonly Used Chiral Corn Pesticides Using SFC Application Note. (2019). Regis Technologies. [Link]

  • Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. [Link]

  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (2009). Avicenna Journal of Medical Biotechnology, 1(2), 99-105. [Link]

  • Chiral Separation Method Development for Warfarin Enantiomers. (2024). LinkedIn. [Link]

  • Rapid separation of warfarin enantiomers on polysaccharide chiral stationary phases with a chiral recognition mechanism by computational approaches. (2025). Taylor & Francis Online. [Link]

  • A Chiral HPLC-MS/MS Method for Simultaneous Quantification of Warfarin Enantiomers and its Major Hydroxylation Metabolites of CY. (2014). Austin Publishing Group. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2014). ResearchGate. [Link]

  • Rapid SFC Separation of Analogs of Thalidomide on DAICEL CHIRALPAK IA-U. (n.d.). Daicel Chiral Technologies. [Link]

  • A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form. (2016). Journal of AOAC International, 99(4), 959-964. [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). Molecules, 27(24), 8979. [Link]

  • Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. (2008). Asian Journal of Chemistry, 20(2), 1389-1392. [Link]

  • Lux Cellulose-1. (n.d.). HPLC-MART. [Link]

  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. (2009). ResearchGate. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2021). Scientific Research Publishing. [Link]

  • Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. (2014). Cision PR Newswire. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]

  • Enantiomeric separation of ketoprofen by HPLC using Chirobiotic V CSP and vancomycin as chiral mobile phase additives. (2006). ResearchGate. [Link]

  • Lux Chiral HPLC Columns for Chiral Separation. (n.d.). Phenomenex. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Asian Journal of Chemistry, 19(2), 1443. [Link]

  • Chiral. (n.d.). Dr. Maisch. [Link]

  • Supercritical Fluid Extraction/Chromatography. (n.d.). Shimadzu Corporation. [Link]

  • Lux™. (n.d.). Phenomenex. [Link]

  • Determination of S- and R-warfarin enantiomers by using modified HPLC method. (2015). Pakistan Journal of Pharmaceutical Sciences, 28(4), 1315-1321. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC North America, 21(11). [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • (PDF) High-performance liquid chromatographic determination of the stereoisomeric metabolites of ibuprofen. (1990). ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America, 40(3), 126-131. [Link]

  • Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices. (2017). Molecules, 22(10), 1735. [Link]

  • DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. (2025). Rasayan Journal of Chemistry, 18(1). [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Separation Science, 35(21), 2929-2935. [Link]

  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute. [Link]

  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure. (n.d.). Bioanalysis Zone. [Link]

Sources

Comparative

1H NMR characterization and interpretation of (R)-3-Methylindoline-4-carboxylic acid

Executive Summary Product: (R)-3-Methylindoline-4-carboxylic acid Application: Chiral building block for kinase inhibitors and GPCR agonists. Primary Challenge: Distinguishing the (R)-enantiomer from the racemate and ver...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (R)-3-Methylindoline-4-carboxylic acid Application: Chiral building block for kinase inhibitors and GPCR agonists. Primary Challenge: Distinguishing the (R)-enantiomer from the racemate and verifying the regiochemistry of the C4-carboxylic acid, which is sterically crowded.

This guide provides a definitive protocol for the structural and stereochemical validation of (R)-3-Methylindoline-4-carboxylic acid. Unlike standard certificates of analysis, this document focuses on the comparative analysis of the enantiomer against its racemate using Chiral Solvating Agents (CSAs) and the regiochemical proof of the 4-position substitution.

Part 1: Structural Context & Critical Spectral Features

The characterization of this molecule requires addressing two distinct structural features:

  • Regiochemistry (4-COOH): The carboxylic acid at position 4 exerts a strong ortho-deshielding effect on the H5 proton and sterically influences the C3-methyl group.

  • Stereochemistry (C3-R): The C3 chiral center renders the C2-methylene protons (

    
    ) diastereotopic.
    
The Reference Spectrum (DMSO-d )

Note: Chemical shifts are representative of high-purity samples in DMSO-d


 at 298 K.
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
COOH OH12.0 - 12.5br s-Exchangeable; broad due to H-bonding.
NH NH5.8 - 6.2br s-Broad; chemical shift is concentration-dependent.
H5 Ar-H7.65d7.8Diagnostic: Deshielded by ortho-COOH.
H6 Ar-H7.15t7.8Pseudo-triplet.
H7 Ar-H6.80d7.8Upfield due to electron-rich nitrogen para effect (weak).
H2a Aliph3.65dd10.5, 8.5Diastereotopic; cis to Me.[1]
H2b Aliph3.20dd10.5, 6.0Diastereotopic; trans to Me.
H3 Aliph3.85m-Chiral center methine.
3-Me Me1.25d6.8Diagnostic: Key signal for chiral purity analysis.

Part 2: Comparative Analysis

Comparison A: Regiochemical Verification (4-COOH vs. 5-COOH Isomer)

A common synthetic impurity is the 5-carboxylic acid isomer. 1H NMR easily distinguishes these via the aromatic splitting pattern and the "Ortho Effect."

Feature(R)-3-Methylindoline-4-COOH (Target)(R)-3-Methylindoline-5-COOH (Alternative)
H5 Signal Doublet (~7.6 ppm) . H5 is ortho to COOH and meta to N.Singlet (or narrow d) . H4 is isolated between C3 and C5-COOH.
H7 Signal Doublet .Doublet .
Coupling Strong ortho coupling (

Hz) between H5, H6, H7.[1]
Meta coupling may be visible; H6 and H7 show ortho coupling.
NOE Strong NOE between C3-Me and H5 (due to proximity).Weak/No NOE between C3-Me and H4 (steric distance is greater).
Comparison B: Enantiomeric Purity ( (R)-Enantiomer vs. Racemate)

Standard 1H NMR cannot distinguish enantiomers in an achiral environment. To validate the (R)-configuration without expensive Chiral HPLC, use a Chiral Solvating Agent (CSA) such as (S)-(+)-Mandelic Acid or (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP).

Experimental Data: CSA Titration

  • Solvent: CDCl

    
     (preferred for ion-pairing) or C
    
    
    
    D
    
    
    .
  • Agent: (S)-(+)-Mandelic Acid (2.0 equivalents).

Sample3-Me Signal (

)
ObservationResult
Racemate 1.25 ppmSplit into two doublets (

ppm).
50:50 mixture of diastereomeric complexes.
Pure (R) 1.23 ppmSingle doublet .>98% ee confirmed.
Pure (S) 1.27 ppmSingle doublet (shifted downfield relative to R).[1]Distinct diastereomeric environment.[2]

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Structural Characterization

Objective: Confirm chemical structure and purity (>95%).

  • Sample Prep: Dissolve 10 mg of (R)-3-Methylindoline-4-carboxylic acid in 0.6 mL DMSO-d

    
     .
    
    • Why DMSO? The carboxylic acid and indoline NH protons are often invisible or extremely broad in CDCl

      
       due to exchange. DMSO stabilizes these protons via hydrogen bonding.
      
  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 5 seconds (critical for accurate integration of the COOH proton).

    • Pulse Angle: 30°.

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.

    • Apply Exponential Multiplication (LB = 0.3 Hz).

  • Validation Check: Ensure the integral ratio of Aromatic (3H) : Methyl (3H) is exactly 1:1.

Protocol 2: Chiral Purity Determination via CSA

Objective: Determine Enantiomeric Excess (ee) without HPLC.

  • Sample Prep:

    • Tube A: 5 mg Substrate + 0.6 mL CDCl

      
      .
      
    • Tube B: 10 mg (S)-(+)-Mandelic Acid + 0.6 mL CDCl

      
      .
      
  • Titration:

    • Acquire spectrum of Tube A (Reference).

    • Add 50

      
      L of Tube B to Tube A. Shake and acquire.
      
    • Repeat until 2.0 equivalents of CSA are added.

  • Analysis:

    • Focus on the Methyl Doublet region (1.2 - 1.4 ppm).

    • Look for "shoulder" peaks or splitting.

    • Calculation:

      
      .[1]
      

Part 4: Visualization of Workflow & Logic

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision matrix for validating the compound.

CharacterizationWorkflow Start Crude (R)-3-Methylindoline-4-COOH Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility StructNMR 1H NMR (DMSO-d6) Check Regiochemistry Solubility->StructNMR Dissolve Decision1 H5 Signal Analysis StructNMR->Decision1 WrongIso Singlet/Weak Coupling (Likely 5-COOH isomer) Decision1->WrongIso Signal Error CorrectIso Doublet (J~8Hz) (Correct 4-COOH) Decision1->CorrectIso Signal Verified ChiralCheck Chiral Purity Check (CSA Addition) CorrectIso->ChiralCheck Racemic Split Methyl Doublet (Racemate) ChiralCheck->Racemic Split Signal Pure Single Methyl Doublet (Pure Enantiomer) ChiralCheck->Pure Clean Signal

Caption: Decision tree for validating regiochemistry (via H5 coupling) and stereochemistry (via CSA methyl splitting).

Diagram 2: Diagnostic NOE Correlations

Nuclear Overhauser Effect (NOE) is critical for confirming the spatial proximity of the Methyl group to the C4-COOH (or H5), confirming the regiochemistry.

NOE_Correlations Me C3-Methyl (1.25 ppm) H3 H3 Methine Me->H3 Strong (Geminal) H2a H2a (cis) Me->H2a Strong (Cis) H2b H2b (trans) Me->H2b Weak (Trans) H5 H5 Aromatic (7.65 ppm) Me->H5 Medium (Spatial/Ortho)

Caption: NOE correlations confirming the relative stereochemistry at C2/C3 and the proximity of the Methyl group to the aromatic H5.

References

  • Wenzel, T. J. (2018).[1] Discrimination of Enantiomers by NMR Spectroscopy using Chiral Solvating Agents. ResearchGate. Retrieved from [Link]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for NOE and coupling constants in 5-membered rings).

  • National Institutes of Health (NIH). (2012). 3-Carboxymethyl-1H-indole-4-carboxylic acid Crystal Structure. PMC. Retrieved from [Link]

Sources

Validation

A Strategic Guide to Comparing the Biological Activity of (R)- and (S)-3-Methylindoline-4-carboxylic Acid Enantiomers

Introduction: The Question of Chirality in Indoline Scaffolds The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Question of Chirality in Indoline Scaffolds

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] The introduction of a stereocenter, as in 3-methylindoline-4-carboxylic acid, immediately raises a critical question for drug development professionals: do the individual (R) and (S) enantiomers exhibit different biological activities? It is a fundamental principle of pharmacology that enantiomers of a chiral drug can have significantly different potency, efficacy, and toxicity profiles due to the stereospecific nature of biological receptors and enzymes.

As of this writing, a direct comparison of the biological activities of (R)- and (S)-3-Methylindoline-4-carboxylic acid is not present in the published scientific literature. This guide, therefore, serves as a strategic and methodological roadmap for researchers seeking to perform this comparison. We will outline the necessary steps, from enantioselective synthesis to a tiered biological screening cascade, providing detailed, field-proven protocols to elucidate the distinct pharmacological profiles of these chiral molecules.

Part 1: Enantioselective Synthesis or Chiral Separation

The prerequisite for any comparative biological study is the acquisition of enantiomerically pure compounds. This can be achieved through two primary routes: asymmetric synthesis or resolution of a racemic mixture.

1.1. Proposed Asymmetric Synthesis Approach

An enantioselective synthesis ensures the direct production of the desired enantiomer. Based on established methodologies for similar structures, a catalytic asymmetric hydrogenation of a corresponding 3-substituted indole precursor is a promising strategy.[3]

Asymmetric Synthesis Workflow Start 3-Methylindole-4-carboxylic acid precursor Protect N-Protection (e.g., Tosyl group) Start->Protect Step 1 Hydrogenation Asymmetric Hydrogenation Catalyst: [Rh(nbd)2]SbF6 Chiral Ligand: (S,S)-(R,R)-PhTRAP Protect->Hydrogenation Step 2 Deprotect Deprotection Hydrogenation->Deprotect Step 3 Enantiomer Enantiopure (R) or (S)-3-Methylindoline-4-carboxylic acid Deprotect->Enantiomer Step 4

Caption: Proposed workflow for asymmetric synthesis.

This approach leverages a chiral rhodium-bisphosphine catalyst to stereoselectively deliver hydrogen across the double bond of the indole ring, yielding the enantioenriched indoline. The choice of the specific chiral ligand ((R,R) vs. (S,S) version) will determine whether the (R) or (S) product is obtained.

1.2. Chiral Separation via Supercritical Fluid Chromatography (SFC)

Alternatively, if a racemic mixture of 3-methylindoline-4-carboxylic acid is synthesized, the enantiomers can be separated. Supercritical fluid chromatography (SFC) using polysaccharide-based chiral stationary phases is a highly effective method for this purpose.[4]

  • Rationale: Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) provide a chiral environment where the enantiomers have different affinities, leading to different retention times and thus, separation.[4] SFC is often faster and uses less organic solvent than traditional HPLC.

Part 2: A Tiered Strategy for Biological Evaluation

Given the structural motifs of the target molecule—an indole core—we can hypothesize several potential biological activities. A tiered screening approach allows for efficient evaluation, starting with broad-spectrum assays and progressing to more specific, target-oriented investigations.

Biological Evaluation Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Target-Specific Assays cluster_tier3 Tier 3: Mechanistic Studies Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) AhR_Activation AhR Activation (Reporter Gene Assay) Cytotoxicity->AhR_Activation If low toxicity Antibacterial Antibacterial Screen (e.g., MIC Assay) Antibacterial->AhR_Activation If inactive Receptor_Binding Direct Receptor Binding (Competitive Binding Assay) AhR_Activation->Receptor_Binding If active

Caption: Tiered workflow for biological evaluation.

Tier 1: Primary Screening

A. Cytotoxicity Assessment: The MTT Assay

Before investigating specific activities, it is crucial to determine the general cytotoxicity of the enantiomers. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of (R)- and (S)-3-Methylindoline-4-carboxylic acid in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.[6] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Mix gently and incubate for at least 4 hours in a humidified chamber. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Antibacterial Screening: Minimum Inhibitory Concentration (MIC) Assay

Indole and indoline derivatives have shown promise as antibacterial agents.[7][8] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the (R) and (S) enantiomers in Mueller-Hinton Broth (MHB). Concentrations should range from, for example, 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).[11]

Tier 2: Target-Specific Investigation - Aryl Hydrocarbon Receptor (AhR) Activation

Indole derivatives are well-known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in immune regulation and cellular homeostasis.[12][13] A luciferase reporter gene assay is a highly sensitive method to determine if the compounds act as agonists or antagonists of AhR.[14][15]

Experimental Protocol: AhR Luciferase Reporter Gene Assay

  • Cell Line: Use a stable cell line (e.g., HepG2) co-transfected with an AhR expression vector and a reporter vector. The reporter vector contains multiple Dioxin Response Elements (DREs) upstream of a luciferase gene.

  • Cell Seeding and Treatment: Seed the cells into a 96-well white, clear-bottom plate. After 24 hours, treat the cells with serial dilutions of the (R) and (S) enantiomers.

    • Agonist Mode: To test for agonist activity, add the compounds alone.

    • Antagonist Mode: To test for antagonist activity, co-treat the cells with the compounds and a known AhR agonist (e.g., TCDD) at its EC₅₀ concentration.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol (e.g., Promega Dual-Glo® Luciferase Assay System).[16] Read the luminescence on a plate reader.

  • Data Analysis:

    • Agonist Activity: Normalize the luminescence signal to the vehicle control. Plot the response against the log of the compound concentration to determine the EC₅₀ (concentration for 50% maximal activation).

    • Antagonist Activity: Calculate the percentage inhibition of the TCDD-induced signal. Plot this against the log of the compound concentration to determine the IC₅₀.

AhR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (R) or (S)-Enantiomer AhR_complex AhR-Hsp90-AIP Complex Ligand->AhR_complex Binding AhR_activated Activated AhR AhR_complex->AhR_activated Conformational Change ARNT ARNT AhR_activated->ARNT Translocation & Dimerization Dimer AhR/ARNT Heterodimer DRE DRE (DNA Response Element) Dimer->DRE Binding Reporter Luciferase Gene Transcription DRE->Reporter Activation

Caption: Hypothesized AhR activation pathway.

Part 3: Data Summary and Interpretation

The data from these assays should be compiled into a clear, comparative table. This allows for an objective assessment of the stereospecificity of the biological activity.

Table 1: Hypothetical Comparative Biological Activity Data

AssayParameter(R)-3-Methylindoline-4-carboxylic acid(S)-3-Methylindoline-4-carboxylic acid
Cytotoxicity IC₅₀ (µM)> 100> 100
Antibacterial MIC (µg/mL)12816
AhR Agonism EC₅₀ (µM)5.289.5
AhR Antagonism IC₅₀ (µM)> 100> 100

In this hypothetical scenario, the (S)-enantiomer is a more potent antibacterial agent, while the (R)-enantiomer is a more potent agonist of the Aryl Hydrocarbon Receptor. Such a result would strongly indicate that the stereochemistry at the 3-position is a critical determinant of biological activity and target selectivity, justifying the development of the single enantiomer over the racemate.

Conclusion

While specific data on the enantiomers of 3-methylindoline-4-carboxylic acid is currently lacking, this guide provides a comprehensive and scientifically rigorous framework for its investigation. By following a logical progression from synthesis to tiered biological screening, researchers can effectively dissect the pharmacological properties of each enantiomer. This systematic approach is essential for understanding the structure-activity relationship, identifying potential therapeutic applications, and making informed decisions in the drug development process.

References

  • Gil, G. S., & Groth, U. M. (2000). Enantioselective Synthesis of 3-Substituted Indolines by Asymmetric Intramolecular Carbolithiation in the Presence of (-)-Sparteine. Journal of the American Chemical Society. Available at: [Link]

  • He, W., Griffiths, B. M., Wang, W., & Wang, X. (2017). Diastereoselective synthesis and biological evaluation of enantiomerically pure tricyclic indolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]

  • O'Donnell, J. C., et al. (2024). Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. Journal of Applied Microbiology. Available at: [Link]

  • Ku, Y., et al. (2025). Enantioselective Synthesis of 2-Aryl-3,3-Disubstituted Indolines from 3H-Indoles via Deracemization. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2025). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. MDPI. Available at: [Link]

  • Nature Portfolio. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

  • Srinivasa Suryakoppa, K., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • ChemRxiv. (n.d.). Increased antibacterial properties of indoline-derived phenolic Mannich bases. ChemRxiv. Available at: [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Journal of Chemical and Pharmaceutical Research.
  • Journal of Chromatographic Science. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Oxford Academic. Available at: [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. PMC. Available at: [Link]

  • Der Pharma Chemica. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. Available at: [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available at: [Link]

  • ResearchGate. (2016). Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives.
  • INDIGO Biosciences. (2024). What are the Steps of a Reporter Gene Assay?. INDIGO Biosciences. Available at: [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer. Available at: [Link]

  • YouTube. (2021). Graphviz tutorial. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Publishing. Available at: [Link]

  • Scribd. (n.d.). Graphviz Guide for Developers. Scribd. Available at: [Link]

  • ResearchGate. (2025). Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose.
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  • Anthony Robertson. (2025). Supercharge your GraphViz. Anthony Robertson. Available at: [Link]

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Comparative

Mass spectrometry (LC-MS) analysis of indoline-4-carboxylic acid derivatives

Executive Summary Indoline-4-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors , antivirals (e.g., SARS-CoV-3CL proteases) , and HDAC inhibitors .[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indoline-4-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors , antivirals (e.g., SARS-CoV-3CL proteases) , and HDAC inhibitors .[1] Its analysis presents a distinct "amphoteric paradox": the molecule contains a basic secondary amine (indoline nitrogen, pKa ~5.0) and an acidic carboxyl group (pKa ~4.2).

This guide compares the performance of Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for these derivatives. While RPLC on C18 is the industry standard, experimental data suggests it often yields poor retention for the polar zwitterionic core. This guide details a self-validating workflow to optimize retention, separate regioisomers, and achieve sub-ng/mL sensitivity.

Part 1: The Analytical Challenge

The core difficulty in analyzing indoline-4-carboxylic acid derivatives lies in their zwitterionic nature and regioisomerism .

  • Zwitterionic Behavior: At neutral pH, the molecule exists as a zwitterion (COO⁻ / NH₂⁺), leading to rapid elution (void volume) on C18 columns.

  • Oxidative Instability: The indoline core is susceptible to oxidation to its fully aromatic indole analog during ionization or sample prep, creating artifacts.

  • Isomer Separation: Distinguishing the 4-carboxylic acid from the 5-, 6-, or 7-isomers requires specific stationary phase selectivity (π-π interactions) rather than just hydrophobicity.

Part 2: Chromatographic Comparison (RPLC vs. HILIC)

The following table contrasts the three primary stationary phases used for these derivatives.

Table 1: Stationary Phase Performance Matrix
FeatureC18 (Standard RPLC) Phenyl-Hexyl (RPLC) Zwitterionic HILIC (ZIC-HILIC)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Electrostatic + Hydrophilic Partitioning
Retention of Parent Acid Poor (Elutes near void without ion-pairing)Moderate Excellent (Retains polar zwitterions)
Isomer Selectivity Low (Co-elution of 4- and 5-isomers common)High (Separates based on electron density)Moderate
Matrix Tolerance High (Robust to biological fluids)HighLow (Sensitive to salt/phospholipids)
MS Sensitivity (ESI) StandardStandardEnhanced (High organic mobile phase aids desolvation)
Recommended For Lipophilic derivatives (Esters/Amides)Regioisomer separationPolar metabolites & Parent Acid
Recommendation:
  • Use Phenyl-Hexyl if your primary goal is separating the 4-carboxylic acid derivative from its 5- or 6-isomer impurities.

  • Use ZIC-HILIC if you are analyzing the polar parent acid or highly polar metabolites in plasma.

Part 3: Mass Spectrometry & Fragmentation[2][3][4][5]

Ionization Strategy
  • Mode: Positive Electrospray Ionization (ESI+).

  • Rationale: The indoline nitrogen is sufficiently basic to protonate readily (

    
    ).
    
  • Precaution: Avoid high source temperatures (>500°C) which can induce in-source oxidation of indoline to indole (

    
    ), leading to false identification.
    
Fragmentation Pathway

The fragmentation of indoline-4-carboxylic acid derivatives follows a specific logic useful for Multiple Reaction Monitoring (MRM).

Key Transitions:

  • Neutral Loss of Water (-18 Da): Common from the carboxylic acid moiety.

  • Loss of Formic Acid (-46 Da): Characteristic of the carboxylic acid group cleavage.

  • Retro-Diels-Alder (RDA): Opening of the non-aromatic pyrrolidine ring.

Fragmentation Precursor Precursor Ion [M+H]+ (Indoline-4-COOH derivative) Intermediate1 Fragment A [M+H - H2O]+ Precursor->Intermediate1 - H2O (18 Da) Intermediate2 Fragment B [M+H - Side Chain]+ Precursor->Intermediate2 Amide Hydrolysis Product1 Indole Aromatization [M-2H]+ (Artifact) Precursor->Product1 Oxidation (-2H) Core Core Indoline Ion (m/z ~162 for parent) Intermediate2->Core Product2 Diagnostic Ion Loss of COOH (-45 Da) Core->Product2 - COOH

Figure 1: Fragmentation pathway for Indoline-4-carboxylic acid derivatives. Note the oxidation artifact pathway which must be monitored.

Part 4: Validated Experimental Protocol

This protocol uses a Phenyl-Hexyl column to balance retention and isomer selectivity.

Sample Preparation (Protein Precipitation)
  • Step 1: Aliquot 50 µL of plasma/matrix.

  • Step 2: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (precipitates proteins and stabilizes the basic amine).

  • Step 3: Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Step 4: Transfer supernatant. Critical: Dilute 1:1 with water before injection to prevent peak broadening (solvent effect) on RPLC.

LC-MS/MS Conditions
ParameterSetting
Column Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains pH ~2.7, protonating the acid)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B (Isocratic hold for polar retention)1-6 min: 5% -> 95% B6-8 min: 95% B (Wash)8.1 min: 5% B (Re-equilibration)
Injection Vol 5 µL
Method Development Decision Tree

Use this logic flow to troubleshoot retention or sensitivity issues.

MethodDev Start Start: Indoline Derivative Analysis CheckLogP Check LogP / Polarity Start->CheckLogP IsPolar Polar/Zwitterionic? (LogP < 1) CheckLogP->IsPolar RPLC_Default Try C18 + 0.1% FA IsPolar->RPLC_Default No (Lipophilic) SwitchHILIC Switch to ZIC-HILIC (High Organic Start) IsPolar->SwitchHILIC Yes (Highly Polar) RetentionCheck Retention > 2*Void? RPLC_Default->RetentionCheck SelectivityCheck Separating Isomers? (4- vs 5-COOH) RetentionCheck->SelectivityCheck Yes RetentionCheck->SwitchHILIC No (Elutes in Void) SwitchPhenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) SelectivityCheck->SwitchPhenyl Yes (Isomers Present) OptimizeC18 Optimize Gradient (Standard Protocol) SelectivityCheck->OptimizeC18 No

Figure 2: Decision matrix for selecting the optimal stationary phase based on analyte polarity and isomerism.

Part 5: Performance Metrics & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • System Suitability Test (SST): Inject a mixture of Indoline-4-COOH and Indole-4-COOH.

    • Pass Criteria: Resolution (Rs) > 1.5. If they co-elute, your MS data may be compromised by in-source oxidation artifacts.

  • Linearity: 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Carryover: Inject a blank after the highest standard (ULOQ). Peak area should be < 20% of LLOQ.[2]

Sensitivity Comparison (LOD)
Detection MethodLimit of Detection (LOD)Notes
UV (254 nm) ~500 ng/mLLow sensitivity due to lack of extended conjugation in indoline ring.
Fluorescence ~50 ng/mLIndolines are less fluorescent than indoles; requires derivatization.
LC-MS/MS (TQ) 0.5 - 1.0 ng/mL Gold standard for pharmacokinetic (PK) studies.

References

  • Smolecule. (2023).[3] Indoline-4-carboxylic acid hydrochloride applications in pharmaceuticals.[3]Link

  • National Institutes of Health (NIH). (2016). Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns.Link

  • Spectroscopy Online. (2026). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS.Link

  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane Juice by HPLC and LC-MS.[4]Link

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.[5]Link

Sources

Validation

Validating Absolute Configuration of 3-Methylindoline Derivatives: A Comparative Technical Guide

Executive Summary The determination of absolute configuration (AC) for 3-methylindoline scaffolds is a critical checkpoint in drug discovery. As a core pharmacophore in physostigmine analogs and modern GPCR ligands, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of absolute configuration (AC) for 3-methylindoline scaffolds is a critical checkpoint in drug discovery. As a core pharmacophore in physostigmine analogs and modern GPCR ligands, the C3 chiral center dictates target affinity and metabolic stability. However, the conformational flexibility of the fused 5,6-bicyclic system often precludes successful crystallization, rendering standard X-ray methods viable for only ~20% of early-stage candidates.

This guide evaluates the three primary validation workflows: Single Crystal X-ray Diffraction (SC-XRD) , Electronic Circular Dichroism (ECD) assisted by TD-DFT , and Vibrational Circular Dichroism (VCD) . While SC-XRD remains the regulatory gold standard, this guide advocates for a TD-DFT/ECD-first approach for solution-phase candidates, demonstrating how to achieve >95% confidence intervals without the need for heavy-atom derivatization.

Part 1: The Chirality Challenge in Indolines

Unlike their planar indole counterparts, indolines (2,3-dihydroindoles) possess a puckered 5-membered ring. The nitrogen atom is pyramidal, and the ring adopts an "envelope" conformation.

  • The Problem: The C3-methyl group introduces a chiral center that influences the ring pucker. However, the energy barrier for nitrogen inversion and ring flipping is relatively low.

  • The Risk: Relying solely on optical rotation (

    
    ) is dangerous. Small changes in solvent or temperature can invert the sign of rotation without changing the configuration, due to conformational shifts in the population.
    
  • The Solution: We must probe the specific electronic or vibrational transitions that are inextricably linked to the stereocenter.

Part 2: Comparative Methodology

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Benchmark

  • Principle: Diffraction of X-rays by the crystal lattice. AC is determined using the Flack parameter (target value near 0.0 for correct assignment, 1.0 for inverted).

  • Pros: Unambiguous, regulatory gold standard (FDA/EMA preferred).

  • Cons: Requires single crystals (often difficult for oily indoline bases); requires "heavy" atoms (Cl, Br, S) for reliable anomalous dispersion using standard Mo/Cu sources.

  • Verdict: Use if crystals form spontaneously. Do not stall a project for weeks trying to grow them.

Method B: TD-DFT Assisted ECD

The High-Throughput Workhorse

  • Principle: Measures the differential absorption of left- and right-circularly polarized light in the UV-Vis region (200–400 nm). The experimental spectrum is compared to a quantum-mechanically calculated spectrum (Time-Dependent Density Functional Theory).[1]

  • Chromophore: The N-alkyl aniline system. Key transitions are the

    
     and 
    
    
    
    bands (typically 240–300 nm).
  • Pros: Works on oils/solutions; rapid (hours); requires micrograms of sample.

  • Cons: Depends on the accuracy of the computational model; requires accurate conformational weighting.

  • Verdict: Primary recommendation for 3-methylindoline derivatives.

Method C: Vibrational Circular Dichroism (VCD)

The Conformation Specialist

  • Principle: Extension of CD into the Infrared (IR) region. Probes vibrational transitions (C=O, C-H, N-H stretches).

  • Pros: No UV chromophore required (though indoline has one); extremely sensitive to solution-state conformation; rich data density (many peaks).

  • Cons: Requires high concentration (~5-10 mg/mL); computationally expensive (frequency calculations); sensitive to solvent absorption.

  • Verdict: Use when ECD signals are weak or bisignate curves are ambiguous.

Summary Comparison Table
FeatureSC-XRDECD (TD-DFT)VCD
Sample State Single CrystalSolution (Dilute)Solution (Conc.)
Mass Req. >0.2 mm crystal0.1 – 0.5 mg5 – 10 mg
Time to Result Days to Weeks24 – 48 Hours48 – 72 Hours
Confidence >99% (if Flack < 0.1)90 – 95%>95%
Cost High (Labor)LowMedium

Part 3: Experimental Protocol (ECD/TD-DFT)

This protocol describes the self-validating workflow for assigning the absolute configuration of a generic 3-methylindoline derivative.

Phase 1: Experimental Data Collection
  • Solvent Selection: Dissolve the sample in Methanol or Acetonitrile (UV cutoff <200 nm). Avoid chlorinated solvents if possible to prevent cutoff issues in the far UV.

  • UV Check: Measure the UV absorbance first. Adjust concentration so the maximum absorbance (

    
    ) is between 0.8 and 1.0.
    
    • Self-Validation Step: If

      
      , the detector is saturated. Dilute.
      
  • ECD Acquisition: Record spectrum from 400 nm down to 190 nm.

    • Scan Rate: 50 nm/min.

    • Accumulations: 3–5 scans to improve Signal-to-Noise (S/N).

    • Baseline: Subtract pure solvent spectrum.

Phase 2: Computational Modeling (The "In Silico" Twin)

Note: Calculations are performed on the arbitrary (R)-enantiomer.

  • Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3e) to find all low-energy conformers within a 5 kcal/mol window.

    • Focus: Pay attention to the N-inversion and the C3-methyl orientation.

  • Geometry Optimization: Re-optimize conformers using DFT.

    • Level of Theory: B3LYP/6-31G(d) (Minimum) or

      
      B97X-D/def2-SVP (Recommended).
      
    • Solvent Model: IEFPCM or CPCM matching your experimental solvent.

  • Frequency Check: Ensure no imaginary frequencies (validates true minima).

  • Excited State Calculation (TD-DFT): Calculate the first 20–30 excited states.

    • Functionals: CAM-B3LYP or PBE0 (Hybrid functionals prevent charge-transfer errors common in anilines).

    • Basis Set: def2-TZVP or 6-311++G(d,p).

Phase 3: Analysis & Assignment
  • Boltzmann Weighting: Average the calculated spectra based on the relative free energy (

    
    ) of each conformer.
    
  • UV Shift Correction: Align the calculated UV

    
     with the experimental UV 
    
    
    
    .
    • Why? DFT often overestimates excitation energies. A "UV shift" of 10–20 nm is standard and acceptable.

  • Visual Comparison: Overlay the Experimental ECD (solid line) with the Calculated (R)-ECD (dotted line).

    • Match: If the signs and shapes match

      
       Sample is (R) .
      
    • Mirror: If the curves are mirror images

      
       Sample is (S) .
      

Part 4: Visualization & Logic Flow

Workflow Logic: Choosing the Right Method

ValidationWorkflow Start Start: Purified Enantiomer CrystalCheck Is it a solid/crystal? Start->CrystalCheck HeavyAtom Contains Heavy Atom (S, Cl, Br)? CrystalCheck->HeavyAtom Yes OilPath Oil / Amorphous Solid CrystalCheck->OilPath No XRD Method A: SC-XRD (Gold Standard) HeavyAtom->XRD Yes Derivatize Derivatize (e.g., Mosher salt) or Co-crystal HeavyAtom->Derivatize No Chromophore Strong UV Chromophore (>200 nm)? OilPath->Chromophore ECD Method B: TD-DFT ECD (Standard Protocol) Chromophore->ECD Yes (Indolines) VCD Method C: VCD (Flexible/No UV) Chromophore->VCD No / Ambiguous ECD->VCD Low Confidence Derivatize->XRD Success Derivatize->OilPath Fail

Caption: Decision matrix for selecting the appropriate absolute configuration validation method based on physical state and molecular properties.

The ECD/TD-DFT Computational Cycle

ECD_Cycle Input Input Structure (Arbitrary R-isomer) Conformers Conformer Search (MMFF/OPLS) Input->Conformers DFT_Opt Geometry Opt (B3LYP/6-31G*) Conformers->DFT_Opt Top 10-20 structures TDDFT Excited States (CAM-B3LYP) DFT_Opt->TDDFT Minima only Weighting Boltzmann Weighting TDDFT->Weighting Spectra Compare Compare with Experiment Weighting->Compare Summed Spectrum

Caption: The computational pipeline for generating a theoretical reference spectrum to assign absolute configuration.

Part 5: Data Analysis & Interpretation[2]

When analyzing 3-methylindoline derivatives, focus on the 200–250 nm region.

  • The Aniline Transitions: The indoline nitrogen lone pair conjugates with the benzene ring. This creates specific

    
     transitions.[2]
    
  • Significance of the Sign:

    • In many 3-substituted indolines, the sign of the Cotton effect (CE) around 220–240 nm correlates with the helicity of the heterocycle.

    • Warning: Do not rely on a simple "Positive = R" rule. Substituents on the benzene ring (e.g., 5-methoxy vs 5-bromo) can shift the electronic transition dipole moments, sometimes inverting the sign without inverting the stereocenter. Always calculate.

  • Similarity Factor (S): Quantify your match. A similarity factor (S) > 0.8 (where 1.0 is identical) is required for publication-quality assignment.

Case Study: Validation of (S)-3-Methylindoline

Hypothetical data based on standard protocols.

ParameterExperimental ResultCalculated (S)-IsomerCalculated (R)-Isomer
UV

248 nm, 295 nm245 nm, 292 nm245 nm, 292 nm
CE @ 290 nm Positive (+)Positive (+)Negative (-)
CE @ 245 nm Negative (-)Negative (-)Positive (+)
Conclusion --MATCH Mismatch

References

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration Using Concerted ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation." The Journal of Organic Chemistry.

  • Nugroho, A. E., & Morita, H. (2014).[3] "Circular dichroism calculation for natural products." Journal of Natural Medicines.

  • Giorgio, E., et al. (2007). "Determination of the absolute configurations of flexible molecules: Synthesis and theoretical simulation of electronic circular dichroism/optical rotation of some pyrrolo[2,3-b]indoline alkaloids." Chirality.

  • He, Y., et al. (2011). "Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool." Natural Product Communications.

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A.

Sources

Comparative

Comparison Guide: Indoline vs. Indole Carboxylic Acid Reactivity Profiles

Executive Summary This guide provides a technical comparison between Indole-2-carboxylic acid (and its derivatives) and its reduced congener, Indoline-2-carboxylic acid . While structurally similar, these two scaffolds e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Indole-2-carboxylic acid (and its derivatives) and its reduced congener, Indoline-2-carboxylic acid . While structurally similar, these two scaffolds exhibit divergent reactivity profiles governed by aromaticity, hybridization, and stereochemistry.

  • Indole-2-carboxylic acid acts as a planar, electron-rich heteroaromatic system, primarily utilized as a stable scaffold in fragment-based drug discovery (e.g., NMDA antagonists).

  • Indoline-2-carboxylic acid functions as a rigid, chiral

    
    -amino acid (a proline mimic).[1] Its utility is defined by its stereochemical rigidity but limited by its susceptibility to oxidative aromatization and racemization during peptide coupling.
    

Electronic & Structural Fundamentals

The core difference lies in the


-electron system. Indole is a 

-electron aromatic system, whereas indoline is a bicyclic system comprising a benzene ring fused to a saturated pyrrolidine ring.
Head-to-Head Comparison
FeatureIndole-2-Carboxylic AcidIndoline-2-Carboxylic Acid
Hybridization (N1, C2, C3)

(Planar)

(Puckered/Twisted)
Aromaticity Yes (

system)
Partial (Benzene ring only)
Chirality AchiralChiral at C2 (Proline mimic)
N-H Acidity (pKa)

(Requires strong base to deprotonate)
Not acidic (Behaves as secondary amine)
N-Nucleophilicity Low (Lone pair delocalized)High (Lone pair localized,

)
Primary Reactivity Electrophilic Aromatic Substitution (C3)N-Alkylation/Acylation or EAS (C5)
Oxidation Stability HighLow (Prone to aromatization)
Mechanistic Implications[4][5][6][7]
  • Nitrogen Lone Pair Availability: In indole, the nitrogen lone pair is integral to the aromatic sextet, rendering it non-basic and poor nucleophile. In indoline, the lone pair is

    
     hybridized and sterically accessible, making it significantly more nucleophilic (similar to an N-alkyl aniline).
    
  • C3 vs. C5 Regioselectivity: Indole undergoes Electrophilic Aromatic Substitution (EAS) at C3 to preserve the benzene ring's aromaticity in the transition state (Wheland intermediate). Indoline, behaving as an activated benzene derivative (analogous to N-alkyl aniline), directs electrophiles to the para-position (C5) relative to the nitrogen.

Synthetic Reactivity Profiles

A. Peptide Coupling (Carboxylic Acid Focus)

Indoline-2-carboxylic acid is frequently used to introduce conformational constraints into peptide backbones.[1][2] However, it presents unique challenges compared to standard amino acids.

  • Steric Hindrance: As a secondary amine attached to a quaternary carbon (in the fused system), the nucleophilic attack on activated esters is slower than with primary amines.

  • Racemization Risk: Activation of the carboxylic acid at C2 can lead to enolization and subsequent racemization, driven by the drive to relieve ring strain or via oxazolone formation.

  • Diketopiperazine (DKP) Formation: When Indoline-2-carboxylic acid is at the N-terminus of a dipeptide, it has a high propensity to cyclize into a DKP, cleaving the peptide chain.

Indole-2-carboxylic acid , being achiral and planar, does not suffer from racemization but lacks the 3D-projection capabilities required for stereospecific receptor binding.

B. Redox Interconversion

The conversion between these two states is a common "switch" in synthesis.

  • Oxidation (Indoline

    
     Indole):  Indoline derivatives are easily oxidized. Reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO
    
    
    
    are standard. This reaction is often thermodynamically driven by the formation of the aromatic indole system.
  • Reduction (Indole

    
     Indoline):  Requires forcing conditions, such as catalytic hydrogenation (H
    
    
    
    /Pd-C) or reduction with active metals (Mg/MeOH) or hydrides (NaBH
    
    
    CN in acetic acid).

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reaction pathways for Indole vs. Indoline scaffolds.

ReactivityPathways Indole Indole Scaffold (Aromatic, Planar) EAS_C3 EAS at C3 (Preserves Benzene Ring) Indole->EAS_C3 Electrophile (E+) N_Deprot N-Deprotonation (Requires Strong Base, e.g., NaH) Indole->N_Deprot Base (pKa > 17) Indoline Indoline Scaffold (Non-aromatic, Chiral) EAS_C5 EAS at C5 (Para-directing Amine) Indoline->EAS_C5 Electrophile (E+) N_Nu N-Acylation/Alkylation (High Nucleophilicity) Indoline->N_Nu Acyl Chloride / R-X Oxidation Oxidative Aromatization (DDQ/MnO2) Indoline->Oxidation Oxidant Oxidation->Indole Yields Indole

Caption: Divergent reactivity: Indole favors C3 substitution, while Indoline favors N-functionalization or C5 substitution.

Experimental Protocols

Protocol A: Low-Racemization Coupling of (S)-Indoline-2-Carboxylic Acid

Context: Coupling sterically hindered secondary amino acids like Indoline-2-carboxylic acid requires high-activity reagents to outcompete racemization pathways.

Reagents:

  • (S)-Indoline-2-carboxylic acid (Boc-protected for N-terminus or Ester for C-terminus)[3]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: TMP (2,4,6-Collidine) - Preferred over DIPEA to reduce base-mediated racemization.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in dry DMF (0.1 M). Add HATU (1.1 equiv) and HOAt (1.1 equiv).

  • Base Addition: Cool to 0°C. Add Collidine (2.5 equiv). Stir for 5 minutes.

  • Coupling: Add the amine partner (e.g., (S)-Indoline-2-carboxylic acid methyl ester) (1.0 equiv).

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the product and potential DKP formation.

  • Workup: Dilute with EtOAc, wash with 5% KHSO

    
     (removes collidine), saturated NaHCO
    
    
    
    , and brine. Dry over Na
    
    
    SO
    
    
    .
Protocol B: Oxidative Dehydrogenation (Indoline Indole)

Context: Converting a functionalized indoline intermediate into the final aromatic indole product.[4]

Reagents:

  • Substituted Indoline[3][2][5][6][7]

  • DDQ (1.1–1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher temp)

Step-by-Step:

  • Dissolution: Dissolve the indoline substrate in DCM (0.1 M).

  • Oxidation: Add DDQ portion-wise at 0°C (exothermic reaction).

  • Monitoring: The reaction typically turns deep red/brown (charge transfer complex) and precipitates hydroquinone (DDQ-H

    
    ).
    
  • Completion: Stir at room temperature for 1–3 hours. Monitor by TLC (Indoles are often fluorescent; Indolines are not or weakly fluorescent).

  • Workup: Filter off the precipitated hydroquinone. Wash the filtrate with saturated NaHCO

    
     and sodium bisulfite (to remove excess oxidant).
    

References

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry. (2020).[6]

  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality (2024).

  • Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH). BenchChem Application Notes. (2025).[1]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates. Organic Letters (2019).

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid. ResearchGate. (2025).[1]

Sources

Safety & Regulatory Compliance

Safety

(R)-3-Methylindoline-4-carboxylic acid proper disposal procedures

Executive Summary: Immediate Action Directive Do NOT pour down the drain. Do NOT mix with oxidizing acids (Nitric, Perchloric).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do NOT pour down the drain. Do NOT mix with oxidizing acids (Nitric, Perchloric).

(R)-3-Methylindoline-4-carboxylic acid (CAS: 2306253-05-2) is a specialized pharmaceutical intermediate containing a reducing indoline core and an acidic carboxyl group.[1] Proper disposal requires segregation from strong oxidizers to prevent exothermic reactions and incineration via a licensed hazardous waste contractor.

Quick Classification for Disposal:

  • Waste Type: Organic Chemical Waste (Non-Halogenated, unless mixed with halogenated solvents).[2]

  • RCRA Status: Not P-listed or U-listed; likely regulates as "Characteristic Waste" if mixed with ignitable solvents (D001) or if it exhibits toxicity (D004-D043).

  • Primary Hazard: Irritant (Skin/Eye/Lung) and Potential Sensitizer.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This compound is not just an "organic acid"; it is an amino acid analog with a reactive nitrogen center.

PropertyDataDisposal Implication
Chemical Name (R)-3-Methylindoline-4-carboxylic acidLabel clearly; distinguish from indole analogs.
CAS Number 2306253-05-2Use for waste manifesting.
Molecular Formula C₁₀H₁₁NO₂High Carbon/Nitrogen content; suitable for high-BTU incineration.
Functional Groups 2° Amine (Indoline), Carboxylic AcidAmphoteric nature. Incompatible with strong oxidizers.
Physical State Solid (typically beige/off-white)Dust hazard during transfer.
Reactivity Reducing AgentCRITICAL: Indoline ring oxidizes easily. Keep away from nitrates/peroxides.

Scientific Insight: Unlike fully aromatic indoles, the indoline (dihydroindole) ring is partially saturated. This makes the nitrogen lone pair more available, increasing its reactivity as a reducing agent. Mixing this waste with strong oxidizing agents (e.g., Nitric Acid waste stream) can trigger rapid oxidation, heat generation, and potential evolution of NOx gases.

Disposal Decision Tree & Workflow

The following logic gate ensures you select the correct waste stream based on the physical state of your material.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is the waste Solid? Start->IsSolid IsPure Is it Pure Substance? IsSolid->IsPure Yes LiquidStream Liquid Waste Stream IsSolid->LiquidStream No (Solution) Dissolve Dissolve in Combustible Solvent (e.g., Acetone/EtOH) IsPure->Dissolve Small Scale (<5g) SolidBin Solid Waste Container (Double Bagged) IsPure->SolidBin Large Scale (>5g) SegregateHal Segregate: Halogenated vs Non-Halogenated Dissolve->SegregateHal FinalDisp Ship for High-Temp Incineration SolidBin->FinalDisp Aqueous Aqueous Layer (pH < 2 or > 12?) LiquidStream->Aqueous Water Based Organic Organic Solvent Mix LiquidStream->Organic Solvent Based Neutralize Neutralize to pH 5-9 Aqueous->Neutralize If Acidic/Basic Organic->SegregateHal Neutralize->FinalDisp Label: Aqueous Toxic SegregateHal->FinalDisp

Figure 1: Decision logic for classifying (R)-3-Methylindoline-4-carboxylic acid waste streams.

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess)

Applicability: Old reagent bottles, scraped product from synthesis.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (or fume hood sash lowered).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "(R)-3-Methylindoline-4-carboxylic acid"[1]

    • Hazards: Irritant, Toxic.[3][4]

  • Transfer:

    • Place the original container inside the waste jar if possible.

    • If transferring powder, do so inside a fume hood to capture dust.

    • Do NOT mix with solid oxidizers (e.g., potassium permanganate).

  • Disposal Path: Submit for "Lab Pack" disposal where the contractor will incinerate the container whole.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicability: Mother liquors, extraction solvents.

  • Segregation Rule: Determine if your solvent system is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, Acetone).

  • Quenching (If reactive reagents were used):

    • If the reaction involved acid chlorides or hydrides, ensure they are fully quenched before bottling.

    • Note: The carboxylic acid moiety is stable, but the indoline nitrogen can react with electrophiles.

  • Collection: Pour into the appropriate solvent waste carboy.

    • Compatibility Check: Ensure the waste carboy does NOT contain nitric acid or concentrated sulfuric acid.

  • Labeling: List "(R)-3-Methylindoline-4-carboxylic acid" as a trace contaminant (<5%) on the waste tag.

Scenario C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels, silica gel.

  • Silica Gel: If purified via column chromatography, the silica gel contains adsorbed compound. Flash off solvents in a fume hood until dry. Collect dry silica in a solid waste drum labeled "Silica Gel contaminated with organic amines/acids."

  • Sharps/Glass: Syringes or broken vials must go into a puncture-proof sharps container.

  • Soft Debris: Gloves and paper towels go into "Chemically Contaminated Solid Waste" (often a yellow bag or specific bin), not regular trash.

Emergency Spill Response

Spill of Solid Powder:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear N95 respirator and goggles.

  • Containment: Cover the spill with wet paper towels to prevent dust dispersion.

  • Cleanup: Scoop up the wet slurry into a waste bag. Wipe the surface with a weak base (e.g., 5% Sodium Bicarbonate) to solubilize the carboxylic acid residue, then water.

  • Verification: Check surface pH to ensure no acidic residue remains.

Skin/Eye Exposure:

  • Eyes: Rinse immediately with water for 15 minutes.[3] The carboxylic acid group can cause stinging and corneal irritation.

  • Skin: Wash with soap and water.[3] Do not use ethanol (it enhances skin absorption).

Regulatory Compliance (RCRA & Global)

  • United States (RCRA): This compound is not specifically listed (P or U list). However, the generator is responsible for determining if the waste exhibits toxicity characteristics.

    • Best Practice: Manage as Hazardous Waste regardless of concentration.

    • Waste Code: If dissolved in acetone/methanol, use D001 (Ignitable). If toxic metals were used in synthesis (e.g., Pd/C catalyst), add D004-D011 .

  • Europe (EWC):

    • Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[4][5] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Indole-4-carboxylic acid (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (R)-3-Methylindoline-4-carboxylic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of (R)-3-Methylindoline-4-carboxylic acid. As a specialized indoline derivative, this compound requires a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (R)-3-Methylindoline-4-carboxylic acid. As a specialized indoline derivative, this compound requires a rigorous and informed approach to laboratory safety. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure personal safety and experimental integrity. The causality behind each recommendation is explained to build a foundational understanding of risk mitigation when working with this and structurally similar compounds.

Immediate Safety Precautions: The Critical Overview

Before handling (R)-3-Methylindoline-4-carboxylic acid, ensure you are in the correct environment and equipped with the minimum required personal protective equipment (PPE).

  • Primary Engineering Control : All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[1]

  • Eye Protection : Chemical splash goggles are mandatory at all times.

  • Skin Protection : A fully-buttoned laboratory coat and nitrile gloves are the minimum requirements. Double-gloving is strongly recommended.[1][2]

  • Emergency Readiness : Know the location and ensure the functionality of the nearest safety shower and eyewash station before beginning work.[3][4]

Hazard Assessment: Understanding the "Why"

A thorough understanding of the potential hazards associated with (R)-3-Methylindoline-4-carboxylic acid is fundamental to its safe handling. While comprehensive toxicological data for this specific molecule is not widely published, a robust safety protocol can be developed by analyzing its structural components—an indole derivative and a carboxylic acid—and by referencing the Safety Data Sheet (SDS) for closely related compounds.

A safety data sheet for a similar indole compound indicates the following hazards:

  • Acute Dermal Toxicity (Category 3) : The compound is classified as toxic in contact with skin. This necessitates robust skin protection to prevent systemic toxicity from dermal absorption.

  • Acute Oral Toxicity (Category 4) : It is harmful if swallowed. This highlights the importance of preventing ingestion through contaminated hands or surfaces.

  • Serious Eye Irritation (Category 2A) : The compound can cause significant eye irritation.[5] Direct contact with the eyes could lead to serious damage.

  • High Aquatic Toxicity (Category 1) : The substance is very toxic to aquatic life, making proper disposal critical to prevent environmental release.

Inherent Risks from Structural Features:

  • Carboxylic Acid Moiety : Carboxylic acids are, by nature, acidic and can be corrosive or irritating to skin, eyes, and the respiratory tract.[2][6][7] While this specific molecule's pKa is not listed, it should be treated with the caution afforded to all acidic compounds.

  • Nitrogen-Containing Heterocycle : Indole derivatives are a broad class of compounds with varied biological activities.[1][8] Without specific data, it is prudent to assume the compound could be biologically active and to minimize exposure.

  • Physical Form : As a solid, the compound poses a risk of dust formation during weighing and transfer.[9] Inhalation of fine particles can lead to respiratory irritation and systemic absorption.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Engineering Controls: The First Line of Defense

All work involving (R)-3-Methylindoline-4-carboxylic acid must be performed in a properly functioning chemical fume hood.[1][4] This is the most critical step in minimizing inhalation exposure, which is a primary route of entry for powdered chemicals. The work surface within the hood should be covered with disposable, absorbent bench paper to contain any minor spills.[1]

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where this chemical is handled. Standard safety glasses with side shields do not provide adequate protection against splashes or airborne powder.[10]

  • Enhanced Protection : For procedures with a higher risk of splashing, such as when handling stock solutions or during large-scale reactions, a full-face shield should be worn in addition to chemical splash goggles.[9][10] This provides an extra layer of protection for the entire face.

Skin and Body Protection
  • Gloves : Double-gloving with powder-free nitrile gloves is required.[1][10]

    • Rationale : The outer glove bears the primary contamination risk. The inner glove remains clean, allowing you to handle equipment like fume hood sashes, notebooks, or pens without cross-contamination.

    • Procedure : Inspect gloves for any signs of degradation or puncture before use.[9] If the outer glove becomes contaminated, remove it carefully within the fume hood, dispose of it in the designated hazardous waste container, and replace it with a new one. Always remove gloves using a technique that avoids skin contact with the outer surface.[11]

  • Laboratory Coat : A clean, long-sleeved laboratory coat that fastens completely is mandatory.[1] This protects the skin and personal clothing from contamination. For tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear : Closed-toe shoes, preferably made of a non-porous and chemically resistant material, are required in the laboratory.[1] Fabric or mesh shoes offer inadequate protection.

Respiratory Protection

Under normal operating conditions within a certified fume hood, a respirator is not required. However, in the event of a significant spill outside of containment or a failure of the ventilation system, respiratory protection is critical.

  • Requirement : Only personnel who are trained and have passed a fit test should use a respirator.[10]

  • Type : A NIOSH-approved air-purifying respirator fitted with combination organic vapor and P100 (particulate) cartridges is recommended for emergency situations.[1]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection for (R)-3-Methylindoline-4-carboxylic acid A Task Assessment (Scale & Procedure) B Weighing Solid (<1g) or Preparing Dilute Solution A->B Small Scale / Low Risk C Large Scale Weighing (>1g) or Handling Concentrated Solution A->C Large Scale / Splash Risk D Emergency Spill or Ventilation Failure A->D Emergency PPE1 Minimum PPE: - Fume Hood - Lab Coat - Splash Goggles - Double Nitrile Gloves B->PPE1 PPE2 Enhanced PPE: - Minimum PPE + Face Shield + Chemical Apron C->PPE2 PPE3 Emergency PPE: - Full Chemical Suit - SCBA or Respirator (Trained Personnel Only) D->PPE3

Caption: PPE selection workflow based on task risk level.

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation : Before bringing the chemical into the workspace, ensure all necessary equipment, solvents, and waste containers are assembled inside the chemical fume hood. Don all required PPE.

  • Weighing : When weighing the solid, perform the task in the fume hood on a disposable weigh boat or paper. Use dedicated spatulas.[1] Close the primary container immediately after dispensing.

  • Post-Handling : After the procedure is complete, decontaminate non-disposable equipment with an appropriate solvent inside the hood. Wipe down the work surface of the fume hood.[1]

  • Doffing PPE : Carefully remove PPE in the correct order to avoid cross-contamination: first the outer gloves, then the lab coat, followed by eye protection, and finally the inner gloves.

  • Hygiene : Wash hands thoroughly with soap and water immediately after removing PPE.[9]

Emergency Procedures in Case of Exposure
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[12] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water and have the person drink one or two glasses of water. Seek immediate medical attention.

Decontamination and Waste Disposal Plan
  • Spill Management : For small spills within the fume hood, cover with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[9] For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal : All solid waste, including contaminated gloves, bench paper, and excess chemical, must be collected in a clearly labeled hazardous waste container.[1] Liquid waste containing the compound must be collected in a separate, labeled hazardous liquid waste container. Due to its high aquatic toxicity, this chemical must not be disposed of down the drain. All waste disposal must adhere to local, state, and federal regulations.[14]

Summary of PPE Requirements

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Transfers Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab CoatNot required
Preparing Solutions / Running Reactions Chemical Fume HoodGoggles & Full Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronNot required
Large Spill Cleanup Area EvacuationFull Face Shield & GogglesHeavy-duty Nitrile GlovesChemical-Resistant SuitRequired (Trained Personnel)

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